Dorsomorphin

Catalog No.
S526528
CAS No.
866405-64-3
M.F
C24H25N5O
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorsomorphin

CAS Number

866405-64-3

Product Name

Dorsomorphin

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2

InChI Key

XHBVYDAKJHETMP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(6-(4-(2-piperidin-1-ylethoxy)phenyl))-3-pyridin-4-ylpyrazolo(1,5-a)pyrimidine, 4-(6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrazolo(1,5-a)pyrimidin-3-yl)pyridine, 6-(4-(2-(1-Piperidinyl)ethoxy)phenyl)-3-(4-pyridinyl)pyrazolo(1,5-a)pyrimidine, AMPK inhibitor, compound C, compound C dorsomorphin, dorsomorphin

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3

The exact mass of the compound Dorsomorphin is 399.2059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Profile & Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical characteristics and primary targets of Dorsomorphin.

Property Description
Synonyms Compound C, BML-275 [1] [2]
Molecular Weight 399.5 g/mol [2] [3] [4]
CAS Number 866405-64-3 [1] [2] [4]
Molecular Formula C₂₄H₂₅N₅O [2] [3] [4]
Solubility Soluble in DMSO; insoluble in water and ethanol [3] [4]
Primary Targets AMPK (Ki = 109 nM) and BMP Type I Receptors (ALK2, ALK3, ALK6) [1] [2] [4]

Mechanisms of Action and Signaling Pathways

This compound exerts its effects by inhibiting two major signaling pathways. The diagram below illustrates its core mechanisms and downstream effects.

G This compound This compound AMPK AMPK Inhibition (ATP-competitive) This compound->AMPK BMPR BMP Receptor Inhibition (ALK2, ALK3, ALK6) This compound->BMPR AMPK_Effects Increased lipogenesis Inhibition of autophagy Altered energy metabolism AMPK->AMPK_Effects BMP_Effects Inhibition of SMAD1/5/8 phosphorylation Block of osteogenic differentiation Reduced hepcidin expression BMPR->BMP_Effects

As an AMPK inhibitor, this compound binds to the ATP-binding site of the kinase domain, effectively blocking AMPK's ability to phosphorylate downstream substrates [5]. This inhibition can reverse the anti-proliferative and metabolic effects of AMPK activators like metformin and AICAR [1] [4].

Concurrently, as a BMP pathway inhibitor, this compound blocks the kinase activity of BMP type I receptors (ALK2, ALK3, ALK6). This prevents the phosphorylation of SMAD transcription factors (SMAD1/5/8), leading to the inhibition of BMP-mediated gene transcription, including genes involved in osteogenic differentiation and iron metabolism like hepcidin [3] [4].

Experimental Applications and Protocols

This compound is widely used in cell-based research to probe the roles of AMPK and BMP signaling. The table below outlines common experimental scenarios and protocols based on cited literature.

Research Context Reported Concentration Incubation Time Key Observations / Outcomes
Graves' Orbitopathy (in vitro) [6] 10 µM Pre-treatment before stimulation Suppressed pro-inflammatory & pro-fibrotic responses; inhibited adipogenesis.
Glioma Cell Viability (in vitro) [7] Varies (e.g., 24-72h treatments) 24 - 72 hours Inhibited proliferation; induced cell death & G2/M cell cycle block (AMPK-independent).
Ovarian Follicle Activation (in vitro) [8] 10 µM During culture (e.g., 2 weeks) Promoted activation of dormant primordial follicles; upregulated Wnt/Foxo genes.
BMP Signaling (in vitro) [4] 4 - 10 µM 30 min pre-treatment Inhibited BMP-induced SMAD phosphorylation & hepcidin mRNA expression.
Mouse Model (in vivo) [4] 10 mg/kg Intravenous (i.v.) injection Reduced hepatic hepcidin mRNA and increased serum iron levels.

A typical in vitro protocol for cell culture involves:

  • Stock Solution: Reconstitute this compound powder in DMSO to create a concentrated stock (e.g., 10-50 mM) [2].
  • Working Concentration: Dilute the stock in culture medium to the desired final concentration (often in the range of 1-20 µM, see table above). A vehicle control (same concentration of DMSO) should always be included [6] [7] [8].
  • Treatment: Cells can be pre-treated with this compound before a specific stimulus (e.g., cytokine or BMP ligand) or treated concurrently, depending on the experimental goal [6] [4].

Critical Considerations for Researchers

  • Lack of Specificity: this compound is not a specific AMPK inhibitor [5] [7]. It inhibits multiple kinases, and many of its cellular effects, including potent anti-proliferative and pro-apoptotic actions in cancer cells, occur through AMPK-independent mechanisms [7]. Results obtained with this compound must be interpreted with caution and validated genetically (e.g., with AMPK siRNA/shRNA).
  • Cellular Context is Key: The effects of this compound can vary significantly depending on the cell type and the concentration used. Lower concentrations may inhibit AMPK, while higher concentrations engage a wider range of off-target effects [6] [5].
  • Next-Generation Inhibitors: Due to the limitations of this compound, more selective AMPK inhibitors like BAY-3827 have been developed and can be used as superior tools for delineating specific AMPK functions [5] [8].

References

Primary Mechanism of Action: BMP Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Dorsomorphin (also known as Compound C) specifically targets the BMP signaling pathway by inhibiting key receptor kinases.

  • Core Molecular Targets: this compound acts as a selective ATP-competitive inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6 [1] [2].
  • Effect on Canonical Signaling: By blocking these receptors, this compound prevents the ligand-induced phosphorylation of the downstream effector proteins SMAD1/5/8. This inhibition disrupts the formation of the pSMAD1/5/8-SMAD4 complex, its translocation to the nucleus, and the subsequent transcription of BMP target genes [3] [2]. This pathway is often referred to as the canonical BMP signaling pathway.

The diagram below illustrates how this compound inhibits this canonical BMP signaling cascade.

G BMP_Ligand BMP Ligand Type_II_R Type II Receptor BMP_Ligand->Type_II_R Binds ALK236 Type I Receptors (ALK2, ALK3, ALK6) Type_II_R->ALK236 Phosphorylates pSMAD158 pSMAD1/5/8 ALK236->pSMAD158 Phosphorylates SMAD4 SMAD4 pSMAD158->SMAD4 Binds Complex pSMAD1/5/8-SMAD4 Complex TargetGenes Target Gene Transcription Complex->TargetGenes Nuclear Translocation This compound This compound This compound->ALK236 Inhibits

Inhibition of BMP signaling by this compound. It blocks ALK2/3/6 receptors, preventing SMAD1/5/8 phosphorylation and target gene expression.

Key Experimental Evidence & Quantitative Data

The following table summarizes the primary cellular effects and efficacies of this compound in key experimental models.

Experimental Model/System Key Effect of this compound Reported Efficacy/Concentration Significance / Implication
Mouse Embryonic Stem Cells (mESCs) [3] Induces cardiomyocyte differentiation; increases yield of spontaneously beating cardiomyocytes. 20-30 fold increase in cardiomyocytes; 2 µM concentration. Demonstrates utility in directing stem cell fate toward specific lineages.
Zebrafish Embryos [2] Perturbs dorsoventral axis formation, inducing a dorsalized phenotype. Treatment with ≥5 µM at ≤8 hours post-fertilization. Established its role as a selective BMP pathway inhibitor in a living vertebrate.
Iron Metabolism (in vitro & in vivo) [1] [2] Inhibits BMP-induced expression of hepcidin in liver; increases serum iron levels. Blocked SMAD1/5/8 phosphorylation; normalized hepcidin expression. Revealed an essential physiological role for hepatic BMP signaling in systemic iron homeostasis.
Primordial Follicle Activation [4] Promotes activation of dormant ovarian follicles. Effective at 10 µM in murine and human ovarian tissue cultures. Suggests a role for BMP/AMPK pathways in reproductive biology and potential fertility applications.

Detailed Experimental Protocols

To help you apply this tool in your research, here are detailed methodologies from key studies.

Protocol for Cardiomyocyte Differentiation in Mouse ES Cells [3]

This protocol uses the mouse ES cell line CGR8, stably transfected with a fluorescent reporter under the control of the cardiac-specific α-myosin heavy chain (α-MHC) promoter.

  • Cell Line: αMHC-DsRed-Nuc CGR8 mouse ES cells.
  • Treatment Schedule:
    • Day -3 to Day 0: Add 2 µM this compound to ES cell media, changing the media daily.
    • Day 0: Initiate Embryoid Body (EB) formation in hanging drops, with EB/differentiation medium containing a fresh dose of 2 µM this compound.
    • Day 2: Wash out this compound and continue culture in standard differentiation media.
  • Assessment:
    • Qualitative: Visually observe and count spontaneously contracting areas and red fluorescent nuclei from day 8-10 onwards.
    • Quantitative: Use quantitative real-time PCR (Q-PCR) to measure the expression of cardiac markers (e.g., Nkx2.5, Myh6, Myl2) at day 10 of differentiation.
Protocol for Inhibiting BMP Signaling in Human Dental Mesenchymal Cells [5]

This protocol demonstrates the use of this compound to probe BMP signaling in a human primary cell system.

  • Cell Culture: Immortalized human dental mesenchymal cells (ihDMCs).
  • Inhibition:
    • Add 20 µM this compound to the culture medium. Dimethyl sulfoxide (DMSO) is used as a negative control.
    • Incubate for 24 hours.
  • Validation of Inhibition:
    • Use Western blotting or immunofluorescence with an anti-pSMAD1/5/9 antibody to confirm the reduction in phosphorylated SMAD levels, verifying effective pathway blockade.

Important Considerations for Researchers

When using this compound, it is critical to be aware of its off-target effects and the availability of more specific analogs.

  • Inhibition of AMPK: this compound was initially identified as an inhibitor of AMP-activated protein kinase (AMPK) and is still widely used for this purpose [4] [6]. Many observed biological effects, especially in metabolic contexts, may be mediated through AMPK inhibition rather than the BMP pathway.
  • Other Non-Specific Effects: Studies indicate this compound can also affect other kinases and pathways. It has been shown to influence Wnt and Foxo gene expression [4], inhibit p38 MAPK/c-fos signaling in pain models [6], and alter mitochondrial ROS production [6].
  • More Selective Analogs: Due to its promiscuity, more specific BMP inhibitors have been developed. This compound homologue 1 (DMH-1) is a highly potent and selective analog for BMP type I receptors with reduced off-target activity compared to the parent compound [7]. When high specificity for the BMP pathway is required, DMH-1 is often a superior choice.

Summary for Researchers

For quick reference, the core pharmacological and application data for this compound are summarized below.

Property Description
Primary Known Mechanism Selective inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) [1] [2].
Key Downstream Effect Inhibition of BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [3] [2].

| Well-Established Uses | • Directing stem cell differentiation (e.g., to cardiomyocytes) [3]. • Studying embryonic patterning (e.g., in zebrafish) [2]. • Investigating iron homeostasis (via hepcidin regulation) [1] [2]. • As an AMPK inhibitor in metabolic studies [4]. | | Critical Consideration | Exhibits significant off-target effects (notably AMPK inhibition); results should be interpreted with caution and validated with more specific tools like DMH-1 [7]. |

References

dorsomorphin BMP signaling inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Dorsomorphin specifically inhibits BMP signaling by targeting the ATP-binding site of specific BMP type I receptors.

  • Molecular Target: this compound acts as an ATP-competitive inhibitor for the BMP type I receptors ALK2, ALK3, and ALK6 [1] [2]. By binding to these receptors, it prevents their kinase activity.
  • Inhibition of Downstream Signaling: The primary effect of this inhibition is the blockade of the canonical BMP-Smad pathway. Activated BMP type I receptors normally phosphorylate the receptor-regulated Smads (R-Smads: Smad1, Smad5, and Smad8). This compound treatment effectively blocks BMP-mediated Smad1/5/8 phosphorylation [1] [2]. This prevents the formation of the R-Smad/Smad4 complex and its translocation to the nucleus, ultimately suppressing the transcription of BMP target genes [1] [3].
  • Effects on Non-Smad Pathways: Research shows that this compound, and its more potent analog LDN-193189, also inhibit BMP-induced activation of non-Smad pathways, including p38 MAPK, ERK1/2, and Akt in certain cell types [2].

The following diagram illustrates the BMP signaling pathway and the points where this compound exerts its inhibitory effect.

f BMP BMP Ligand TypeII Type II Receptor BMP->TypeII TypeI Type I Receptor (ALK2, ALK3, ALK6) BMP->TypeI TypeII->TypeI Phosphorylation pSMAD p-Smad1/5/8 TypeI->pSMAD Phosphorylation p38 p38 MAPK TypeI->p38 AKT Akt TypeI->AKT Smad4 Smad4 pSMAD->Smad4 TargetGene Target Gene Transcription Smad4->TargetGene Inhibitor This compound Inhibitor->TypeI Inhibits

Selectivity and Off-Target Effects

While celebrated as the first selective BMP inhibitor, this compound has known "off-target" effects that researchers must consider when designing experiments.

Inhibitor Primary BMP Target(s) Key Off-Target Effects Research Implications
This compound ALK2, ALK3, ALK6 [1] AMPK [1], VEGF Receptor-2 (KDR/Flk1) [4] [2] Observed vascular defects in zebrafish; use requires careful controls [4].
DMH1 (Analog) BMP Type I Receptors [4] [5] No significant inhibition of VEGF signaling [4] [5] Preferred for studies requiring high specificity to BMP, especially in angiogenesis research [4] [5].
LDN-193189 (Analog) BMP Type I Receptors (more potent) [4] [2] Improved specificity, but still shows some off-target effects at higher concentrations [4] Used for more potent BMP inhibition, but caution is still advised [4].

Key Experimental Evidence and Protocols

The foundational evidence for this compound's mechanism comes from well-established in vivo and in vitro models.

In Vivo Zebrafish Embryo Assay

The compound was discovered in a zebrafish screen for dorsalizing agents [1]. The experimental workflow is:

  • Procedure: Treat zebrafish embryos with this compound at various stages (1-8 hours post-fertilization). Assess the effects on dorsoventral patterning at 24-48 hours post-fertilization [1].
  • Expected Outcome: this compound treatment induces a dorsalized phenotype—expansion of dorsal structures (like neural tissue) at the expense of ventral tissues (like the ventral fin), phenocopying genetic mutations in the BMP pathway [1]. This is confirmed by expanded expression of dorsal markers (e.g., pax2a, krox20) and reduced expression of ventral markers (e.g., eve1) [1].
In Vitro Cell-Based Signaling Assays

These assays are used to quantitatively confirm the inhibition of the BMP pathway in mammalian cells.

  • Cell Model: The murine mesenchymal precursor cell line C2C12 is a standard model. These cells undergo osteogenic differentiation upon BMP stimulation [2].
  • Procedure:
    • Serum-starve cells (e.g., for 5 hours).
    • Pre-incubate with this compound (or vehicle/DMSO control) for 30 minutes.
    • Stimulate with BMP ligand (e.g., 5 nM BMP2) for a defined period (e.g., 1 hour for Smad phosphorylation) [2].
  • Readout and Analysis:
    • Western Blotting: Detect phosphorylation levels of Smad1/5/8 [2]. This compound treatment causes a dose-dependent reduction in p-Smad1/5/8 levels.
    • The same method can be used to analyze the compound's effect on non-Smad pathways by probing for phospho-p38 and phospho-Akt [2].
    • Gene Expression Analysis: Use qRT-PCR to measure the downregulation of BMP target genes (e.g., Id1) and osteogenic markers (e.g., osterix, alkaline phosphatase) after prolonged BMP stimulation in the presence of the inhibitor [1] [5].

Research and Therapeutic Applications

This compound has been instrumental in elucidating BMP biology and exploring new treatments.

  • Iron Homeostasis: It demonstrated that hepatic BMP signaling is essential for regulating the iron hormone hepcidin. In mice, this compound blocked iron-induced Smad1/5/8 phosphorylation in the liver, normalized hepcidin expression, and increased serum iron levels [1].
  • Vascular Calcification: The analog DMH1 inhibits phosphate-induced calcium deposition and osteogenic differentiation in human vascular smooth muscle cells and aortic ring cultures, showing therapeutic potential for diseases like medial artery calcification [5].
  • Stem Cell Differentiation: As a tool to inhibit BMP signaling during stem cell culture, it helps direct cell fate decisions [4].

Key Takeaways for Researchers

  • Primary Mechanism: this compound is a selective ATP-competitive inhibitor of BMP type I receptors ALK2, ALK3, and ALK6.
  • Key Off-Targets: It also inhibits AMPK and VEGFR2; analog DMH1 offers superior specificity for BMP studies.
  • Core Assays: Standard validation includes in vivo zebrafish dorsalization and in vitro analysis of Smad1/5/8 phosphorylation in C2C12 cells.

References

Core Biochemical & Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential quantitative data for Dorsomorphin.

Property Value / Description
Ki for AMPK 109 nM [1] [2]
Molecular Weight 399.49 g/mol [1] [3] [2]
Molecular Formula C₂₄H₂₅N₅O [1] [3] [2]
CAS Number 866405-64-3 [1] [3] [2]
Purity Typically >98% to 99.99% [1] [3] [2]
Primary Targets AMPK; BMP type I receptors (ALK2, ALK3, ALK6) [1] [2]
Solubility Soluble in DMSO (commonly 4-5 mg/mL, may require warming and sonication) [1] [4]
IC50 in Cell Viability Assays Varies by cell line (e.g., ~10-11 µM in HeLa and HCT116 cells) [3]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

In Vitro Kinase Assay for AMPK Inhibition

This protocol describes how to measure the direct inhibition of AMPK activity in a cell-free system [2].

  • Partial Purification of AMPK: Liver AMPK is partially purified from male Sprague-Dawley (SD) rats.
  • Reaction Mixture: The 100 µl reaction contains:
    • 40 mM HEPES buffer (pH 7.0)
    • 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂
    • 0.025% BSA, 0.8 mM DTT
    • 100 µM AMP
    • 100 µM ATP (including 0.5 µCi ³³P-ATP per reaction)
    • 50 µM SAMS peptide (a specific AMPK substrate)
  • Inhibition Assay: The reaction is initiated by adding the enzyme and incubated for 30 minutes at 30°C. It is stopped by adding 80 µl of 1% H₃PO₄.
  • Detection: Aliquots are transferred to a 96-well MultiScreen plate, washed three times with 1% H₃PO₄, and radioactivity is detected to measure kinase activity. Data are fit to a competitive inhibition equation to determine the Ki value.
Cell-Based Assay for BMP Pathway Inhibition

This method assesses this compound's effect on BMP-mediated osteoblast differentiation [2].

  • Cell Line: Mouse myoblast C2C12 cells.
  • Stimulation & Inhibition: Cells are stimulated with BMP4 or BMP6 to induce osteoblast differentiation.
  • This compound Treatment: Treated with 4 µM this compound.
  • Biomarker Measurement: Inhibition is assessed by measuring the decrease in alkaline phosphatase (ALP) levels using spectrophotometry.
In Vivo Study on Iron Metabolism

This protocol demonstrates the in vivo effect of this compound on BMP signaling in iron metabolism [2].

  • Animal Model: Iron-replete C57BL/6 mice.
  • Dosage and Administration: this compound is administered at 10 mg/kg via intraperitoneal injection.
  • Analysis: Hepatic hepcidin mRNA levels are measured by qRT-PCR, and serum iron concentrations are analyzed. This compound treatment reduces hepcidin expression and increases serum iron.

Mechanisms of Action and Signaling Pathways

This compound has a dual mechanism of action, primarily inhibiting both the AMPK and BMP signaling pathways.

G cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Inhibits BMP_Receptor BMP Type I Receptors (ALK2, ALK3, ALK6) This compound->BMP_Receptor Inhibits ACC p-ACC (Inactive) AMPK->ACC Inactivates Autophagy Autophagic Proteolysis AMPK->Autophagy Promotes Anabolic Anabolic Processes ACC->Anabolic Suppresses pSMAD p-SMAD1/5/8 BMP_Receptor->pSMAD Phosphorylates Target_Genes Target Gene Transcription (e.g., Hepcidin, Id1) pSMAD->Target_Genes Osteogenic Osteogenic Differentiation Target_Genes->Osteogenic

This compound dually inhibits AMPK and BMP signaling pathways. AMPK inhibition affects metabolism and autophagy, while BMP receptor inhibition impacts gene expression and cell differentiation. [1] [2]

A 2024 open-access study in Communications Biology provided a detailed experimental workflow and findings on using this compound to activate dormant ovarian follicles, highlighting its effects on downstream signaling [5].

G Start Culture of murine ovaries or human ovarian cortical chips Treatment In vitro treatment with this compound Start->Treatment Outcome1 Promoted activation of primordial follicles Treatment->Outcome1 Mechanism Mechanistic Investigation Outcome1->Mechanism Safety Safety Assessment Outcome1->Safety Downstream1 Reduced AMPK activation Mechanism->Downstream1 Downstream2 Upregulated Wnt and FOXO genes Mechanism->Downstream2 Downstream3 Decreased phosphorylation of β-catenin Mechanism->Downstream3 Quality No detectable difference in: - ROS production - Apoptosis - Mitochondrial activity Safety->Quality Maturation Subsequent in vitro maturation produces mature metaphase eggs Quality->Maturation

Experimental workflow for follicle activation shows this compound promotes primordial follicle activation via AMPK inhibition, upregulating Wnt/Foxo genes and reducing β-catenin phosphorylation, yielding high-quality oocytes. [5]

Key Research Considerations

  • Specificity Warning: A primary scientific consideration is that This compound is not a specific AMPK inhibitor [6]. It potently inhibits BMP type I receptors (ALK2, ALK3, ALK6), blocking BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [1] [2]. Appropriate controls are essential to confirm that observed effects are due to AMPK inhibition.
  • Research Applications: Despite specificity concerns, this compound remains a valuable research tool. It has been used to study AMPK's role in diverse processes, including autophagy, cancer cell proliferation, metabolism, and developmental biology [1] [3] [2]. Recent research has explored its potential in promoting the activation of dormant follicles for fertility research [5].

References

dorsomorphin structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Core SAR and Selective Analog Development

The SAR study focused on modifying the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core of dorsomorphin. Key modifications were made at the R1 (C-3 position) and R2 (4-phenyl group on C-6) sites [1]. The table below summarizes the biological effects of this compound and its key analogs from the in vivo zebrafish embryo model.

Compound R1 R2 Dorsalization (EC100, μM) ISV Disruption (EC50, μM) Toxicity (EC100, μM)
This compound (DM) - - 2.5 5 20
LDN-193189 - - 3 20 20
DMH1 - - 0.2 No (>50) No (>50)
DMH2 - - 0.1 No (>50) 25
DMH3 - - 1 No (>50) No (>50)
DMH4 - - No (>50) 1 No (>50)
SU5416 - - No 2 5

Table: In vivo activity and selectivity profiles of this compound and its analogs. Dorsalization indicates anti-BMP activity; Intersomitic Vessel (ISV) disruption indicates anti-angiogenic/VEGF inhibitory activity; Toxicity indicates non-specific cell death or developmental defects. Data adapted from [1].

Key findings from the SAR include:

  • DMH1, DMH2, and DMH3 are highly selective BMP inhibitors that cause dorsalization without disrupting intersomitic vessel formation, demonstrating that BMP signaling is not required for zebrafish angiogenesis [1].
  • DMH4 is a selective VEGF inhibitor that disrupts angiogenesis without affecting the dorsoventral axis [1].
  • Compared to this compound, DMH1 is more potent (lower EC100 for dorsalization) and highly selective, showing no off-target toxicity even at high concentrations [1].

Experimental Protocols for Key Assays

The in vivo SAR study was conducted using zebrafish embryos, which served as a vertebrate platform to simultaneously assess a compound's bioactivity, selectivity, and bioavailability [1].

  • In Vivo Zebrafish Embryo Screening:

    • Compound Administration: Test compounds are administered to zebrafish embryos by adding them to the embryo medium (E3 medium). Treatment typically starts at specific developmental stages, such as 3 hours post-fertilization (hpf) for assessing effects on dorsoventral patterning or 12 hpf for specific analysis of angiogenesis without affecting earlier axis formation [1] [2].
    • Phenotypic Assessment:
      • BMP Inhibition: Scored by the dorsalized phenotype (a shortened and curved body axis) in embryos treated from 3 hpf. The effective concentration causing 100% of embryos to be severely dorsalized is reported as EC100 [1].
      • VEGF Inhibition / Anti-Angiogenesis: Assessed in transgenic embryos (e.g., Tg(fli:1a:EGFP)y1) treated from 12 hpf. Angiogenic defects are visualized by the disruption and shortening of intersomitic vessels (ISV) at 48 hpf. The concentration inhibiting 50% of ISVs is reported as EC50 [1].
      • Non-specific Toxicity: Defined by early embryonic lethality, general developmental delay, or non-specific malformations. The concentration causing 100% lethality or abnormality is the toxicity EC100 [1].
  • In Vitro Cell-Based Validation:

    • BMP Signaling Inhibition: Measured by the compound's ability to inhibit BMP-induced SMAD1/5/8 phosphorylation and the expression of downstream target genes (e.g., Id1) in cell lines like C2C12. Inhibition of BMP-mediated osteogenic differentiation can be assessed by a decrease in alkaline phosphatase activity [3].
    • VEGF Signaling Inhibition: Evaluated in cultured endothelial cells (e.g., bovine aortic endothelial cells) by measuring the inhibition of VEGF-stimulated phosphorylation of the VEGF type-2 receptor (Flk1/KDR) using Western blot analysis [1].

Visualizing Signaling Pathways and Workflow

The following diagrams illustrate the key pathways and experimental concepts discussed.

G BMP BMP AxisDorsalization Axis Dorsalization BMP->AxisDorsalization NoAngioDefect No Angiogenesis Defect BMP->NoAngioDefect VEGF VEGF AngioDefect Angiogenesis Defect VEGF->AngioDefect AMPK AMPK MetabolicEffect Metabolic Effect AMPK->MetabolicEffect SelBMPInhib Selective BMP Inhibitor (e.g., DMH1) SelBMPInhib->BMP SelVEGFInhib Selective VEGF Inhibitor (e.g., DMH4) SelVEGFInhib->VEGF Dorso This compound Dorso->BMP Dorso->VEGF Dorso->AMPK

Diagram: this compound non-selectively inhibits BMP, VEGF, and AMPK pathways, causing multiple effects. Selective analogs like DMH1 and DMH4 target individual pathways.

G Start Start Step1 Compound Library Synthesis (63 analogs) Start->Step1 Step2 In Vivo Screening (Zebrafish Embryos) Step1->Step2 Decision Assay for Selectivity Step2->Decision Step3_Dorso Phenotype: Dorsalization + ISV Disruption Step3_Selective Phenotype: Dorsalization Only Step4 Identify Selective Lead (DMH1) Step3_Selective->Step4 End End Step4->End Decision->Step3_Dorso Non-selective Non-selective Decision->Step3_Selective Selective Selective

Diagram: The in vivo SAR workflow in zebrafish embryos screens for selective BMP inhibitors based on specific phenotypic outputs.

References

Comprehensive Application Notes and Protocols: Dorsomorphin in Stem Cell Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorsomorphin and Its Role in Stem Cell Research

This compound (also known as Compound C) is a small molecule inhibitor that has become an essential tool in stem cell research and differentiation protocols. This cell-permeable compound selectively targets bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby inhibiting BMP-mediated signaling through the SMAD1/5/8 pathway [1]. Additionally, this compound exhibits inhibitory activity against AMP-activated protein kinase (AMPK), adding complexity to its mechanistic profile [2] [1]. The compound's ability to precisely modulate key developmental pathways has made it invaluable for directing stem cell fate toward specific lineages, particularly in neural and cardiac differentiation protocols.

The discovery of this compound's BMP inhibitory activity has enabled significant advances in stem cell biology, particularly through its use in dual SMAD inhibition protocols. When combined with TGF-β pathway inhibitors, this compound promotes efficient and synchronized differentiation of pluripotent stem cells toward neural lineages by simultaneously blocking two major signaling pathways that maintain pluripotency or promote alternative differentiation paths [3]. The reliability, cost-effectiveness, and technical simplicity of using small molecule inhibitors like this compound have revolutionized stem cell differentiation approaches, enabling more reproducible generation of clinically relevant cell types for regenerative medicine and disease modeling.

Biochemical Properties and Mechanism of Action

Key Characteristics of this compound

Table 1: Biochemical Properties of this compound

Property Specification
Molecular Target BMP type I receptors (ALK2, ALK3, ALK6); AMPK
Primary Mechanism Inhibition of BMP signaling via SMAD1/5/8 pathway
Solubility DMSO (≥10 mg/mL)
Storage Conditions -20°C, protected from light and moisture
Purity ≥95% by HPLC for research applications

This compound exerts its effects through competitive inhibition at the ATP-binding site of BMP type I receptors, preventing receptor activation and subsequent phosphorylation of downstream SMAD effectors [3]. The inhibition of BMP signaling creates a permissive environment for neural differentiation while suppressing mesodermal and endodermal fate induction. The simultaneous inhibition of AMPK adds a metabolic dimension to its activity, as AMPK serves as a master regulator of cellular energy homeostasis and catabolic metabolism [2]. This dual targeting profile requires researchers to carefully consider experimental design and interpret results within the context of both pathways.

BMP Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the BMP signaling pathway and the mechanism of this compound inhibition:

G BMP_Ligand BMP Ligand Type_II_Receptor Type II Receptor BMP_Ligand->Type_II_Receptor Binding Type_I_Receptor Type I Receptor (ALK2, ALK3, ALK6) SMAD1_5_8 SMAD1/5/8 Type_I_Receptor->SMAD1_5_8 Phosphorylation Type_II_Receptor->Type_I_Receptor Phosphorylation SMAD4 SMAD4 SMAD1_5_8->SMAD4 Complex Formation Complex pSMAD1/5/8-SMAD4 Complex SMAD4->Complex Nuclear_Translocation Nuclear Translocation Complex->Nuclear_Translocation Target_Genes Target Gene Expression Nuclear_Translocation->Target_Genes This compound This compound This compound->Type_I_Receptor Inhibits

Diagram 1: BMP signaling pathway and this compound inhibition mechanism. This compound competitively inhibits BMP type I receptors, preventing downstream SMAD phosphorylation and nuclear translocation of transcription complexes.

The canonical BMP signaling pathway begins with ligand binding to type II receptors, which subsequently recruit and phosphorylate type I receptors. These activated type I receptors then phosphorylate SMAD1/5/8 proteins, enabling their association with SMAD4 and translocation to the nucleus where they regulate target gene expression [3] [4]. This compound specifically interrupts this cascade at the type I receptor level, effectively blocking the transcriptional activation of BMP-responsive genes that maintain pluripotency or promote alternative lineage differentiation.

Key Applications in Stem Cell Differentiation

Neural Differentiation via Dual SMAD Inhibition

The most prominent application of this compound in stem cell research is in neural differentiation protocols using the dual SMAD inhibition approach. By simultaneously inhibiting both BMP (using this compound) and TGF-β/Activin/Nodal (using SB431542) signaling pathways, researchers can efficiently direct human pluripotent stem cells (hPSCs) toward a neuroectodermal fate with high efficiency and purity [3]. This strategy builds on developmental principles where suppression of these pathways allows default differentiation toward neural lineages.

In practice, dual SMAD inhibition typically begins when hPSCs reach approximately 70-80% confluence, using combination treatment with this compound (0.5-2 μM) and SB431542 (5-10 μM) in defined medium for 10-14 days [3]. This approach generates neural progenitor cells (NPCs) with purities exceeding 80%, which can subsequently be patterned into specific neuronal subtypes through the addition of regionalizing factors. The protocol's robustness has been validated in multiple hPSC lines and has supported groundbreaking work in disease modeling and cell therapy development, including recent clinical trials for Parkinson's disease [3].

Cardiac Progenitor Patterning

This compound has also proven valuable in cardiac differentiation protocols, particularly for generating chamber-specific cardiomyocytes. During early mesoderm patterning, BMP signaling influences the fate of cardiac progenitors toward first heart field (FHF, primarily giving rise to left ventricular cardiomyocytes) versus second heart field (SHF, giving rise to right ventricular cardiomyocytes) lineages [5]. Inhibition of endogenous BMP signaling during mesoderm induction using this compound or other BMP antagonists reduces expression of FHF markers and increases expression of SHF markers, ultimately yielding RV-like cardiomyocytes [5].

These chamber-specific cardiomyocytes exhibit phenotypic differences in spontaneous contraction rate, Ca2+ transients, and cell size compared to LV-like cardiomyocytes, making them particularly valuable for disease modeling of right ventricular pathologies such as Brugada syndrome, arrhythmogenic right ventricular cardiomyopathy, and right heart failure secondary to pulmonary arterial hypertension [5]. The ability to generate distinct cardiac subtypes enhances the precision of in vitro models for both basic research and drug screening applications.

Chondrogenic Differentiation

A recently developed protocol employs this compound in the chondrogenic differentiation of human induced pluripotent stem cells (iPSCs) through a mesenchymal intermediate stage [6]. In this approach, this compound is applied at day 1 of differentiation in combination with FGF10 and Wnt3a to direct iPSCs toward mesenchymal-like chondroprogenitors (iCHOp). The resulting cells demonstrate approximately 83% similarity to autologous chondrocyte implantation (ACI) chondrocytes at the transcriptomic level and produce characteristic extracellular matrix components including proteoglycans, collagen, and versican [6].

This protocol represents a significant advance in cartilage regeneration research, offering a potentially scalable and cost-effective alternative to ACI for treating chondral and osteochondral lesions. The reproducibility of this method has been demonstrated across multiple iPSC lines in both serum-containing and defined serum-free media, enhancing its potential for clinical translation [6].

Detailed Experimental Protocols

Neural Differentiation Using Dual SMAD Inhibition

Table 2: Neural Differentiation Protocol Using Dual SMAD Inhibition

Step Duration Key Components Purpose
hPSC Culture 3-4 days mTeSR1 or equivalent Expand pluripotent cells
Dual SMAD Inhibition 10-14 days This compound (0.5-2 μM), SB431542 (5-10 μM) in neural induction medium Neural commitment
Neural Progenitor Expansion 5-7 days bFGF (10-20 ng/mL) in N2B27 medium Expand neural progenitor population
Neuronal Differentiation 14-28 days BDNF, GDNF, cAMP, ascorbic acid in N2B27 medium Terminal neuronal differentiation

Materials Required:

  • Human pluripotent stem cells (hESCs or hiPSCs)
  • This compound (prepared as 5-10 mM stock in DMSO)
  • SB431542 (prepared as 10-20 mM stock in DMSO)
  • Neural induction medium (DMEM/F12 with N2 supplement, non-essential amino acids, and glutamax)
  • Matrigel or Geltrex-coated culture vessels
  • Basic fibroblast growth factor (bFGF)

Procedure:

  • hPSC Preparation: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluence. Change medium daily.
  • Neural Induction: Replace medium with neural induction medium supplemented with 1 μM this compound and 10 μM SB431542.
  • Medium Refreshment: Change medium daily with fresh neural induction medium containing dual SMAD inhibitors for 10-14 days.
  • Neural Rosette Formation: Observe the appearance of columnar neural epithelial cells forming rosette structures by days 5-7.
  • NPC Expansion: Mechanically isolate neural rosettes and transfer to low-attachment plates in N2B27 medium supplemented with 20 ng/mL bFGF to form neurospheres or plate on poly-ornithine/laminin-coated dishes for monolayer expansion.
  • Neuronal Differentiation: Withdraw bFGF and add neuronal differentiation factors (BDNF, GDNF, cAMP, ascorbic acid) for 2-4 weeks to generate mature neurons.

Quality Control Measures:

  • Monitor morphological changes daily using phase-contrast microscopy
  • Assess expression of neural markers (SOX1, SOX2, PAX6, NESTIN) via immunocytochemistry at the NPC stage
  • Evaluate neuronal maturity using markers (TUJ1, MAP2, NeuN) after differentiation
  • Determine efficiency by flow cytometry for neural-specific proteins
Cardiac Progenitor Patterning for RV-like Cardiomyocytes

Materials Required:

  • Human pluripotent stem cells
  • This compound (5-10 mM stock in DMSO)
  • CHIR99021 (GSK3β inhibitor)
  • IWP4 (Wnt inhibitor)
  • RPMI 1640 medium
  • B-27 supplement (with and without insulin)

Procedure:

  • hPSC Preparation: Culture hPSCs to 80-90% confluence in defined culture medium.
  • Mesoderm Induction: Treat cells with 12 μM CHIR99021 in RPMI/B27-insulin medium for 24 hours.
  • Cardiac Progenitor Patterning: On day 1, switch to RPMI/B27-insulin medium containing 1-2 μM this compound for 48 hours to promote SHF progenitor formation.
  • Wnt Inhibition: On day 3, add IWP4 (5 μM) in RPMI/B27-insulin medium to promote cardiomyocyte differentiation.
  • Metabolic Selection: On day 5, change to RPMI/B27 complete medium to support cardiomyocyte growth.
  • Maturation: From day 7 onward, change medium every 3 days with RPMI/B27 complete medium.

Characterization:

  • Monitor spontaneous contraction typically beginning days 8-10
  • Analyze expression of SHF markers (ISL1, TBX1, FGF10) and RV markers (HAND1, MYL2) via qPCR
  • Evaluate structural and functional properties using immunocytochemistry, calcium imaging, and patch clamping
  • Compare action potential morphology and contraction rates with LV-like cardiomyocytes
Chondrogenic Differentiation Protocol

Materials Required:

  • Human iPSCs
  • This compound (5-10 mM stock in DMSO)
  • FGF10
  • Wnt3a
  • DMEM, low glucose, GlutaMAX medium
  • Human serum or defined serum replacement

Procedure:

  • iPSC Preparation: Culture iPSCs to confluence in defined medium.
  • Mesenchymal Induction: Change to DMEM low glucose medium supplemented with 2% human serum, 4 μM FGF10, and 4 μM Wnt3a on day 0.
  • Chondroprogenitor Induction: On day 1, add 10 ng/mL FGF10, 10 ng/mL Wnt3a, and 4 μM this compound.
  • Progenitor Expansion: From days 3-14, continue with 10 ng/mL FGF10 and 4 μM this compound with daily medium changes.
  • 3D Chondrogenic Differentiation: Harvest iCHOp cells and pellet in polypropylene tubes. Culture in chondrogenic differentiation medium (TGF-β1, BMP-2, dexamethasone, ascorbic acid) for 21-28 days.

Analysis:

  • Assess transcriptomic profile via RNA sequencing comparing with ACI chondrocytes
  • Evaluate extracellular matrix production through histological staining (Alcian blue, Safranin O)
  • Analyze chondrogenic markers (COL2A1, ACAN, SOX9) via immunohistochemistry and qPCR
  • Assess functional properties through mechanical testing of 3D constructs

Critical Considerations for Experimental Design

Concentration Optimization and Timing

The effective concentration of this compound varies significantly depending on the specific application, cell type, and desired outcome. For most stem cell differentiation protocols, working concentrations range from 0.5-5 μM, with precise optimization required for each experimental system [6] [3]. Timing of application is equally critical, as BMP signaling exerts distinct effects at different stages of development and differentiation. In neural differentiation, early and sustained inhibition is typically necessary, while in cardiac patterning, more transient inhibition during specific windows of mesoderm patterning produces the desired effect.

Dose-response experiments should be conducted for each new cell line or protocol, assessing both the efficiency of differentiation and potential toxicity. It is recommended to test a concentration range from 0.1-10 μM with 2-3 fold increments, evaluating both morphological changes and marker expression at multiple time points. Careful attention should be paid to potential off-target effects at higher concentrations, particularly those related to AMPK inhibition which may alter cellular metabolism and survival [2].

Cell Line Variability and Protocol Adaptation

Different stem cell lines exhibit considerable variability in their response to differentiation cues, including sensitivity to this compound. This variability stems from genetic background, epigenetic memory (in the case of iPSCs), and culture history. The reproducibility of this compound-based protocols has been demonstrated across multiple cell lines when appropriate adaptations are made [6] [3]. For example, when applying neural differentiation protocols to new iPSC lines, preliminary experiments should determine the optimal seeding density, which significantly influences differentiation efficiency.

Protocols may require empirical optimization of multiple parameters including cell confluence at induction, precise timing of inhibitor application, and concentration of supporting factors. Maintaining detailed records of morphological changes and benchmarking against established standards enables systematic optimization. Collaboration with groups that have established experience with specific protocols can significantly reduce optimization time.

Troubleshooting and Technical Recommendations

Table 3: Troubleshooting Guide for this compound Applications

Problem Potential Causes Solutions
Poor Differentiation Efficiency Suboptimal concentration; Improper timing; Cell line variability Perform dose-response optimization; Verify application timing; Test multiple cell lines
High Cell Death Toxicity from excessive concentration; Solvent toxicity; Inadequate cell quality Titrate concentration downward; Ensure DMSO <0.1%; Verify healthy starting culture
Incomplete Pathway Inhibition Insufficient concentration; Degraded compound; Inadequate exposure time Freshly prepare stock solutions; Verify activity with phospho-SMAD1/5/8 staining; Extend treatment duration
Inconsistent Results Between Experiments Stock solution degradation; Variable cell seeding density; Serum batch variability Aliquot and freeze single-use stocks; Standardize seeding protocols; Use consistent serum/serum-free media

Additional Recommendations:

  • Stock Solution Preparation: Prepare this compound as concentrated stocks (5-20 mM) in DMSO, aliquot into single-use portions, and store at -20°C protected from light to maintain stability.
  • Vehicle Controls: Always include DMSO vehicle controls at the same concentration used in experimental conditions (typically 0.01-0.1%).
  • Pathway Inhibition Validation: Verify effective BMP pathway inhibition by immunostaining or Western blot for phosphorylated SMAD1/5/8 in pilot experiments.
  • Cell Quality Assurance: Begin differentiations with high-quality, contamination-free cultures at optimal confluence to ensure reproducible outcomes.
  • Medium Composition: Use consistent, high-quality medium components, as variations in serum lots or growth factor activities can significantly impact differentiation efficiency.

Conclusion and Future Perspectives

This compound has established itself as a fundamental tool in the stem cell researcher's arsenal, enabling robust and reproducible differentiation of pluripotent stem cells into neural, cardiac, and mesenchymal lineages. The continued refinement of differentiation protocols using this compound and other small molecule inhibitors represents a significant advance in regenerative medicine, disease modeling, and drug discovery. As these protocols become more efficient and specific, they pave the way for clinical applications including cell replacement therapies and personalized medicine approaches.

Future developments will likely focus on further improving the specificity and selectivity of BMP pathway inhibition, potentially through next-generation inhibitors with reduced AMPK activity or greater specificity for particular BMP receptor subtypes. Additionally, the integration of this compound-based differentiation protocols with emerging technologies such as 3D bioprinting, organ-on-a-chip systems, and gene editing will expand their applications in both basic research and clinical translation. As our understanding of developmental biology deepens, so too will our ability to precisely control stem cell fate using pharmacological tools like this compound.

References

Application Notes and Protocol: Using Dorsomorphin for Cardiomyocyte Differentiation from Pluripotent Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into functional cardiomyocytes represents a powerful platform for disease modeling, drug screening, and potential regenerative therapies. Achieving high efficiency in this process requires careful manipulation of key developmental signaling pathways. Bone morphogenetic protein (BMP) signaling has emerged as a critical pathway that must be precisely regulated during the initial stages of differentiation to promote cardiac mesoderm specification and subsequent cardiomyogenesis.

Dorsomorphin, a selective small-molecule inhibitor of BMP type I receptors, has demonstrated significant utility in promoting robust cardiomyocyte differentiation when applied during specific temporal windows. These application notes provide detailed protocols and experimental data to guide researchers in implementing this compound-based cardiomyocyte differentiation strategies.

Scientific Background and Rationale

The Role of BMP Signaling in Early Cardiac Development

During embryonic development, cardiomyocytes arise from distinct populations of cardiac progenitor cells. The first heart field (FHF) gives rise primarily to left ventricular (LV) cardiomyocytes and atria, while the anterior second heart field (SHF) contributes predominantly to right ventricular (RV) cardiomyocytes [1]. BMP signaling plays a crucial role in patterning these early cardiac progenitor populations. Inhibition of endogenous BMP signaling during mesoderm induction has been shown to reduce expression of FHF markers while increasing expression of SHF markers, ultimately promoting the differentiation of RV-like cardiomyocytes [1].

Mechanism of this compound Action

This compound (6-[4-(2-Piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine) selectively inhibits BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and downstream signaling [2] [3]. This targeted inhibition of the BMP pathway during early differentiation stages promotes commitment to the cardiac lineage at the expense of other mesodermal lineages, including endothelial, smooth muscle, and hematopoietic cells [2].

Experimental Protocols

Key Optimization Parameters for Cardiac Differentiation

Several critical parameters must be optimized to achieve efficient cardiomyocyte differentiation using this compound:

  • Timing of treatment: The initial 24 hours of differentiation represent the critical window for this compound efficacy [2]
  • Concentration optimization: Dose-response relationships vary between cell lines and must be empirically determined
  • Cell line variability: Individual hPSC lines often require optimization of signaling pathway modulation for efficient cardiac differentiation [4]
  • Complementary pathway modulation: Combination with other signaling modulators (particularly Wnt/GSK3β inhibitors) can enhance cardiac differentiation efficiency
Detailed Differentiation Protocol

Materials Required:

  • Human PSCs (ESCs or iPSCs)
  • This compound (commercially available from multiple suppliers)
  • RPMI 1640 medium
  • B-27 supplement (with and without insulin)
  • CHIR99021 (GSK3β inhibitor)
  • Matrigel or iMatrix-511 coated culture plates
  • Appropriate basal media for hPSC culture (e.g., mTeSR, StemFlex)

Procedure:

  • Culture and Preparation of hPSCs:

    • Maintain hPSCs on Matrigel or iMatrix-511 coated plates in appropriate maintenance medium
    • Passage cells regularly to maintain undifferentiated state
    • Ensure cells are 70-80% confluent at differentiation initiation
  • Differentiation Initiation (Day 0):

    • Begin differentiation when cells reach appropriate confluence
    • Replace maintenance medium with cardiac differentiation medium
    • For standard GiWi protocol: Use RPMI 1640 supplemented with B-27 minus insulin containing 12 µM CHIR99021 (GSK3β inhibitor) [1]
  • This compound Treatment (Critical Window: Day 0-1):

    • Add this compound at optimal concentration (typically 2 µM) at differentiation initiation [2]
    • Maintain this compound treatment for the first 24 hours of differentiation
    • Note: Treatment limited to the first 24 hours is sufficient for robust cardiac induction [2]
  • Wnt Inhibition (Day 1-3):

    • At 24 hours (Day 1), replace medium with RPMI/B27-insulin containing Wnt inhibitors (if using sequential modulation protocol)
    • Continue culture for additional 48 hours
  • Cardiomyocyte Maturation (Day 3-15+):

    • From Day 3 onward, maintain cells in RPMI 1640 supplemented with B-27 complete supplement
    • Change medium every 2-3 days
    • Spontaneously contracting cardiomyocytes typically appear between Day 8-12

The following diagram illustrates the key stages and pathway modulation in this differentiation workflow:

G Cardiomyocyte Differentiation Workflow Start hPSCs Culture (Pluripotent State) Day0 Day 0: Initiate Differentiation • RPMI/B27-insulin • CHIR99021 (GSK3β inhibitor) • this compound (2 µM) Start->Day0 80% Confluence Day1 Day 1: Wnt Inhibition • Replace medium • Add Wnt inhibitors • Remove this compound Day0->Day1 24h Treatment Critical Window Day3 Day 3-15: Maturation • RPMI/B27 complete • Medium change every 2-3 days Day1->Day3 48h Culture End Functional Cardiomyocytes (Spontaneously Contracting) Day3->End Contracting Cells Appear Day 8-12

Chamber-Specific Cardiomyocyte Differentiation

Recent advances enable generation of chamber-specific cardiomyocytes through BMP modulation:

For Right Ventricular (RV)-Like Cardiomyocytes:

  • Inhibit endogenous BMP signaling during mesoderm induction using this compound or other BMP antagonists
  • This approach reduces FHF marker expression and increases SHF marker expression in cardiac progenitor cells [1]
  • Resulting cardiomyocytes exhibit RV-like gene expression patterns and phenotypic characteristics

For Left Ventricular (LV)-Like Cardiomyocytes:

  • Use standard GiWi protocol without BMP inhibition
  • This approach produces mainly FHF-like progenitor cells that give rise to LV-like cardiomyocytes [1]

Results and Data Analysis

Efficiency and Yield Assessment

The following table summarizes quantitative data from this compound-based cardiomyocyte differentiation studies:

Table 1: Quantitative Assessment of this compound in Cardiomyocyte Differentiation

Parameter Control (No this compound) This compound Treatment Experimental Context
Cardiomyocyte Yield 1-2% beating EBs [2] 89.7-94.4% beating EBs [2] Mouse ES cells, 96-well format
Fold Increase Reference (1x) 20-30x increase [2] Mouse ES cells
Treatment Duration N/A 24 hours (day 0-1) sufficient for robust induction [2] Optimization study
Gene Expression (Nkx2.5) Reference (1x) 11.4x increase [2] Mouse ES cells, day 10
Gene Expression (Myh6) Reference (1x) 125x increase [2] Mouse ES cells, day 10
Chamber Specificity FHF-dominated (LV-like) [1] SHF-enriched (RV-like) [1] hPSC differentiation
Phenotypic Characterization of Derived Cardiomyocytes

hPSC-derived cardiomyocytes generated using this compound supplementation exhibit characteristic features of functional cardiomyocytes:

  • Spontaneous contraction: Typically appearing between 8-12 days of differentiation [2]
  • Cardiac-specific gene expression: Significant upregulation of key cardiac markers including NKX2-5, MYH6, and MLC2v [2]
  • Calcium handling: Functional calcium transients demonstrating electrophysiological maturity
  • Chamber-specific properties: RV-like cardiomyocytes show phenotypic differences in spontaneous contraction rate, Ca2+ transients, and cell size compared to LV-like cardiomyocytes [1]

The diagram below illustrates the signaling pathway modulation involved in cardiac fate specification:

G BMP Signaling in Cardiac Fate Specification BMP BMP Ligands Receptors BMP Type I Receptors (ALK2, ALK3, ALK6) BMP->Receptors SMAD p-SMAD1/5/8 Complex Formation Receptors->SMAD Transcription Target Gene Transcription SMAD->Transcription CardiacFate Cardiac Progenitor Specification Transcription->CardiacFate FHF FHF Progenitors LV-like CMs CardiacFate->FHF Standard Protocol SHF SHF Progenitors RV-like CMs CardiacFate->SHF + BMP Inhibition This compound This compound This compound->Receptors Inhibits

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 2: Troubleshooting Guide for this compound-Based Cardiac Differentiation

Problem Potential Causes Recommended Solutions
Low Differentiation Efficiency Suboptimal this compound concentration Perform dose-response testing (0.5-5 µM)
Incorrect treatment timing Ensure treatment begins at differentiation initiation (Day 0)
Cell line-specific variability Optimize protocol for individual hPSC lines [4]
Poor Cell Survival Cytotoxicity from small molecules Optimize concentration; ensure proper medium conditioning
Improper cell density at initiation Start differentiation at 70-80% confluence
Inconsistent Results Batch-to-batch reagent variability Quality control for all reagents; use fresh aliquots
Spontaneous differentiation in starting population Maintain high-quality undifferentiated hPSC cultures
Limited Chamber-Specific Patterning Incomplete BMP pathway inhibition Validate BMP inhibition efficiency; consider alternative BMP antagonists
Insufficient pathway modulation Combine with other small molecules for enhanced patterning
Important Technical Notes
  • Cell Line Variability: Different hPSC lines may require optimization of both this compound concentration and treatment duration for optimal results [4]

  • Complementary Pathway Modulation: The efficiency of cardiac differentiation can be significantly enhanced by combining this compound with temporal modulation of Wnt signaling (e.g., GSK3β inhibition followed by Wnt inhibition) [1] [5]

  • Characterization of Results: Implement robust characterization methods including:

    • Flow cytometry for cardiac troponins (cTnT) and other markers
    • qPCR for chamber-specific markers (e.g., HVCN1, IRX4 for RV; HEY2 for LV) [1]
    • Functional assessment of calcium handling and electrophysiology
    • Immunocytochemistry for structural proteins (α-actinin, MLC2v)

Applications in Disease Modeling and Drug Development

The ability to generate chamber-specific cardiomyocytes using this compound-based protocols has significant implications for cardiovascular research:

  • Disease Modeling: RV-specific cardiomyocytes enable modeling of right ventricular pathologies such as arrhythmogenic right ventricular cardiomyopathy, Brugada syndrome, and right heart failure secondary to pulmonary arterial hypertension [1]

  • Drug Screening and Safety Pharmacology: Chamber-specific cardiomyocyte populations allow for more accurate assessment of compound effects on distinct cardiac chambers, potentially identifying chamber-specific cardiotoxicities

  • Regenerative Medicine: Generation of defined cardiomyocyte subtypes improves the precision of cell-based therapies for myocardial repair

Conclusion

This compound represents a valuable tool for efficient cardiomyocyte differentiation from hPSCs when applied during the critical early stages of the differentiation process. Through inhibition of BMP signaling, this compound not only enhances overall cardiomyocyte yield but also enables the generation of chamber-specific cardiomyocyte populations, particularly RV-like cardiomyocytes. The protocols outlined in these application notes provide researchers with a foundation for implementing and optimizing this compound-based cardiac differentiation strategies for various research and preclinical applications.

References

Comprehensive Application Notes and Protocols: Dorsomorphin in Neural Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorsomorphin in Neural Differentiation

This compound (also known as Compound C) is a small molecule inhibitor that selectively targets bone morphogenetic protein (BMP) signaling pathways, playing a pivotal role in neural differentiation protocols for pluripotent stem cells. Originally identified as an AMPK inhibitor, this compound's primary application in stem cell biology revolves around its potent inhibition of BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking downstream SMAD1/5/8 phosphorylation and nuclear translocation. The strategic inhibition of BMP signaling is fundamental to neural induction as BMP pathways naturally promote epidermal and mesenchymal fates while actively suppressing neural specification during early embryonic development. The discovery that this compound could effectively replace endogenous BMP antagonists like Noggin in cell culture systems represented a significant advancement in neural differentiation technology, enabling more defined, reproducible, and cost-effective protocols.

The development of this compound-based neural differentiation protocols emerged from our growing understanding of default neural induction in embryonic development. In the absence of BMP and TGF-β/Activin/Nodal signaling, pluripotent stem cells naturally adopt a neuroectodermal fate, making simultaneous inhibition of these pathways an efficient strategy for neural conversion. This compound is frequently employed in combination with TGF-β/Activin/Nodal inhibitors such as SB431542 in an approach known as "dual SMAD inhibition" – now considered a gold standard for efficient neural differentiation from human pluripotent stem cells. This combination strategy has demonstrated remarkable efficiency across diverse pluripotent stem cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and surprisingly, even in certain adult stem cell populations like human adipose-derived stem cells (hADSCs), enabling robust generation of neuronal progenitors and mature neurons for both basic research and therapeutic applications.

Mechanism of Action and Signaling Pathways

Molecular Targets and Signaling Interruption

This compound functions as a potent and selective inhibitor of BMP signaling through competitive ATP-binding site inhibition of BMP type I receptors. Specifically, it targets ALK2, ALK3, and ALK6 receptors, thereby preventing the phosphorylation and activation of downstream SMAD1/5/8 transcription factors. In the absence of this compound, activated BMP receptors phosphorylate SMAD1/5/8, which then form complexes with SMAD4 and translocate to the nucleus to regulate transcription of genes that maintain pluripotency or promote alternative lineage differentiation. By blocking this signaling cascade, this compound alleviates the repression of neural fate, allowing cells to default to neuroectodermal differentiation. The specificity of this compound for BMP receptors is particularly valuable compared to broader inhibitors, as it enables precise control over this specific differentiation pathway without unnecessary off-target effects on related signaling cascades.

The strategic combination of this compound with TGF-β/Activin/Nodal inhibitors creates a powerful synergistic effect that dramatically enhances neural induction efficiency. While this compound inhibits BMP signaling, complementary inhibitors such as SB431542 simultaneously block TGF-β/Activin/Nodal pathways by targeting ALK4, ALK5, and ALK7 receptors, preventing SMAD2/3 phosphorylation and activation. This dual inhibition approach effectively eliminates the two major signaling pathways that maintain pluripotency and promote non-neural fates, creating an environment conducive to neural specification. The resulting signaling vacuum directs stem cells toward a default neural differentiation pathway, mimicking the natural process of neural induction during embryonic development where the absence of these morphogens in the anterior epiblast leads to neural tube formation.

Visualizing the Signaling Pathway

The following diagram illustrates the key molecular targets and signaling pathways involved in this compound-mediated neural differentiation:

G Pluripotent Pluripotent BMP BMP Pluripotent->BMP Secretion TGFb TGFb Pluripotent->TGFb Secretion BMPR BMPR BMP->BMPR TGFbR TGFbR TGFb->TGFbR pSMAD158 pSMAD158 BMPR->pSMAD158 Phosphorylation pSMAD23 pSMAD23 TGFbR->pSMAD23 Phosphorylation NonNeuralGenes NonNeuralGenes pSMAD158->NonNeuralGenes Activation pSMAD23->NonNeuralGenes Activation NeuralGenes NeuralGenes NonNeuralGenes->NeuralGenes Repression This compound This compound This compound->BMPR Inhibits SB431542 SB431542 SB431542->TGFbR Inhibits

This diagram illustrates how dual SMAD inhibition creates a permissive environment for neural differentiation. The presence of this compound and SB431542 simultaneously blocks both major signaling pathways that would otherwise maintain pluripotency and suppress neural fate. With BMP and TGF-β signaling inhibited, the repression of neural genes is lifted, allowing the cell to proceed along the default neural differentiation pathway. This mechanistic understanding explains why the combination of these inhibitors produces such efficient and reproducible neural induction across multiple stem cell types.

Applications in Stem Cell Research

Stem Cell Types and Neuronal Subtypes

This compound-based neural differentiation protocols have demonstrated remarkable versatility and efficacy across a broad spectrum of stem cell types, enabling the generation of numerous region-specific neuronal subtypes. The following table summarizes the key applications and neuronal subtypes generated using this compound-containing protocols:

Table 1: this compound Applications Across Stem Cell Types and Neuronal Subtypes

Stem Cell Type Neuronal Subtypes Generated Protocol Efficiency Key Markers Expressed References
Human iPSCs Cortical Neurons ~80% PAX6+ NPCs PAX6, SOX1, FOXG1, NESTIN [1]
Human ESCs Midbrain Dopaminergic Neurons High efficiency Tyrosine Hydroxylase, LMX1A, FoxA2 [2] [3]
Mouse ESCs Dorsal Telencephalic NPCs Highly efficient PAX6, SOX1, NESTIN [4]
Human Adipose-derived Stem Cells Immature Neurons Demonstrated conversion NF200, GAP43, Sox1, Pax6 [5]
Cord Blood iPSCs Functional Dopaminergic Neurons Confirmed functionality Tyrosine Hydroxylase, DAT, Engrailed 1 [2]

The application of this compound extends beyond conventional pluripotent stem cells to include adult stem cell populations, highlighting its remarkable capacity to induce neural programming even in non-pluripotent cells. Research has demonstrated that human adipose-derived stem cells (hADSCs) treated with a combination of this compound and SB431542 undergo neural differentiation as evidenced by morphological changes including neurite extension and expression of neural markers such as neuron-specific enolase, Sox1, Pax6, and NF200. This unexpected finding significantly expands the potential applications of this compound beyond traditional pluripotent stem cell systems and may offer alternative cell sources for neural regeneration approaches.

Regional Patterning and Terminal Differentiation

The default regional identity of this compound-induced neural progenitor cells is anterior forebrain, primarily giving rise to cortical phenotypes when no additional patterning factors are introduced. However, the true power of this compound-based protocols lies in their compatibility with additional patterning factors that direct regional specification along the anterior-posterior and dorsal-ventral axes. By combining this compound with specific morphogens and small molecules, researchers can generate a remarkable diversity of neuronal subtypes. For example, the addition of caudalizing factors such as retinoic acid or Wnt agonists after initial neural induction can shift the identity toward hindbrain or spinal cord fates, while ventralizing agents like sonic hedgehog pathway agonists can promote ventral telencephalic or midbrain identities. This flexibility makes this compound-containing protocols an excellent foundational platform for generating specific neuronal populations tailored to particular disease modeling or regenerative medicine applications.

The functional maturity of this compound-derived neurons has been rigorously validated through both molecular and electrophysiological assessments. Studies have confirmed that these neurons not only express appropriate regional and neurotransmitter markers but also develop functional properties including voltage-gated ion channels, action potential generation, and synaptic activity. For instance, midbrain dopaminergic neurons derived using this compound-containing protocols have demonstrated potassium-evoked dopamine release, while cortical neurons have shown spontaneous postsynaptic currents and network activity. This confirmation of functional maturation is essential for applications in disease modeling, drug screening, and potential cell replacement therapies, as it suggests that the in vitro-derived neurons can recapitulate at least some aspects of their in vivo counterparts.

Experimental Protocols and Methodologies

Standard 2D Neural Differentiation Protocol

The following comprehensive protocol outlines an efficient method for generating cortical neural stem cells from human induced pluripotent stem cells (iPSCs) using a this compound-based approach. This 14-day protocol yields highly pure populations of neural stem cells suitable for downstream applications including disease modeling, further differentiation into mature neurons, and drug screening. The procedure is divided into two main phases: Neural Induction (Days 0-10) and Neural Maintenance (Days 10-14), with the option for cryopreservation at Day 14 for long-term storage and future use.

Materials Required:

  • Human iPSCs maintained in feeder-free conditions (e.g., on Vitronectin in E8 medium)
  • Neural Induction Medium (NIM): DMEM/F12 supplemented with 1% N2, 1% GlutaMAX, and small molecule inhibitors
  • Small molecule inhibitors: 10µM SB431542 (TGF-β inhibitor), 1µM LDN193189 (this compound analog), 2µM XAV939 (Wnt inhibitor)
  • Neural Maintenance Medium (NMM): DMEM/F12/N2 supplemented with 1% B27 without Vitamin A
  • Accutase for cell dissociation
  • Matrigel or Geltrex-coated tissue culture plates
  • ROCK inhibitor (Y-27632) for improving cell survival after passaging

Procedure:

  • Day -1: Passage iPSCs using standard methods and plate at appropriate density onto coated plates. Ensure cells are approximately 70-80% confluent at the start of differentiation.
  • Day 0: Begin neural induction by switching to Neural Induction Medium (NIM) containing all three small molecule inhibitors.
  • Days 1-9: Perform complete daily medium changes with fresh NIM containing SB431542, LDN193189, and XAV939.
  • Day 10: Passage cells using Accutase dissociation. Replate cells at a density of 1-2×10^5 cells/cm² on coated plates in Neural Maintenance Medium (NMM) without the small molecule inhibitors.
  • Days 12-14: Continue culture with NMM, changing medium every other day. Neural rosettes should become visible during this period.
  • Day 14: Cells can be harvested for cryopreservation in NMM with 10% DMSO or used directly for downstream applications.

Quality Control Measures:

  • Immunocytochemistry: Confirm presence of neural stem cell markers PAX6, NESTIN, and FOXG1 in >80% of cells.
  • Pluripotency check: Verify absence of OCT4-positive cells to ensure complete neural conversion.
  • RNA analysis: Assess expression of neural specification genes (SOX1, PAX6) and downregulation of pluripotency markers.
  • Flow cytometry: Quantify the percentage of PAX6-positive cells for protocol optimization.
3D Brain Organoid Differentiation with Temporal Gradient

A more advanced application of this compound involves its use in 3D brain organoid differentiation, where a temporal gradient approach can significantly improve organoid morphology and cortical specification. This method, adapted from recent literature, generates brain organoids composed of a single, expanded neuroepithelium (ENOs) rather than multiple independent rosettes, resulting in enhanced tissue architecture that more closely resembles in vivo development.

Materials Required:

  • Human ESCs or iPSCs maintained in feeder-free conditions
  • Ultra-low attachment plates for embryoid body formation
  • This compound (1.25µM) and SB431542 (10µM) for dual SMAD inhibition
  • Growth factors: EGF (20ng/mL) and FGF2 (20ng/mL) for expansion phase
  • Maturation factors: BDNF, GDNF, and ascorbic acid for terminal differentiation
  • Stepwise gradient media system

Procedure:

  • Days 0-2: Dissociate pluripotent stem cells and aggregate in ultra-low attachment plates in stem cell medium.
  • Days 3-7: Initiate temporal gradient by gradually increasing the percentage of neural induction medium (containing this compound and SB431542) while decreasing the percentage of stem cell medium.
  • Days 8-14: Complete transition to full neural induction medium with daily medium changes.
  • Days 15-25: Switch to expansion medium containing EGF and FGF2 to promote neuroepithelium expansion.
  • Day 25 onward: Transfer to maturation medium containing BDNF, GDNF, and ascorbic acid to support neuronal differentiation and maturation.

Critical Optimization Parameters:

  • The temporal gradient of TGF-β signaling during neural induction is crucial for single neuroepithelium formation.
  • EB size control using microfabricated culture vessels (e.g., EZSPHERE) improves reproducibility and reduces heterogeneity.
  • Organoid density during differentiation affects nutrient availability and patterning gradient establishment.
Protocol Variations and Specialized Applications

Different research applications require protocol modifications to optimize for specific neuronal subtypes or experimental constraints. The following table compares key this compound-based neural differentiation protocols and their applications:

Table 2: Comparison of this compound-Based Neural Differentiation Protocols

Protocol Type Key Components Duration Efficiency Primary Output Best For
Standard 2D Cortical SB431542 + LDN193189 + XAV939 14 days >80% PAX6+ NPCs Cortical Neural Stem Cells High-throughput applications
Dual SMAD Inhibition This compound + SB431542 8-12 days ~80% Neural Conversion Anterior Neural Progenitors General neural differentiation
3D Organoid with Gradient Temporal TGF-β gradient + this compound 25+ days Single neuroepithelium Expanded Neuroepithelium Organoids (ENOs) Developmental studies
Midbrain Dopaminergic This compound + SB431542 + SHH agonists 30-40 days Functional dopamine neurons Tyrosine Hydroxylase+ Neurons Parkinson's disease models
Adipose Stem Cell Neural This compound + SB431542 14 days Demonstrated conversion Immature Neurons Alternative cell source studies

For specific neuronal subtypes, additional patterning factors are incorporated following the initial this compound-mediated neural induction. For example, generating midbrain dopaminergic neurons requires the addition of sonic hedgehog (SHH) agonists like purmorphamine and FGF8 during specific time windows, typically between days 4-10 of differentiation. Similarly, motor neuron differentiation involves retinoic acid and SHH patterning to specify spinal cord identity. The timing and concentration of these patterning factors must be carefully optimized for each cell line and application, with regular quality control assessment using subtype-specific markers to confirm regional identity.

Efficiency and Quality Control Data

Quantitative Assessment of Differentiation Efficiency

Rigorous quality control measures are essential for validating the efficiency and reproducibility of this compound-based neural differentiation protocols. Multiple studies have quantitatively assessed differentiation outcomes using a combination of molecular, cellular, and functional readouts. The high efficiency of dual SMAD inhibition protocols containing this compound has been consistently demonstrated across multiple independent studies and stem cell lines, though some variability exists based on specific protocol details and cell lines used.

Table 3: Efficiency Metrics for this compound-Based Neural Differentiation

Assessment Method Typical Results Timing Significance References
PAX6+ Neural Progenitors 70-90% of total cells Day 10-14 Measures neural conversion efficiency [4] [1]
SOX1 Expression >80% of cells Day 10-14 Confirms neuroectodermal commitment [5] [4]
Neural Rosette Formation Visible structures Day 10-14 Indicates proper apical-basal polarity [4] [1]
Pluripotency Marker Loss <1% OCT4+ cells Day 10-14 Confirms lineage commitment [1]
Cortical Neuron Markers FOXG1+ in >80% of cells Day 25+ Verifies regional identity [1]
Functional Maturation Action potentials, synaptic activity Day 30+ Confirms neuronal functionality [2]

The consistently high efficiency of this compound-based protocols across multiple cell lines and research groups highlights the robustness of this approach. However, it's important to note that some variability in differentiation outcomes can occur due to factors such as cell line-specific differences, passage number, and technical handling variations. Recent studies have systematically analyzed sources of variability in neural differentiation protocols and found that non-genetic factors including "induction set" (specific differentiation attempt) and operator technique account for a larger proportion of variability than genetic differences between cell lines. This underscores the importance of standardized procedures and appropriate controls when implementing these protocols, particularly for comparative studies across multiple cell lines.

Functional Validation of Derived Neurons

Beyond molecular marker expression, the functional properties of this compound-derived neurons provide the most compelling evidence for their utility in research and potential therapeutic applications. Comprehensive electrophysiological characterization has demonstrated that these neurons develop appropriate ion channel expression and functional properties over time. Whole-cell patch-clamp recordings of neurons derived using this compound-containing protocols have confirmed the presence of voltage-gated sodium and potassium channels, the ability to generate action potentials, and the development of spontaneous synaptic activity, indicating functional synapse formation.

Calcium imaging studies have further validated the functional maturation of these neuronal networks, showing coordinated calcium transients in response to various neurotransmitters including GABA, glutamate, and acetylcholine. Importantly, midbrain dopaminergic neurons derived using this compound protocols have demonstrated potassium-evoked dopamine release, confirming their specific neurotransmitter phenotype. These functional assessments typically become apparent after 4-6 weeks of differentiation and continue to mature with extended culture time. The presence of these functional properties is essential for disease modeling applications, particularly for neurological disorders where neuronal excitability and synaptic function are compromised.

Troubleshooting and Protocol Optimization

Addressing Common Challenges

Even with highly efficient protocols like this compound-based neural differentiation, researchers may encounter specific challenges that require troubleshooting and optimization. The following table outlines common issues, their potential causes, and recommended solutions:

Table 4: Troubleshooting Guide for this compound Neural Differentiation

Problem Potential Causes Recommended Solutions Preventive Measures
Poor Neural Conversion Inadequate inhibitor concentration, Cell density too high/low Titrate this compound (0.5-2µM) and SB431542 (5-20µM), Optimize seeding density Validate small molecule activity, Use early passage cells
High Cell Death ROCK inhibitor omission, Excessive dissociation Include Y-27632 (10µM) for 24h after passaging, Gentle dissociation protocols Optimize passaging methods, Monitor cell health daily
Heterogeneous Populations Incomplete inhibition, Spontaneous differentiation Fresh inhibitor preparation, Consistent medium changes Use defined matrices, Standardize timing
Inconsistent Regional Patterning Variable morphogen activity, Incorrect timing Quality control for patterning factors, Strict adherence to timing Batch-test patterning factors, Use precise scheduling
Low Organoid Reproducibility EB size variability, Aggregation issues Use size-controlled aggregation methods, Standardize cell numbers Implement microfabricated culture vessels, Control aggregation parameters
Protocol Optimization Strategies

Several strategic approaches can enhance the reproducibility and efficiency of this compound-based neural differentiation protocols. First, cell line adaptation may be necessary when working with iPSC lines that demonstrate resistance to neural conversion. This can involve optimizing the timing of neural induction, adjusting small molecule concentrations, or incorporating additional pathway modulators. Second, genomic stability monitoring of pluripotent stem cells is critical, as karyotypic abnormalities can significantly impact differentiation capacity and introduce unwanted variability. Regular assessment using targeted qPCR assays for common karyotypic abnormalities or full karyotyping is recommended, particularly for long-term culture and comparative studies.

For 3D differentiation approaches, controlling embryoid body size has been demonstrated as a key factor in improving reproducibility and reducing heterogeneity. Using microfabricated culture vessels like EZSPHERE that enable formation of uniformly sized EBs can significantly enhance protocol consistency. Additionally, implementing a temporal gradient approach for neural induction, rather than abrupt medium switches, has been shown to promote the formation of single expanded neuroepithelium structures in brain organoids, improving their architectural resemblance to developing cortex. These optimization strategies collectively address the major sources of variability in neural differentiation protocols and can significantly enhance the quality and reproducibility of resulting neural cultures.

Conclusion and Future Perspectives

This compound has established itself as a foundational component of modern neural differentiation protocols, enabling efficient and reproducible generation of neural progenitors and specialized neuronal subtypes from diverse stem cell sources. The mechanistic basis for its efficacy – selective inhibition of BMP signaling pathways that suppress neural fate – provides a rational foundation for protocol development and optimization. The combination of this compound with TGF-β/Activin/Nodal inhibitors in dual SMAD inhibition protocols represents a robust and versatile platform for neural differentiation that has supported numerous advances in developmental biology, disease modeling, and regenerative medicine.

Looking forward, several emerging trends are likely to shape the continued evolution of this compound-based neural differentiation approaches. First, the integration of more sophisticated patterning strategies to generate specific neuronal subtypes with enhanced regional and functional maturity will expand the utility of these protocols for disease modeling and therapeutic applications. Second, the development of completely defined, xeno-free culture systems incorporating this compound and related small molecules will facilitate the translation of these technologies toward clinical applications. Finally, the combination of this compound-based neural induction with emerging 3D culture and organoid technologies will enable the creation of increasingly complex and physiologically relevant neural tissue models that better recapitulate the cellular diversity and organizational features of the developing human nervous system. As these technologies continue to advance, this compound will undoubtedly remain a key tool in the stem cell biologist's toolkit for years to come.

References

Application Notes and Protocols: Dorsomorphin for In Vitro Activation of Ovarian Follicles in Fertility Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

The limited availability of mature oocytes represents a significant challenge in assisted reproductive technologies, particularly for patients with diminished ovarian reserve or those seeking fertility preservation. Primordial follicles—constituting the majority of the ovarian reserve—remain in a dormant state, with only a small fraction activating spontaneously each menstrual cycle. Recent research has revealed that the AMP-activated protein kinase (AMPK) pathway serves as a critical energy sensor and regulator of follicle dormancy. Inhibition of AMPK signaling promotes the transition of primordial follicles to the primary stage, thereby increasing the pool of available follicles for maturation. The compound dorsomorphin (also known as Compound C) has emerged as a potent and effective AMPK pathway inhibitor that can be leveraged to enhance primordial follicle activation in vitro, showing promising results in both murine models and human ovarian tissue cultures [1] [2] [3].

The molecular mechanism underlying this compound's action involves inhibition of AMPK activity, which subsequently leads to upregulation of Wnt and FOXO signaling pathways and is associated with reduced phosphorylation of β-catenin. This coordinated signaling shift promotes follicle activation while maintaining follicular integrity and oocyte quality. Importantly, research demonstrates that this compound-treated ovaries show no detectable differences in reactive oxygen species production, apoptosis rates, or mitochondrial cytochrome c oxidase activity compared to controls, indicating a favorable safety profile for clinical applications [1] [2]. This document provides detailed application notes and standardized protocols for implementing this compound in ovarian follicle activation research, supporting drug development efforts in reproductive medicine.

This compound Specifications and Key Properties

Table 1: this compound Characterization and Usage Conditions

Property Specification Experimental Context
IUPAC Name 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine Chemical identification
Primary Target AMPK (AMP-activated protein kinase) Molecular mechanism
Key Pathway Effects Downregulation of AMPK signaling; Upregulation of Wnt and FOXO genes; Reduced β-catenin phosphorylation Signaling pathway modulation
Effective Concentration (Murine) 10 µM In vitro ovarian culture [1]
Effective Concentration (Human) 10 µM Ovarian cortical tissue culture [1]
Treatment Duration 5 days (murine); 2 weeks (human) Ovarian culture protocol
Solvent DMSO (stock solution) Laboratory preparation
Alternative Inhibitors BAY-3827 (validated orthogonal AMPK inhibitor) Experimental confirmation [1]

In Vitro Ovarian Tissue Culture and Activation Protocol

Murine Ovarian Culture System
  • Step 1: Tissue Collection - Isolate ovaries from postnatal day 4-6 juvenile mice using aseptic surgical techniques. Place ovaries immediately into pre-warmed Leibovitz's L-15 medium supplemented with 1% fetal bovine serum (FBS) and maintained at 4°C for transport [1].

  • Step 2: Baseline Assessment - Examine collected ovaries under a dissection microscope to confirm tissue integrity and exclude any specimens with morphological abnormalities or damage from the isolation procedure.

  • Step 3: this compound Preparation - Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For working concentrations, dilute to 10 µM in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) [1] [2].

  • Step 4: In Vitro Culture - Culture entire murine ovaries on floating filters (0.4 µm pore size) in 24-well culture plates. Add sufficient culture medium to contact the filter without submerging the ovaries. Use α-MEM medium supplemented with 1 mg/mL albumin, 1% insulin-transferrin-selenium, and 50 µg/mL ascorbic acid [1].

  • Step 5: Culture Conditions - Maintain cultures at 37°C with 5% CO₂ for 5 days, replacing the medium and this compound treatment every 48 hours to ensure consistent inhibitor presence and nutrient availability [1].

  • Step 6: Tissue Processing - Following the culture period, fix ovaries in 4% paraformaldehyde for histological analysis or process for RNA/protein extraction to evaluate molecular markers of follicle activation [1].

Human Ovarian Cortical Tissue Culture
  • Step 1: Tissue Acquisition - Obtain human ovarian cortical tissue from consenting patients undergoing fertility preservation procedures (typically ages 25-45). Cut tissue into ~1 mm³ fragments using fine surgical instruments under sterile conditions [1].

  • Step 2: Culture Setup - Place human ovarian cortical fragments on floating filters as described for murine tissue. Use the same 10 µM this compound concentration in culture medium optimized for human tissue [1].

  • Step 3: Extended Culture - Maintain human tissue cultures for 2 weeks at 37°C with 5% CO₂, with medium changes performed every 48-72 hours throughout the extended culture period [1].

  • Step 4: Assessment - Process tissue fragments for histological evaluation after culture completion. Count primordial, primary, and secondary follicles in both this compound-treated and control samples to quantify activation rates [1].

Three-Dimensional Oocyte Maturation System

Following initial follicle activation, a three-dimensional alginate culture system provides an optimal environment for further follicular development and oocyte maturation.

  • Step 1: Follicle Isolation - Isclude individual early-stage follicles from this compound-pretreated ovarian tissue using enzymatic digestion (collagenase IV, 0.5 mg/mL for 30-45 minutes at 37°C) combined with mechanical disruption using fine-gauge needles [1].

  • Step 2: Encapsulation - Suspend isolated follicles in 1.5% low-viscosity alginate solution and crosslink into solid beads by applying droplets to a 100 mM CaCl₂ solution with gentle agitation for 5 minutes. Ensure complete polymerization before transferring to culture medium [1].

  • Step 3: Maturation Culture - Culture encapsulated follicles in α-MEM maturation medium supplemented with 10% FBS, 100 mIU/mL recombinant FSH, and 50 ng/mL recombinant human activin A for 10-14 days to support follicular growth and development [1].

  • Step 4: Outcome Assessment - Evaluate oocyte maturation by identifying metaphase II (MII) stage oocytes with protruding polar bodies as the endpoint indicator of successful maturation. This confirms the developmental competence of this compound-activated follicles [1] [2].

Experimental Outcomes and Efficacy Data

Table 2: Efficacy and Safety Assessment of this compound in Follicle Activation

Assessment Parameter Control (DMSO) This compound Treatment Statistical Significance
Primordial Follicles (%) - Murine 81.36 ± 0.69 Significant decrease p < 0.0001 [1]
Primary Follicles (%) - Murine 13.20 ± 0.84 Significant increase p < 0.0001 [1]
Total Follicle Count - Murine 2207 ± 222.7 2229 ± 175.0 p = 0.9391 (NS) [1]
Human Primordial Follicle Activation Baseline level Dramatic decrease Significant [1]
Human Primary/Secondary Follicles Baseline level Marked increase Significant [1]
Reactive Oxygen Species (ROS) No difference from controls No detectable difference Not significant [1] [2]
Apoptosis Levels Baseline level No detectable increase Not significant [1] [2]
Mitochondrial Cytochrome c Oxidase Normal activity Normal activity Not significant [1] [2]
Mature MII Oocytes with Polar Bodies Limited production Successful generation Confirmed [1] [2]

The experimental data demonstrates that this compound treatment effectively promotes primordial follicle activation without depleting the total follicle pool, as evidenced by unchanged total follicle counts. The robust quality control metrics indicate that this activation occurs without compromising follicular health or introducing detectable oxidative stress. The successful generation of metaphase II oocytes with protruding polar bodies from this compound-activated follicles confirms the functional efficacy of this approach in producing developmentally competent eggs [1] [2] [3].

Technical Considerations and Selectivity Issues

  • Off-Target Effects: this compound demonstrates significant inhibitory activity against VEGF signaling and can disrupt angiogenic processes in model systems, with complete inhibition of intersomitic vessel formation observed at 10 μM in zebrafish embryos [4]. Researchers should consider these off-target effects when interpreting results from whole ovarian culture systems where angiogenesis might play a role.

  • Alternative Selective Inhibitors: For studies requiring specific AMPK inhibition without VEGF pathway effects, DMH1 represents a highly selective BMP pathway inhibitor that does not disrupt VEGF signaling at concentrations up to 50 μM [4]. The analog DMH1 demonstrates potent anti-BMP activity (EC₍₁₀₀₎ = 0.2 μM) without angiogenic disruption, making it suitable for applications where specific BMP inhibition is desired [4].

  • Validation Compounds: The AMPK inhibitor BAY-3827 provides orthogonal validation for AMPK-specific effects, with experimental results confirming similar follicle activation phenotypes as observed with this compound treatment [1].

  • Clinical Translation Considerations: When considering clinical applications, researchers should note that cryopreservation procedures for ovarian tissue may themselves activate follicular development through disruption of the Hippo signaling pathway, potentially creating synergistic effects with this compound treatment [5].

Signaling Pathway and Experimental Workflow

G cluster_0 AMPK Signaling Modulation cluster_1 Downstream Molecular Effects cluster_2 Biological Outcomes cluster_3 Experimental Workflow AMPK_active Active AMPK Pathway Maintains Dormancy This compound This compound Treatment (10 µM) AMPK_active->this compound Intervention AMPK_inhibited AMPK Inhibition This compound->AMPK_inhibited Inhibits Culture In Vitro Culture (Murine: 5 days; Human: 2 weeks) This compound->Culture Wnt_up Wnt Genes Upregulation AMPK_inhibited->Wnt_up Induces Foxo_up FOXO Genes Upregulation AMPK_inhibited->Foxo_up Induces beta_catenin Reduced β-catenin Phosphorylation Wnt_up->beta_catenin Associated with Foxo_up->beta_catenin Primordial_act Primordial Follicle Activation beta_catenin->Primordial_act Promotes Quality High-Quality Oocytes No ROS/Apoptosis Increase Primordial_act->Quality Maintains Primordial_act->Culture Mature Mature Metaphase II Oocytes with Polar Bodies Quality->Mature Enables Tissue_collect Ovarian Tissue Collection (Murine: P4-6; Human: Cortical Fragments) Tissue_collect->Culture Aseptic Technique Maturation 3D Alginate Culture Follicle Maturation (10-14 days) Culture->Maturation Activated Follicles Assessment Outcome Assessment Follicle Counting & Oocyte Quality Maturation->Assessment Mature Oocytes

Diagram 1: Molecular mechanism and experimental workflow for this compound-mediated follicle activation. The pathway illustrates how this compound inhibits AMPK signaling, leading to upregulation of Wnt and FOXO genes and reduced β-catenin phosphorylation, ultimately promoting primordial follicle activation while maintaining oocyte quality. The experimental workflow outlines key steps from tissue collection through maturation and assessment.

Conclusion and Research Applications

This compound-mediated AMPK inhibition represents a promising approach for enhancing primordial follicle activation in both research and potential clinical applications. The protocols outlined herein provide researchers with standardized methodologies for implementing this technique in murine and human ovarian tissue systems. The comprehensive safety data demonstrating no increase in ROS production, apoptosis, or mitochondrial dysfunction supports the therapeutic potential of this approach. As research in this field advances, the combination of this compound pretreatment with advanced culture systems may significantly improve outcomes for patients with limited ovarian reserve or those seeking fertility preservation options.

References

Comprehensive Application Notes and Protocols for Dorsomorphin in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorsomorphin and Its Mechanisms of Action

This compound, also known as Compound C, is a potent, reversible, and cell-permeable small molecule inhibitor that has become an invaluable tool in basic research and drug discovery. Initially identified in a chemical screen for compounds that disrupt dorsoventral patterning in zebrafish embryos, this compound functions as a selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and signaling [1] [2] [3]. Additionally, this compound is widely used as an AMP-activated protein kinase (AMPK) inhibitor with a Ki of 109 nM in cell-free assays [2] [4]. The dual inhibitory capability of this compound against these two distinct signaling pathways makes it particularly valuable for studying cellular differentiation, metabolism, and cancer biology, though researchers must exercise caution when interpreting results due to this multi-target nature.

The molecular structure of this compound (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine) allows for effective penetration of cell membranes, enabling robust modulation of intracellular signaling pathways [1]. Its ability to selectively inhibit BMP signaling without significant inhibition of several structurally related kinases including ZAPK, SYK, PKCθ, PKA, and JAK3 makes it a relatively specific tool for dissecting BMP-mediated processes [2]. However, recent studies have revealed that this compound also inhibits Heat Shock Factor 1 (HSF1) nuclear translocation and reduces resting nuclear HSF1 levels in cancer cells, suggesting additional mechanisms that contribute to its observed biological effects [5].

Table 1: Molecular Targets and Inhibitory Concentrations of this compound

Target Type Inhibitory Constant (Ki) Cellular Functions Affected
AMPK Kinase inhibitor 109 nM [2] Metabolic regulation, autophagy, cell proliferation [4]
ALK2 (BMPR1) BMP type I receptor inhibitor Not specified [2] SMAD1/5/8 phosphorylation, cardiomyogenesis, osteogenesis [1]
ALK3 (BMPR1) BMP type I receptor inhibitor Not specified [2] SMAD1/5/8 phosphorylation, cardiomyogenesis, osteogenesis [1]
ALK6 (BMPR1) BMP type I receptor inhibitor Not specified [2] SMAD1/5/8 phosphorylation, cardiomyogenesis, osteogenesis [1]
HSF1 Transcriptional regulator Not specified [5] Heat shock response, cancer cell survival, HSP expression [5]

Experimental Protocols for Specific Applications

Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells

The differentiation of pluripotent stem cells into cardiomyocytes represents a promising approach for regenerative therapy and disease modeling. This compound has been shown to dramatically enhance cardiac induction when applied during the initial stages of embryonic stem cell differentiation [1].

Materials Required:

  • Mouse embryonic stem cells (e.g., CGR8, R1 lines)
  • This compound (typically prepared as 10 mM stock solution in DMSO)
  • Embryoid body (EB) differentiation medium
  • 96-well round-bottom microtiter plates for EB formation
  • Cell culture reagents and incubator maintaining 37°C, 5% CO₂

Step-by-Step Protocol:

  • Maintenance of Pluripotent State: Culture mouse ES cells in appropriate medium supporting pluripotency until approximately 80% confluent.
  • This compound Pre-treatment: Add 2 μM this compound to the culture medium 3 days prior to EB formation (day -3), refreshing the medium with this compound daily.
  • Embryoid Body Formation: On day 0, initiate EB formation using the hanging drop method or by distributing 500 ES cells per well in uncoated round-bottom 96-well plates containing differentiation medium with an additional dose of 2 μM this compound.
  • Critical Treatment Window: Maintain this compound treatment until day 2 of EB formation. Note that treatment limited to just the first 24 hours of differentiation (day 0 to day 1) has been shown to be highly effective for cardiac induction.
  • Washout and Differentiation: On day 2, wash out this compound and continue culture in standard differentiation medium.
  • Monitoring Differentiation: Spontaneously contracting areas typically appear within 12 days of differentiation, with this compound treatment increasing the yield of cardiomyocytes by 20-30 fold compared to DMSO-treated controls [1].

Optimization Notes: For quantitative assessment of cardiac induction, the 96-well microtiter format provides reproducible results. In this system, this compound treatment (2 μM from day -3 to day 2) resulted in 94.4% of EBs exhibiting spontaneous contractions by day 12, compared to only 1-2% in DMSO-treated controls [1]. The minimal effective treatment window lies within the first 24 hours of ES cell differentiation, making this protocol highly efficient.

G Start Mouse ES Cells (Pluripotent) Pretreat This compound Pre-treatment (2 μM, 3 days) Start->Pretreat EBForm Embryoid Body Formation + this compound Pretreat->EBForm CritWindow Critical Treatment Window (Day 0 to Day 2) EBForm->CritWindow Washout This compound Washout CritWindow->Washout Diff Cardiac Differentiation (8-12 days) Washout->Diff End Functional Cardiomyocytes Diff->End

Cancer Cell Apoptosis and Viability Studies

This compound has demonstrated significant anti-cancer effects across various cancer cell lines, inducing apoptosis through both AMPK-dependent and independent mechanisms [5] [4].

Materials Required:

  • Cancer cell lines (e.g., HCT116, HeLa, PC-3, glioma cells)
  • This compound (prepare stock solution at 10-20 mM in DMSO)
  • Cell culture medium appropriate for each cell line
  • 96-well plates for viability assays
  • MTT reagent or Cell Counting Kit-8 (CCK-8)
  • Flow cytometry equipment for apoptosis analysis

Step-by-Step Protocol for Viability and Apoptosis Assessment:

  • Cell Seeding: Plate cells in 96-well plates at optimized densities (typically 5,000 cells/well for most cancer cell lines) and allow to adhere overnight [5].
  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treatment concentrations typically range from 1-20 μM, depending on cell line sensitivity and experimental objectives.
  • Incubation: Treat cells for 24-72 hours. For apoptosis studies, longer treatments (48-72 hours) are typically required.
  • Viability Assessment:
    • For MTT assays: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C [6].
    • Remove medium and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 546 nm using a plate reader.
  • Apoptosis Analysis via Flow Cytometry:
    • Harvest cells after this compound treatment (typically 48-72 hours).
    • Stain with Annexin V-FITC and Propidium Iodide or Ethidium Homodimer III according to manufacturer's protocols.
    • Analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic populations [4].
  • IC₅₀ Determination: Calculate half-maximal inhibitory concentration using nonlinear regression of dose-response data.

Key Findings in Cancer Research: In glioma cells, this compound reduced viability through multiple AMPK-independent mechanisms, including activation of the Calpain/Cathepsin pathway, inhibition of AKT, mTORC1/C2, cell cycle block at G2M, and induction of necroptosis and autophagy [4]. This compound also sensitized cancer cells to HSP90 and proteasome inhibitors by suppressing HSP upregulation induced by these drugs [5].

Table 2: this compound Treatment Conditions and Effects in Various Cell Models

Cell Type/Line This compound Concentration Treatment Duration Primary Effects Reference
Mouse ES cells (CGR8, R1) 2 μM 24 hours to 5 days (optimal: day -3 to day 2) 20-30 fold increase in cardiomyocytes; 94.4% beating EBs [1]
Glioma cells (T98G, A172, U87) 1-10 μM 24-72 hours Reduced viability; G2/M cell cycle arrest; induced autophagy and apoptosis [4]
Cancer cells (HCT116, HeLa, PC-3) 5-20 μM 12-48 hours HSF1 inhibition; reduced HSP70 expression; enhanced apoptosis [5]
C2C12 myoblasts 4 μM 2-4 days Inhibition of BMP-mediated osteoblast differentiation [2]
HepG2 hepatocytes 10 μM 30 min pre-treatment + 16 hours Inhibition of BMP-mediated hepcidin expression [2]

Practical Considerations and Technical Optimization

Solution Preparation, Storage, and Stability

Proper preparation and storage of this compound are critical for experimental reproducibility and success.

Stock Solution Preparation:

  • This compound has limited solubility in aqueous solutions. For a 10 mM stock solution, add 407.8 μL of DMSO to 2 mg of this compound powder (molecular weight: 490.43 for dihydrochloride form) [3].
  • If precipitation occurs, warm the solution to 37°C for 2-5 minutes with brief vortexing.
  • For cell culture applications, pre-warm the culture media before adding the reconstituted compound to prevent precipitation.

Storage Conditions:

  • Store powder at 4°C protected from light.
  • For stock solutions, aliquot and store at -20°C protected from light.
  • Avoid repeated freeze-thaw cycles by creating single-use aliquots.
  • Under these conditions, this compound is typically stable for at least 6 months.

Working Solution Considerations:

  • The final DMSO concentration in cell culture should generally not exceed 0.5% to maintain cell viability and avoid solvent toxicity.
  • For water-soluble applications, this compound dihydrochloride is recommended [2].
Critical Controls and Validation Experiments

Given the multi-target nature of this compound, appropriate controls are essential for mechanistic studies.

Essential Experimental Controls:

  • Vehicle Control: Use DMSO at the same concentration as in this compound-treated cells.
  • Positive Controls: For AMPK inhibition studies, include known AMPK activators (e.g., AICAR). For BMP inhibition, use BMP ligands (e.g., BMP4) and alternative inhibitors (e.g., Noggin).
  • Specificity Controls: When studying AMPK-specific effects, consider genetic approaches (AMPK knockdown/knockout) to validate pharmacological findings [4].
  • Cell Viability Controls: Include untreated cells and cytotoxicity controls to ensure observed effects are not due to general toxicity.

Validation Methods:

  • For BMP pathway inhibition: Monitor phosphorylation of SMAD1/5/8 by western blotting [1] [2].
  • For AMPK inhibition: Assess phosphorylation of AMPK (Thr172) and its downstream target ACC (Ser79) [4].
  • For HSF1 inhibition: Measure HSF1 nuclear translocation and HSP70 expression under stress conditions [5].
Troubleshooting Common Issues

Problem: Variable differentiation efficiency in stem cell models

  • Potential Cause: Inconsistent timing of this compound application during critical differentiation windows.
  • Solution: Strictly adhere to the established timeline, with particular attention to the first 24 hours of differentiation. Confirm EB size uniformity.

Problem: Precipitate formation in culture medium

  • Potential Cause: Poor solubility of this compound in aqueous solutions.
  • Solution: Ensure stock solution is properly prepared in DMSO and that culture media is pre-warmed before adding this compound. Consider using this compound dihydrochloride for improved solubility.

Problem: Inconsistent results in viability assays

  • Potential Cause: Edge effects in multi-well plates or uneven cell seeding.
  • Solution: Include more replicates, exclude edge wells from analysis, and ensure uniform cell suspension during seeding.

Problem: Lack of expected effect despite proper dosing

  • Potential Cause: Cell line-specific differences in sensitivity or off-target effects masking the desired outcome.
  • Solution: Perform dose-response curves for each new cell line and consider complementary genetic approaches to validate findings.

Conclusion

This compound represents a versatile pharmacological tool for modulating key signaling pathways in cell culture systems. Its ability to selectively inhibit BMP signaling and AMPK activity has enabled significant advances in our understanding of cellular differentiation, metabolism, and cancer biology. The protocols outlined in this document provide researchers with detailed methodologies for applying this compound in various experimental contexts, with particular emphasis on treatment duration—a critical parameter for achieving desired outcomes while minimizing off-target effects. As research continues to elucidate the complex mechanisms of this compound action, these application notes will serve as a foundation for rigorous and reproducible experimental design.

References

Comprehensive Application Notes and Protocols for Dorsomorphin (Compound C)

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed protocols and essential information for the use of Dorsomorphin (Compound C) in research settings, covering its preparation, physicochemical properties, and key experimental applications.

Chemical Properties and Solubility

This compound is a potent, cell-permeable small molecule known primarily as an AMP-activated protein kinase (AMPK) inhibitor and a selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6) [1] [2] [3]. Its solubility and molecular characteristics are foundational for proper stock solution preparation.

Table 1: Physicochemical Properties of this compound

Property Specification
Molecular Formula C₂₄H₂₅N₅O [1] [2]
Molecular Weight 399.5 g/mol [1] [2]
CAS Number 866405-64-3 [1] [2]
Purity >98% [1] [2]
Solubility Soluble in DMSO at 4 mg/mL with warming [1] [2]

Stock Solution Preparation and Storage

Materials
  • This compound lyophilized powder (e.g., Cell Signaling Technology #60887) [1]
  • Anhydrous DMSO (cell culture grade)
  • Microcentrifuge tubes (sterile, screw-cap recommended)
  • Piperettes and micropipette tips
  • Vortex mixer
  • Sonicator (optional, for promoting dissolution)
Protocol: Preparing a 10 mM Stock Solution
  • Calculate and Weigh: Obtain the mass of this compound powder required. The product is often supplied in 5 mg aliquots [1].
  • Reconstitute: Add 1.25 mL of anhydrous DMSO directly to the 5 mg vial of powder [1].
  • Dissolve: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to achieve full solubility at 4 mg/mL [1].
  • Aliquot: Immediately after dissolution, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) to minimize freeze-thaw cycles.
  • Store: Store aliquots at -20°C in a desiccated environment [1] [2].
Stability and Storage
  • Lyophilized Powder: Stable for 24 months when stored desiccated at -20°C [1] [2].
  • Stock Solution: Stable for 3 months at -20°C. Avoid repeated freezing and thawing, as this leads to a loss of potency [1] [2].

Table 2: Stock Solution Preparation Guide

Parameter Specification
Recommended Stock Concentration 10 mM [1]
Amount of Powder 5 mg [1]
Volume of DMSO 1.25 mL [1]
Final Volume (Approx.) 1.25 mL
Storage Temperature -20°C [1] [2]
Shelf Life (Solution) 3 months [1] [2]

Key Signaling Pathways and Experimental Considerations

Mechanism of Action and Selectivity

This compound is a ATP-competitive inhibitor with a Ki of 109 nM for AMPK [1] [2]. However, its activity extends beyond AMPK, and understanding its multi-target nature is critical for experimental design.

  • Primary Targets:
    • AMPK: Competitively inhibits ATP binding, affecting cellular energy metabolism [1] [2].
    • BMP Signaling: Selectively inhibits BMP type I receptors (ALK2, ALK3, ALK6), disrupting the SMAD-dependent signaling cascade [1] [3]. This inhibition can lead to dorsalization in zebrafish embryos, a classic phenotype of disrupted BMP signaling [3].
  • Off-Target Effects: Research has identified significant inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2/KDR/Flk1) [3]. This can disrupt angiogenic processes, such as intersomitic vessel (ISV) formation in zebrafish, which may be independent of its effect on BMP signaling [3].

The following diagram summarizes the primary signaling pathways inhibited by this compound and the key phenotypic outcomes in model organisms.

G This compound Inhibits Multiple Signaling Pathways cluster_pathway1 BMP Signaling Pathway cluster_pathway2 AMPK Signaling Pathway cluster_pathway3 VEGF Signaling Pathway This compound This compound ALK236 ALK236 This compound->ALK236 Inhibits AMPK AMPK This compound->AMPK Inhibits (Ki=109nM) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits BMP BMP BMP->ALK236 SMAD SMAD ALK236->SMAD Phenotype_1 Dorsalized Zebrafish Embryo ALK236->Phenotype_1 Gene_Expression Gene_Expression SMAD->Gene_Expression Metabolism Metabolism AMPK->Metabolism Phenotype_3 Altered Cell Proliferation/Apoptosis AMPK->Phenotype_3 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Phenotype_2 Disrupted Angiogenesis VEGFR2->Phenotype_2

Addressing Selectivity: The Role of Analogs

Due to the off-target effects of this compound, several analogs have been developed for more specific research applications. DMH1 is a prominent example that exhibits exclusive targeting of the BMP pathway without significant anti-angiogenic (VEGFR2) activity [3].

Table 3: Selectivity Profile of this compound and Key Analogs in Zebrafish Embryos

Compound BMP Inhibition (Dorsalization EC₁₀₀) VEGF Inhibition (ISV Disruption EC₅₀) Non-Specific Toxicity (EC₁₀₀)
This compound (DM) 2.5 µM 5 µM 20 µM [3]
LDN-193189 3 µM 20 µM 20 µM [3]
DMH1 0.2 µM >50 µM >50 µM [3]
DMH4 >50 µM 1 µM >50 µM [3]

Experimental Protocol: Inhibiting BMP Signaling in Cell-Based Assays

This protocol outlines the use of this compound to inhibit BMP signaling in cell culture.

Workflow Diagram

G Workflow for Cell-Based BMP Inhibition Assay Start Prepare 10 mM this compound Stock A Plate Cells and Allow to Adhere Start->A B Pre-treat with this compound (Common range: 1-10 µM) A->B C Stimulate with BMP Ligand B->C D Incubate (e.g., 1-24 hours) C->D E Harvest Cells for Analysis D->E F Downstream Analysis: Western Blot (p-SMAD1/5/8) qPCR (BMP Target Genes) E->F

Step-by-Step Instructions
  • Preparation: Thaw an aliquot of the 10 mM this compound stock solution on ice or at room temperature and vortex briefly.
  • Cell Plating: Plate cells at an appropriate density in complete growth medium and allow them to adhere for 24 hours (or until 60-80% confluent).
  • Pre-treatment: Dilute the 10 mM stock in pre-warmed, serum-free cell culture medium to achieve the desired working concentration (e.g., 1 µM, 5 µM, 10 µM). Replace the medium on cells with the this compound-containing medium. Include a vehicle control (DMSO at the same final concentration, typically ≤0.1%).
  • Pre-treatment Incubation: Incubate cells with the inhibitor for 30 minutes to 2 hours.
  • BMP Stimulation: Add BMP ligand (e.g., BMP4) directly to the culture medium without changing it. Use appropriate controls (vehicle only, ligand only).
  • Incubation: Incubate cells for the desired time period. For early signaling events like SMAD phosphorylation, this may be 1-2 hours. For gene expression changes, 6-24 hours may be required.
  • Cell Harvesting: Harvest cells according to the requirements of your downstream analysis (e.g., lysis for Western blotting, RNA extraction for qPCR).
  • Analysis:
    • Western Blot: Probe for phosphorylated SMAD1/5/8 to assess BMP pathway inhibition. Total SMAD and actin can serve as loading controls.
    • qRT-PCR: Analyze the expression of known BMP target genes (e.g., Id1, Id2). Their upregulation by BMP should be suppressed by this compound treatment.

Critical Considerations for Researchers

  • Working Concentration: The effective working concentration can vary significantly depending on the cell type, assay, and desired pathway inhibition (AMPK vs. BMP). A range of 1 to 10 µM is commonly used, but dose-response experiments are strongly recommended [1] [3].
  • Solvent Control: The final concentration of DMSO in cell culture should not exceed 0.1% to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration.
  • Selectivity and Interpretation of Results: Given the multi-target nature of this compound, phenotypic results cannot be automatically attributed solely to AMPK or BMP inhibition [3]. The use of more selective analogs like DMH1 (for BMP) or genetic knockdown approaches is essential for validating the specific pathway involved.
  • Stability: Adhere to the 3-month stability guideline for stock solutions. Precipitation or loss of activity may indicate degraded compound.

Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem Potential Cause Solution
Precipitate in stock solution Storage temperature too low, repeated freeze-thaw Warm to 37°C and vortex. If insoluble, prepare a fresh aliquot.
No inhibitory effect Inactive compound, concentration too low Use a fresh stock aliquot. Perform a dose-response curve. Verify activity in a positive control assay.
High cytotoxicity Excessive DMSO concentration, high compound concentration Ensure DMSO ≤0.1%. Titrate the compound to find a non-toxic, effective dose.
Inconsistent results between experiments Degraded stock solution, variations in cell passage Use a fresh, single-use aliquot. Use cells at consistent, low passage numbers.

References

dorsomorphin pluripotent stem cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Dorsomorphin, also known as Compound C, functions primarily by inhibiting key developmental signaling pathways [1].

  • Primary Target: It selectively inhibits Bone Morphogenetic Protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6 [2] [1]. By binding to these receptors, this compound blocks the phosphorylation of SMAD1/5/8 proteins, thereby inhibiting the downstream transcription of BMP-responsive genes [1] [3].
  • Secondary Target: this compound is also a potent inhibitor of AMP-activated protein kinase (AMPK) [1]. Researchers should be aware of this promiscuity when interpreting experimental results, as some observed effects may be mediated through AMPK inhibition rather than BMP pathway blockade [1].

Application Protocols in Pluripotent Stem Cell Differentiation

This compound is typically used during the early stages of differentiation to pattern the emerging mesoderm or ectoderm. The following protocols illustrate its application in generating specific cell types.

Cardiomyocyte Differentiation

This protocol promotes the generation of spontaneously beating cardiomyocytes from human Pluripotent Stem Cells (hPSCs) [4] [5].

  • Objective: To generate left ventricular (LV)-like or right ventricular (RV)-like cardiomyocytes.
  • Procedure:
    • Culture hPSCs: Maintain hPSCs in feeder-free conditions (e.g., on iMatrix-511 or Matrigel) in defined media like StemFit AK02N [6] [5].
    • Initiate Differentiation (Day 0): When cells reach ~70-80% confluence, switch to RPMI 1640 medium supplemented with B-27 supplement (minus insulin) and add 12 µM CHIR99021 (a GSK3β inhibitor) to induce mesendoderm formation. Incubate for 24 hours [5].
    • Wnt Inhibition (Day 1): Replace the medium with RPMI/B-27 minus insulin alone.
    • BMP Inhibition for RV Specification (Day 3): On day 3, add a BMP inhibitor to promote second heart field (SHF) progenitors and subsequent RV-like cardiomyocytes [5].
      • To generate RV-like cardiomyocytes, add This compound (1-5 µM) or another BMP antagonist.
      • For LV-like cardiomyocytes (control), continue culture without BMP inhibition.
    • Medium Refresh (Day 5): Refresh with RPMI/B-27 minus insulin.
    • Insulin Addition (Day 7): Switch to RPMI 1640 medium containing standard B-27 supplement (with insulin). Continue feeding every 2-3 days thereafter.
    • Harvesting (Day 10-15): Spontaneously beating cardiomyocytes typically appear between day 8 and day 15 [5].
Spinal Motor Neuron Differentiation

This protocol enables rapid and efficient induction of lower motor neurons (LMNs) for disease modeling and screening [6].

  • Objective: To induce spinal lower motor neurons from human induced Pluripotent Stem Cells (hiPSCs).
  • Procedure:
    • Prepare Chemically Induced Transitional State (CTraS): Pre-treat hiPSCs with a cocktail of small molecules to prime the cells for neural differentiation. The CTraS medium contains [6]:
      • 3 µM this compound (BMP/TGF-β inhibition)
      • 3 µM SB431542 (TGF-β inhibition)
      • 3 µM CHIR99021 (Wnt activation)
      • in StemFit AK02N base medium.
      • Incubate for 24-48 hours.
    • Transduce with Transcription Factors: Transduce the CTraS cells using Sendai virus (SeV) vectors carrying the transcription factors Lhx3, Ngn2, and Isl1 [6].
    • Differentiate and Maintain: After transduction, culture the cells in neural differentiation medium (e.g., KBM Neural Stem Cell Medium with B27, Ascorbic Acid, BDNF, GDNF, and Retinoic Acid) to promote motor neuron maturation [6].

Experimental Design and Optimization

To assist in experimental planning, key parameters from the cited protocols are summarized below.

Table 1: this compound Application in Stem Cell Differentiation Protocols

Target Cell Type Key Signaling Pathways Modulated This compound Concentration Treatment Timing Differentiation Efficiency / Outcome
Cardiomyocytes (RV-like) [5] BMP Inhibition, Wnt Activation & Inhibition 1 - 5 µM From day 3 of differentiation Induces SHF progenitors; yields RV-like CMs with distinct phenotype
Spinal Motor Neurons [6] BMP/TGF-β Inhibition, Wnt Activation 3 µM 24-48 hours during CTraS pre-treatment ~70-80% induction efficiency within 2 weeks
Cardiomyocytes (Mouse ES) [4] BMP Inhibition Not specified in excerpt Initial 24 hours of differentiation >20-fold increase in beating cardiomyocytes

Key Considerations for Use

  • Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution (e.g., 5-10 mM), which should be aliquoted and stored at -20°C or -80°C to maintain stability.
  • Cell Line Variability: The optimal seeding density and concentration of differentiation factors may vary between different hPSC lines. Preliminary experiments to optimize these parameters for your specific cell line are recommended [6] [5].
  • Combination with Other Inhibitors: this compound is often used with other inhibitors like SB431542 (TGF-β inhibitor) for more potent and specific induction of neuroectoderm or mesoderm lineages [6].

Visualized Workflows

The following diagrams illustrate the core mechanisms and a combined experimental workflow based on the protocols.

G BMP BMP Ligand Receptor BMP Type I Receptor (ALK2, ALK3, ALK6) BMP->Receptor pSMAD p-SMAD1/5/8 Receptor->pSMAD Phosphorylation Complex p-SMAD Complex pSMAD->Complex Transcription Target Gene Transcription Complex->Transcription This compound This compound This compound->Receptor Inhibits

G cluster_1 Priming / Mesoderm Induction cluster_2 Lineage Specification cluster_3 Maturation PSC Pluripotent Stem Cells (hPSCs/hiPSCs) Prime Small Molecule Treatment (GSK3β inhibitor, e.g., CHIR99021) PSC->Prime Spec Add this compound (BMP Inhibition) Prime->Spec Mat Specialized Medium (With growth factors) Spec->Mat CM Cardiomyocytes Mat->CM MN Motor Neurons Mat->MN With neurogenic factors (e.g., BDNF, GDNF, RA)

Conclusion

This compound is a versatile and powerful tool in stem cell biology for directing pluripotent stem cell fate. Its application, particularly during critical early differentiation windows, enables robust and efficient generation of therapeutically relevant cell types like cardiomyocytes and motor neurons.

References

Comprehensive Application Notes and Protocols: Dorsomorphin for Reversal of Cancer Multidrug Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Multidrug Resistance and Dorsomorphin

Multidrug resistance (MDR) represents a significant challenge in oncology, characterized by the ability of cancer cells to develop simultaneous resistance to multiple structurally and functionally unrelated chemotherapeutic agents. One of the principal mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (BCRP), which function as efflux pumps that actively remove anticancer drugs from tumor cells, thereby reducing intracellular drug accumulation and therapeutic efficacy [1] [2]. ABCG2 recognizes and transports a remarkably diverse array of chemotherapeutic agents, including mitoxantrone, doxorubicin, irinotecan, imatinib, dasatinib, and erlotinib, contributing significantly to treatment failure in various malignancies [1] [2].

This compound (also known as Compound C or BML-275), initially identified as a selective inhibitor of AMP-activated protein kinase (AMPK), has emerged as a promising potent inhibitor of ABCG2-mediated drug efflux [1] [3]. Recent evidence demonstrates that this compound effectively restores chemosensitivity in resistant cancer cells by specifically blocking ABCG2 transporter activity without altering its protein expression levels [1]. This application note provides comprehensive experimental protocols and mechanistic insights to support researchers in evaluating this compound as a potential MDR reversal agent in preclinical cancer models.

Mechanism of Action

Primary Molecular Targets

Table 1: Molecular targets of this compound involved in MDR reversal

Target Reported IC₅₀ Values Functional Consequence Experimental Evidence
ABCG2 Transporter ~50 nM (ALK2 kinase assay) [4] Inhibition of drug efflux pump activity Increased intracellular accumulation of mitoxantrone, doxorubicin [1] [2]
AMPK Not determined in MDR context Potential modulation of cellular energy metabolism AMPK-independent effects on HSF1 and HSPs [3]
BMP Type I Receptors (ALK2, ALK3, ALK6) 0.2-5 μM in cell-based assays [4] Potential disruption of stem cell maintenance Reversal of mesenchymal phenotype in cancer initiating cells [5]
HSF1 Not quantitatively determined Suppression of heat shock response Reduced HSP70 expression and nuclear HSF1 translocation [3]

This compound exerts its ABCB1-independent MDR reversal primarily through potent inhibition of the ABCG2 transporter. Molecular docking studies confirm that this compound binds stably within the ABCG2 substrate-binding pocket, where it functions as a competitive inhibitor that blocks ATP hydrolysis and subsequent drug efflux [1] [2]. This binding interaction prevents the export of chemotherapeutic substrates, thereby increasing their intracellular concentration and cytotoxic activity. Notably, this compound does not significantly alter ABCG2 protein expression or cellular localization, indicating that its mechanism action specifically targets transporter function rather than biosynthesis or trafficking [1].

Beyond ABCG2 inhibition, this compound modulates several additional pathways that may contribute to its MDR reversal activity. It effectively suppresses the transcription factor HSF1 (Heat Shock Factor 1), reducing its nuclear translocation and subsequent transactivation of cytoprotective heat shock proteins including HSP70 [3]. This activity is particularly relevant because HSF1 activation and HSP upregulation represent established mechanisms of resistance to various chemotherapeutic agents, including HSP90 and proteasome inhibitors [3]. Additionally, this compound inhibits bone morphogenetic protein (BMP) signaling pathways that contribute to the maintenance of cancer stem cell populations and the mesenchymal phenotype associated with aggressive, treatment-resistant cancers [5] [4].

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes This compound This compound ABCG2 ABCG2 This compound->ABCG2 Binds substrate pocket HSF1 HSF1 This compound->HSF1 Inhibits nuclear translocation BMP BMP This compound->BMP Blocks receptor signaling AMPK AMPK This compound->AMPK Competitive inhibition Inhibited_Efflux Inhibited_Efflux ABCG2->Inhibited_Efflux Reduces drug export Reduced_HSP Reduced_HSP HSF1->Reduced_HSP Decreases cytoprotection EMT_Reversal EMT_Reversal BMP->EMT_Reversal Suppresses mesenchymal phenotype ChemoSensitization ChemoSensitization Inhibited_Efflux->ChemoSensitization MDR_Reversal MDR_Reversal Inhibited_Efflux->MDR_Reversal Reduced_HSP->ChemoSensitization Reduced_HSP->MDR_Reversal EMT_Reversal->MDR_Reversal Apoptosis Apoptosis ChemoSensitization->MDR_Reversal

Figure 1: Molecular mechanisms of this compound in multidrug resistance reversal

Efficacy Data and Quantitative Analysis

Chemosensitization in Colorectal Cancer Models

Table 2: Efficacy of this compound in reversing ABCG2-mediated resistance in S1-M1-80 colorectal cancer cells

Chemotherapeutic Agent Treatment Condition IC₅₀ ± SD (μM) Fold Reversal Statistical Significance
Mitoxantrone Control 31.407 ± 2.119 1.00 (reference) -
+ 1 μM KU55933 (reference inhibitor) 2.012 ± 0.067 15.61 p < 0.01
+ 0.3 μM this compound 7.180 ± 0.778 4.37 p < 0.01
+ 1 μM this compound 2.870 ± 0.243 10.94 p < 0.01
Doxorubicin Control 11.920 ± 0.605 1.00 (reference) -
+ 1 μM this compound Significant reduction reported Not specified p < 0.01

Extensive in vitro studies using ABCG2-overexpressing colorectal cancer cell lines (S1-M1-80) demonstrate that This compound significantly potentiates the cytotoxicity of ABCG2 substrate chemotherapeutics in a concentration-dependent manner [1] [2]. The fold-reversal values indicate that this compound at 1 μM concentration produces comparable chemosensitization to the reference ABCG2 inhibitor KU55933. Importantly, this compound shows specificity for ABCG2-mediated resistance, as it does not enhance the cytotoxicity of non-ABCG2 substrates such as cisplatin in either ABCG2-overexpressing or ABCG2-knockout cells [1]. This specificity is crucial for potential clinical applications where targeted MDR reversal is desired without indiscriminate enhancement of chemotherapeutic toxicity.

Inhibition of Transport Activity

This compound demonstrates potent inhibition of ABCG2 transport function, as evidenced by significantly increased intracellular accumulation of fluorescent ABCG2 substrates including mitoxantrone and rhodamine 123 in flow cytometric analyses [1]. The inhibition of ABCG2-mediated efflux occurs rapidly, with detectable effects within 1 hour of this compound pretreatment. ATPase activity assays further confirm that this compound directly interferes with the ATP hydrolysis cycle essential for ABCG2 function, with reported IC₅₀ values approximately 2 μM for ATPase inhibition in related studies [6]. Molecular docking simulations indicate that this compound forms stable interactions with key residues within the substrate-binding cavity of ABCG2, physically obstructing drug binding and preventing subsequent transport [1] [2].

Experimental Protocols

Cytotoxicity and Chemosensitization Assay

Purpose: To evaluate the potential of this compound to reverse ABCG2-mediated resistance to chemotherapeutic agents in cancer cell lines.

Materials:

  • ABCG2-overexpressing cell line (e.g., S1-M1-80 human colon carcinoma cells) and corresponding parental or ABCG2-knockout controls (e.g., S1-M1-80 sgABCG2)
  • This compound (prepared as 10 mM stock in DMSO, stored at -20°C)
  • Chemotherapeutic agents: mitoxantrone, doxorubicin, topotecan, cisplatin (as non-ABCG2 substrate control)
  • Cell culture reagents: DMEM medium with 10% FBS, penicillin-streptomycin, trypsin-EDTA
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)
  • Equipment: CO₂ incubator, 96-well tissue culture plates, microplate reader

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare single-cell suspensions. Seed cells in 96-well plates at a density of 7 × 10³ cells/well in 160 μL complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment [1] [2].

  • Drug Treatment:

    • Prepare serial dilutions of chemotherapeutic agents (mitoxantrone, doxorubicin, etc.) in complete medium.
    • Pretreat cells with this compound (0.3 μM and 1 μM) or reference inhibitor (KU55933 at 1 μM) for 2 hours [1].
    • Add chemotherapeutic agents at varying concentrations while maintaining this compound/inhibitor presence.
    • Include appropriate controls: medium-only (blank), vehicle-treated cells (control), and cisplatin-treated cells (ABCG2-independent cytotoxicity control).
    • Incubate plates for 72 hours at 37°C with 5% CO₂.
  • Viability Assessment:

    • Add 20 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
    • Carefully remove medium and add 100 μL DMSO to solubilize formazan crystals.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate cell viability relative to vehicle-treated controls.
  • Data Analysis:

    • Determine IC₅₀ values for each chemotherapeutic agent using Bliss method or nonlinear regression.
    • Calculate fold-reversal as: IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound)
    • Perform statistical analysis using Student's t-test in GraphPad Prism; consider p < 0.05 as significant [1] [2].

G cluster_protocol Cytotoxicity Assay Workflow Seed Seed cells in 96-well plate (7×10³ cells/well) Incubate_attach 24h incubation for attachment Seed->Incubate_attach Pretreat 2h this compound pretreatment Incubate_attach->Pretreat Add_chemo Add chemotherapeutic agents Pretreat->Add_chemo Incubate_72h 72h incubation Add_chemo->Incubate_72h MTT_add Add MTT solution Incubate_72h->MTT_add MTT_incubate 4h incubation MTT_add->MTT_incubate Solubilize Add DMSO to solubilize MTT_incubate->Solubilize Measure Measure absorbance at 570nm Solubilize->Measure Analyze Calculate IC₅₀ and fold-reversal Measure->Analyze

Figure 2: Experimental workflow for cytotoxicity and chemosensitization assay

Drug Accumulation and Efflux Assay

Purpose: To assess the effect of this compound on intracellular accumulation and retention of ABCG2 substrate chemotherapeutics.

Materials:

  • ABCG2-overexpressing cells and appropriate controls
  • This compound and reference inhibitor (KU55933 or Ko143)
  • Fluorescent ABCG2 substrates: mitoxantrone, doxorubicin, or rhodamine 123
  • Flow cytometry buffer (PBS with 1% FBS)
  • Equipment: Flow cytometer with appropriate laser/filter configurations, confocal microscope (optional), 12-well tissue culture plates

Procedure:

  • Cell Preparation: Seed cells in 12-well plates at 5 × 10⁴ cells/well and incubate for 24 hours to reach 70-80% confluence [1].

  • Drug Accumulation:

    • Pretreat cells with this compound (0.3-1 μM) or reference inhibitor for 1 hour at 37°C.
    • Add fluorescent substrate (e.g., 10 μM mitoxantrone, doxorubicin, or rhodamine 123) and incubate for additional 2 hours.
    • For confocal microscopy: After incubation, wash cells with ice-cold PBS, fix with 4% paraformaldehyde, and mount for imaging using appropriate microscope settings [1].
    • For flow cytometry: Harvest cells by trypsinization, wash twice with ice-cold PBS, and resuspend in flow cytometry buffer containing propidium iodide (to exclude dead cells).
    • Analyze samples immediately using flow cytometer with appropriate excitation/emission settings (e.g., 488 nm excitation/670 nm LP filter for mitoxantrone).
  • Efflux Assay:

    • Load cells with fluorescent substrate (10 μM) for 2 hours at 37°C.
    • Wash cells with ice-cold PBS to remove extracellular substrate.
    • Incubate cells with or without this compound in substrate-free medium for 1-2 hours.
    • Process and analyze cells as described above.
  • Data Analysis:

    • Calculate mean fluorescence intensity (MFI) for each sample.
    • Express accumulation/retention as fold-change relative to vehicle control.
    • Perform statistical analysis comparing this compound-treated samples to controls.
Molecular Docking Analysis

Purpose: To predict the binding mode and interactions between this compound and ABCG2.

Materials:

  • ABCG2 protein structure (PDB ID: 6vxi)
  • This compound chemical structure (CID: 11524144)
  • Software: AutoDock Vina, PyMOL, Open Babel
  • Hardware: Computer with sufficient processing power for molecular docking

Procedure:

  • Protein Preparation:

    • Download ABCG2 structure from Protein Data Bank (6vxi).
    • Remove water molecules and heteroatoms not involved in binding.
    • Add polar hydrogens and compute Gasteiger charges.
    • Define grid box dimensions to encompass the entire substrate-binding cavity.
  • Ligand Preparation:

    • Obtain this compound 3D structure from PubChem or draw using chemical sketching tools.
    • Optimize geometry using molecular mechanics force fields.
    • Assign appropriate torsion roots and rotatable bonds.
  • Docking Simulation:

    • Set up docking parameters in AutoDock Vina: exhaustiveness = 8-16, energy range = 3-4.
    • Perform docking calculations and generate multiple binding poses.
    • Select top-ranking poses based on binding affinity (kcal/mol).
  • Analysis and Visualization:

    • Identify key residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking.
    • Generate publication-quality images using PyMOL.
    • Compare this compound binding mode with known ABCG2 substrates/inhibitors [1] [2].

Technical Considerations and Optimization

Critical Parameters for Success
  • Cell Line Validation: Regularly monitor ABCG2 expression in resistant cell lines by Western blotting to ensure maintained phenotype during culture. Maintain resistant lines in appropriate selective pressure (e.g., 80 μM mitoxantrone for S1-M1-80), but culture in drug-free medium for at least 14 days before experiments [6].

  • This compound Solubility and Stability: Prepare fresh this compound stock solutions in DMSO and avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to prevent solvent toxicity. Protect this compound solutions from light during storage and experimental procedures.

  • Control Selection: Include multiple appropriate controls: (1) parental sensitive cells, (2) ABCG2-knockout cells (if available), (3) vehicle control (DMSO), (4) reference inhibitor control (KU55933 or Ko143), and (5) non-ABCG2 substrate control (cisplatin) to establish mechanism specificity [1] [6].

Troubleshooting Guide

Table 3: Troubleshooting common issues in this compound MDR reversal experiments

Problem Potential Cause Solution
No chemosensitization observed Incorrect cell model; insufficient ABCG2 expression Validate ABCG2 expression by Western blot; use positive control inhibitor
High background cytotoxicity This compound concentration too high Perform dose-range finding (0.1-3 μM); ensure DMSO ≤0.1%
Variable accumulation results Inconsistent washing or processing Standardize washing steps; use ice-cold buffers; process samples immediately
Poor docking scores Incorrect protein preparation Verify protein structure preprocessing; optimize grid box parameters

Conclusion and Research Applications

This compound represents a promising chemical tool for investigating ABCG2-mediated MDR and developing combination strategies to overcome chemoresistance in cancer. Its dual functionality as both an ABCG2 inhibitor and modulator of HSF1/HSP pathways provides unique opportunities to target multiple resistance mechanisms simultaneously. The experimental protocols outlined in this application note provide robust methodologies for evaluating this compound's MDR reversal activity in preclinical models, with potential applications in drug discovery and combination therapy development.

Future research directions should focus on optimizing this compound's selectivity for ABCG2 over other kinase targets, evaluating its efficacy in in vivo models of multidrug-resistant cancers, and exploring its potential in combination with novel therapeutic agents beyond conventional chemotherapy. Additionally, structural analogs of this compound may offer improved potency and reduced off-target effects while maintaining effective MDR reversal capability.

References

Comprehensive Application Notes and Protocols: Utilizing Dorsomorphin in Myoblast Differentiation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorsomorphin and Myoblast Differentiation

This compound (also known as Compound C) is a small molecule ATP-competitive inhibitor that has emerged as a valuable tool in skeletal muscle research due to its potent effects on myoblast differentiation and myogenesis. Originally identified as an inhibitor of AMP-activated protein kinase (AMPK), this compound was later recognized for its ability to inhibit bone morphogenetic protein (BMP) signaling by targeting BMP type I receptors (ALK1, ALK2, ALK3, and ALK6) [1]. Subsequent research has revealed that this compound's activities extend beyond BMP receptor inhibition to include type II receptors (ActRIIA and ActRIIB) and other signaling pathways within the TGF-β superfamily, particularly GDF8/myostatin signaling [1] [2]. The compound promotes functional myogenesis by counteracting the potent negative regulatory effects of myostatin on muscle development, ultimately rescuing myogenic differentiation even in the presence of this inhibitory factor [1] [2].

The molecular structure of this compound features a central pyrazolo[1,5-a]pyrimidine scaffold, which is also present in its more potent derivative LDN-193189 [2]. Structural studies have confirmed that this compound binds directly to the kinase domain of ActRIIA, interfering with ATP binding and subsequent receptor activation [2]. This direct receptor targeting leads to inhibition of downstream Smad phosphorylation (Smad1/5/8 for BMP pathway; Smad2/3 for GDF8 pathway) and subsequent translocation to the nucleus, where they regulate the expression of myogenic transcription factors [1] [2]. The compound has demonstrated significant potential in ameliorating pathological features in muscular dystrophy models and promoting functional myogenesis in both murine and human myoblast systems [3].

Mechanism of Action and Signaling Pathways

Molecular Targets of this compound

This compound exerts its effects on myogenesis through multi-receptor inhibition within the TGF-β superfamily. The compound primarily functions as an ATP-competitive inhibitor that binds to the kinase domains of both type I and type II receptors, thereby blocking their signaling activities [1] [2]. Structural studies have confirmed direct binding to ActRIIA, with co-crystal structures revealing the molecular interactions between this compound and the receptor's ATP-binding pocket [2]. The main molecular targets of this compound in the context of myogenesis include:

  • BMP type I receptors (ALK1, ALK2, ALK3, ALK6) - originally identified as primary targets
  • Activin type II receptors (ActRIIA and ActRIIB) - subsequently discovered as significant targets
  • GDF8/myostatin receptor complex - including type I receptors ALK4 and ALK5
  • AMP-activated protein kinase (AMPK) - the original identified target, though less relevant to myogenic effects

The inhibition of these receptors leads to downstream effects on both canonical Smad signaling and non-Smad pathways, ultimately shifting the transcriptional landscape toward myogenic differentiation rather than proliferation or alternative cell fates [2] [3].

Signaling Pathway Regulation in Myogenesis

The following diagram illustrates the key signaling pathways affected by this compound in myoblasts:

G BMP BMP BMP_Receptor BMP Type I/II Receptors BMP->BMP_Receptor GDF8 GDF8 GDF8_Receptor GDF8 Type I/II Receptors GDF8->GDF8_Receptor pSmad158 p-Smad1/5/8 BMP_Receptor->pSmad158 pSmad23 p-Smad2/3 GDF8_Receptor->pSmad23 Myogenic_Inhibition Myogenic Inhibition pSmad158->Myogenic_Inhibition pSmad23->Myogenic_Inhibition MyoD MyoD Myogenic_Inhibition->MyoD Myogenin Myogenin Myogenic_Inhibition->Myogenin MHC Myosin Heavy Chain (MHC) Myogenic_Inhibition->MHC Myogenic_Promotion Myogenic Promotion MyoD->Myogenin Myogenin->MHC This compound This compound This compound->BMP_Receptor Inhibits This compound->GDF8_Receptor Inhibits This compound->Myogenic_Promotion Promotes

Diagram 1: this compound mechanism of action in myoblast differentiation. This compound inhibits BMP and GDF8 signaling pathways by targeting their receptor complexes, thereby relieving repression of myogenic transcription factors and promoting differentiation.

The inhibition of these signaling cascades leads to derepression of myogenic regulatory factors (MRFs) such as MyoD, myogenin, and Myf5, which drive the expression of terminal differentiation markers like myosin heavy chain (MHC) and promote the formation of multinucleated myotubes [1] [2] [4]. Additionally, this compound treatment has been shown to enhance the contractile activity of myotubular networks, indicating the formation of functional muscle fibers in vitro [1].

Experimental Protocols and Methodologies

2D Myoblast Differentiation Assay

The following protocol describes a standardized approach for assessing this compound's effects on myoblast differentiation in two-dimensional culture systems, optimized for both C2C12 mouse myoblasts and primary human skeletal myoblasts [1] [2] [3]:

  • Cell Culture and Maintenance:

    • Culture C2C12 cells (ATCC) in growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [2].
    • For primary human skeletal myoblasts, use skeletal muscle cell growth medium (PromoCell) supplemented with SupplementMix C-39365, 20% FBS, 2 mM L-glutamine, and gentamicin [2].
    • Passage cells at 70-80% confluence using standard trypsinization procedures to maintain proliferative capacity.
  • Differentiation Induction:

    • Plate cells at an appropriate density (e.g., 2.5-5.0 × 10⁴ cells/cm²) and allow them to reach ~90% confluence to initiate contact-induced differentiation signaling [3].
    • Replace growth medium with differentiation medium: DMEM supplemented with 2% horse serum, 10 μg/mL recombinant human insulin, and gentamicin [2] [3].
    • Add this compound at the desired concentration (typically 1-10 μM) dissolved in DMSO (final DMSO concentration should not exceed 0.1%) [1] [3].
    • Include vehicle control (DMSO only) and positive control groups (e.g., known pro-myogenic compounds) in each experiment.
    • Refresh differentiation medium with this compound every 48 hours throughout the differentiation period (typically 4-8 days) [2].

Table 1: Optimal this compound concentrations for different myoblast models

Cell Type Recommended Concentration Treatment Duration Key Effects
C2C12 mouse myoblasts 1-5 μM 4-8 days Enhanced myotube formation, increased MHC expression
Primary human myoblasts 5-10 μM 6-8 days Improved differentiation efficiency, contractile activity
C2C12 with GDF8 challenge 5-10 μM 4-8 days Rescue of GDF8-inhibited myogenesis
3D Muscle Construct Differentiation Protocol

For more physiologically relevant models, this compound can be incorporated into three-dimensional culture systems that better mimic native muscle tissue [5]:

  • Scaffold Preparation and Cell Seeding:

    • Fabricate custom scaffolds with anchor points using 3D printing with polylactic acid filament sterilized in 70% ethanol [5].
    • Prepare a hydrogel matrix (e.g., fibrin or collagen-based) and mix with myoblasts at a density of 10-20 × 10⁶ cells/mL.
    • Seed the cell-hydrogel mixture into scaffolds and allow polymerization at 37°C for 30-60 minutes.
    • Add growth medium and culture for 24-48 hours to allow cell adaptation.
  • 3D Differentiation Protocol:

    • Replace growth medium with differentiation medium (as described in section 3.1) containing this compound at 5-10 μM concentration.
    • Culture 3D constructs for up to 21 days, with medium changes every 48 hours [5].
    • Monitor construct contraction and morphological changes regularly.
    • For functional assessment, measure passive tension and contractile forces using appropriate instrumentation [5].
Concentration Optimization and Experimental Controls

The efficacy of this compound in promoting myogenesis follows a biphasic dose-response relationship, with optimal concentrations typically ranging from 1-10 μM depending on cell type and experimental conditions [1] [3]. The following table summarizes key parameters for assay optimization:

Table 2: Quantitative effects of this compound on myogenic differentiation markers

Parameter Vehicle Control This compound (5 μM) Measurement Method Reference
Myotube Fusion Index (%) 25-35% 55-70% MHC immunostaining [1] [3]
Myogenin Expression Baseline 2.5-4.0 fold increase Western blot [1] [4]
Myosin Heavy Chain Baseline 3.0-5.0 fold increase Immunofluorescence [3] [4]
Smad2/3 Phosphorylation 100% 30-40% Phosphoprotein assay [1] [2]
Contractile Activity Baseline 2.0-3.5 fold increase Live cell microscopy [1]

Essential experimental controls should include:

  • Vehicle control (DMSO at same concentration as this compound solutions)
  • Positive control for differentiation (e.g., serum-free differentiation medium)
  • Inhibitor control (e.g., known myogenesis inhibitors like GDF8/myostatin)
  • Cell viability control (e.g., ATP quantification or live/dead staining) to exclude cytotoxicity effects

Data Analysis and Interpretation

Quantification of Differentiation Efficiency

Accurate assessment of myogenic differentiation requires multiparametric analysis using both morphological and molecular markers:

  • Myotube Morphometry:

    • Acquire phase-contrast or fluorescence images (for immunostained samples) from multiple random fields per condition.
    • Quantify fusion index calculated as (number of nuclei in myotubes ÷ total number of nuclei) × 100 [6].
    • Measure myotube diameter and length using image analysis software (e.g., ImageJ).
    • Determine myotube maturity index as the percentage of myotubes containing ≥3 nuclei [6].
  • Molecular Marker Analysis:

    • Perform immunofluorescence staining for myosin heavy chain (MHC), myogenin, or other differentiation markers.
    • Conduct western blot analysis for quantitative assessment of MHC, myogenin, and phosphorylated Smad proteins [2] [4].
    • Use quantitative PCR to measure expression of myogenic regulatory factors (MyoD, myogenin) and late differentiation markers (MHC, troponins) [4].
Functional Assessment of Myotubes

Beyond morphological changes, this compound's enhancement of functional maturation can be evaluated through:

  • Contractile Activity Monitoring:

    • Use quantitative live cell microscopy to record spontaneous contractile activity in differentiated myotubes [1].
    • Quantify contraction frequency, duration, and propagation in 2D cultures or 3D constructs.
    • For 3D constructs, measure passive tension and contractile force generation in response to electrical stimulation [5].
  • Metabolic and Proteomic Profiling:

    • Perform global proteomic analysis using iTRAQ labeling or similar techniques to assess changes in protein expression networks [4].
    • Evaluate metabolic maturation through mitochondrial function assays and analysis of metabolic pathway enzymes [5] [4].

The following diagram illustrates a recommended workflow for conducting and analyzing this compound-treated myogenesis assays:

G Start Cell Seeding (Growth Medium) Confluence Reach 90% Confluence Start->Confluence Differentiation Induce Differentiation + this compound Confluence->Differentiation Maintenance Maintain 4-8 Days (Medium change every 48h) Differentiation->Maintenance Morphological Morphological Analysis Maintenance->Morphological Molecular Molecular Analysis Maintenance->Molecular Functional Functional Assessment Maintenance->Functional Morph1 Phase Contrast Microscopy Morphological->Morph1 Mol1 Protein Extraction Molecular->Mol1 Func1 Live Cell Imaging Functional->Func1 Morph2 Myotube Morphometry (Fusion Index, Diameter) Morph1->Morph2 Morph3 Immunofluorescence (MHC Staining) Morph2->Morph3 Mol2 Western Blot (MHC, Myogenin, p-Smad) Mol1->Mol2 Mol3 qPCR (MRFs Expression) Mol2->Mol3 Func2 Contractile Activity Quantification Func1->Func2 Func3 Proteomic Analysis (iTRAQ) Func2->Func3

Diagram 2: Experimental workflow for this compound-treated myoblast differentiation assays. The protocol involves sequential steps from cell seeding through multidimensional analysis of differentiation outcomes.

Applications and Preclinical Evidence

Research Applications in Muscle Biology

This compound has diverse applications in skeletal muscle research, particularly in contexts where enhanced myogenic differentiation is desired:

  • Disease Modeling and Therapeutic Screening:

    • This compound improves myogenic differentiation in models of Duchenne Muscular Dystrophy (DMD), where BMP signaling is pathologically elevated [3].
    • The compound can be used in high-throughput screening platforms to identify additional modulators of myogenesis [7].
    • In 3D muscle construct models, this compound enhances functional maturation for more physiologically relevant drug testing [5].
  • Mechanistic Studies of Myogenesis:

    • This compound serves as a tool to dissect the relative contributions of BMP versus GDF8 signaling in myogenic regulation [1] [2].
    • The compound enables researchers to study the transition from myoblast proliferation to terminal differentiation by selectively inhibiting anti-differentiation signaling pathways [3] [4].
    • Proteomic studies using this compound treatment have identified downstream networks involved in myogenic differentiation, including metabolic pathways and structural protein expression [4].
Technical Considerations and Limitations

While this compound is a valuable research tool, several technical considerations should be addressed in experimental design:

  • Specificity Considerations:

    • This compound exhibits activity against multiple kinase targets, so observed phenotypes should be validated using alternative inhibitors (e.g., LDN-193189) or genetic approaches [2].
    • Concentration-dependent effects should be carefully characterized, as higher concentrations (>10 μM) may induce off-target effects or cytotoxicity [3].
  • Model System Limitations:

    • Response to this compound may vary between species (mouse vs. human) and cell types (immortalized vs. primary cells) [1] [2].
    • In 3D culture systems, diffusion limitations may require optimization of concentration and treatment duration [5].
  • Alternative Protocols:

    • For increased specificity, consider using LDN-193189 (a this compound derivative) at 0.1-1 μM concentrations, which shares the same molecular scaffold but with enhanced potency and selectivity for BMP receptors [1] [2].
    • Combination approaches with other pro-differentiation factors (e.g., insulin, horse serum) may produce synergistic effects on myogenesis [3].

Conclusion

This compound represents a versatile and effective small molecule tool for promoting myogenic differentiation in both basic research and preclinical applications. Through its inhibition of key regulatory pathways (BMP and GDF8/myostatin signaling), this compound relieves the molecular brakes on myogenesis, resulting in enhanced myotube formation, molecular maturation, and functional contractility in vitro. The protocols outlined in this document provide researchers with robust methodologies for implementing this compound in their myogenesis studies, along with appropriate analytical frameworks for assessing outcomes. As 3D culture models and automated screening platforms continue to advance [5] [7], this compound-based differentiation protocols offer valuable approaches for disease modeling, drug discovery, and mechanistic studies of skeletal muscle development and regeneration.

References

Understanding Dorsomorphin's Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the primary off-target effects of dorsomorphin (Compound C)?

This compound is known for its lack of specificity. While it was identified as the first selective small-molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, it has significant "off-target" effects [1] [2]. The main off-target activities are:

  • VEGF Receptor 2 (VEGFR2/Flk1/KDR) Inhibition: this compound potently inhibits the VEGF type-2 receptor, disrupting processes like angiogenesis in zebrafish models [1] [2].
  • AMP-Activated Protein Kinase (AMPK) Inhibition: It is also a known inhibitor of AMPK, though it is important to note that this effect is weaker than its inhibition of some BMP receptors, and it should not be used as a specific AMPK inhibitor [3] [4].

FAQ 2: How can I confirm that an observed anti-angiogenic effect is due to VEGF inhibition and not BMP inhibition?

This was a central question addressed in the original research. The solution was to use a more selective inhibitor. The analog DMH1 was developed to target BMP signaling exclusively without affecting the VEGF pathway [1] [2].

  • Experimental Evidence: In zebrafish embryos, this compound treatment (at 5-10 µM) consistently caused significant defects in intersomitic vessel (ISV) formation, a VEGF-dependent process. In contrast, treatment with DMH1 at concentrations up to 50 µM dorsalized the embryo (a BMP-inhibition phenotype) but did not disrupt the angiogenic process [2]. This experiment clearly demonstrates that BMP signaling is not required for zebrafish ISV formation and that the anti-angiogenic effect of this compound is indeed an off-target effect on VEGF signaling.

Comparative Inhibitor Potency and Selectivity

The following table summarizes the in vivo effective concentrations (EC) of this compound and key analogues for dorsalization (BMP inhibition) and intersomitic vessel disruption (VEGF inhibition) in zebrafish embryos [2].

Compound Dorsalization (BMP Inhibition) EC₁₀₀ (μM) ISV Disruption (VEGF Inhibition) EC₅₀ (μM) Nonspecific Toxicity EC₁₀₀ (μM)
This compound (DM) 2.5 5 20
LDN-193189 3 20 20
DMH1 0.2 No effect (>50) No effect (>50)
DMH4 No effect (>50) 1 No effect (>50)
SU5416 No effect 2 5

Key takeaways from the data:

  • DMH1 is a highly selective BMP inhibitor with greater potency and lower toxicity than this compound [2] [5].
  • DMH4 is an example of an analog developed for selective VEGF inhibition [2].
  • The table provides a reference for selecting the right tool compound based on your target pathway.

Experimental Protocol: Assessing VEGF Inhibition in Zebrafish

This protocol is adapted from the in vivo structure-activity relationship study used to characterize this compound analogs [2].

Objective: To evaluate the anti-angiogenic (VEGF inhibitory) effect of a compound using a zebrafish intersomitic vessel (ISV) formation assay.

Materials:

  • Transgenic zebrafish line (e.g., Tg(fli1a:EGFP)y1) with GFP-labeled endothelial cells.
  • Test compounds (e.g., this compound, DMH1, DMH4).
  • Dimethyl sulfoxide (DMSO) for preparing compound stock solutions.
  • Embryo water.
  • 6-well or 12-well cell culture plates.
  • Fluorescence microscope.

Method:

  • Preparation: Collect and raise transgenic zebrafish embryos standard conditions.
  • Compound Exposure: At 12 hours post-fertilization (hpf), dechorionate the embryos and array them into a multi-well plate (e.g., 20 embryos per well). Expose the embryos to a range of concentrations of the test compound (e.g., 0.1 µM to 50 µM) diluted in embryo water. Include a control group with an equal volume of DMSO.
  • Incubation: Incubate the embryos at 28.5 °C until they reach 48 hpf.
  • Visualization and Analysis: Anesthetize the larvae and mount them for imaging. Using a fluorescence microscope, visualize and score the ISV formation.
    • A positive VEGF inhibition phenotype is characterized by severely shortened or absent ISVs.
    • The EC₅₀ for ISV disruption is the concentration at which approximately 50% of the ISVs are inhibited.

Troubleshooting Tip: If a compound causes ISV defects, use the selective BMP inhibitor DMH1 in a parallel experiment. If DMH1 does not cause ISV defects, the observed effect with your test compound is likely due to off-target VEGF inhibition.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflow and the signaling pathways involved to help you visualize the process and the biology.

G Start Start with Tg(fli1:EGFP) Zebrafish Embryos A Treat with Compound at 12 hpf (Axis formation complete) Start->A B Incubate until 48 hpf A->B C Image GFP-Labeled Vasculature under Fluorescence Microscope B->C D Analyze Intersomitic Vessel (ISV) Formation C->D E1 Normal ISVs: No VEGF Inhibition D->E1 E2 Shortened/Absent ISVs: VEGF Inhibition D->E2

Diagram: Workflow for in vivo angiogenesis assay in zebrafish. Treatment at 12 hpf allows specific assessment of VEGF-dependent ISV formation without confounding effects from early BMP-mediated dorsalization.

Diagram: Mechanism of this compound and its analogues. This compound non-selectively inhibits both BMP and VEGF pathways. DMH1 is a selective BMP inhibitor, while DMH4 is a selective VEGF inhibitor.

Key Recommendations for Experimental Design

  • Select the Right Tool Compound: For future studies aimed specifically at inhibiting BMP signaling, DMH1 is strongly recommended over this compound due to its superior selectivity and potency [2] [5].
  • Interpret Historical Data with Caution: Re-evaluate the conclusions of any prior research that used this compound (Compound C) to probe BMP or AMPK function, as the observed phenotypes could have been confounded by VEGF inhibition or other off-target effects [3].
  • Employ In Vivo Selectivity Assessment: The zebrafish embryo model is a powerful platform for early-stage lead optimization, as it simultaneously evaluates a compound's in vivo bioactivity, selectivity, and bioavailability [1] [2].

References

Selectivity Comparison: Dorsomorphin vs. DMH1

Author: Smolecule Technical Support Team. Date: February 2026

The key difference lies in their specificity for the Bone Morphogenetic Protein (BMP) pathway. Dorsomorphin was the first small-molecule BMP inhibitor identified but has significant "off-target" effects. In contrast, DMH1 is a second-generation inhibitor developed for its highly selective profile [1] [2].

The following table summarizes the quantitative selectivity data for both compounds.

Target/Kinase This compound DMH1 Experimental Context & Notes
ALK2 (BMPR-I) Inhibits [1] IC₅₀ = 107.9 nM [2] Primary target for BMP signaling.
ALK3 (BMPR-IB) Inhibits [1] IC₅₀ < 100 nM [2] DMH1 effectively blocks ALK3-mediated activity.
ALK6 (BMPR-IB) Inhibits [1] IC₅₀ > 10 µM [2] DMH1 shows no significant inhibition of ALK6.
VEGFR2 (KDR) Significant inhibition [1] No activity at 50 µM [2] DMH1's lack of VEGFR2 inhibition is a major differentiator, avoiding anti-angiogenic "off-target" effects.
ALK5 (TGF-β RI) Significant inhibition [1] No inhibitory activity [2] DMH1 does not block the TGF-β/Activin pathway.
AMPK Not specified No activity [2] Further demonstrates DMH1's clean profile.
PDGFRβ Not specified No activity [2] Further demonstrates DMH1's clean profile.

Molecular Basis of Selectivity

The high selectivity of DMH1 is not due to a single factor but emerges from subtle structural and dynamic differences in the ATP-binding pockets of target kinases.

  • Subtle Binding Pocket Variations: Computational studies show that small changes in binding site residues can drastically alter DMH1's binding profile. For instance, differences in the pre-hinge region between ALK2 and the closely related TGF-β receptor ALK5 are enough to disrupt favorable interactions, leading to DMH1's selectivity for ALK2 over ALK5 [1].
  • Distinct Binding Poses: Free energy simulations reveal that DMH1 adopts a distinct binding pose in ALK2 that creates a favorable electrostatic interaction. This specific interaction is absent when DMH1 binds to other kinases like VEGFR2, explaining the selectivity [1].
  • Comparison with LDN193189: Another this compound analog, LDN193189, is more potent but less selective than DMH1, as it shows more favorable binding to ALK5. This highlights how small structural modifications on the ligand can fine-tune selectivity [1].

Experimental Protocols for Assessing Selectivity

Here are methodologies for key experiments cited in the literature to profile inhibitor selectivity and function.

In Vitro Kinase Assay for Selectivity Profiling

This method is used to generate IC₅₀ values and determine a compound's selectivity across a kinase panel [3].

Workflow Overview:

G start Prepare kinase panel (ALK2, VEGFR2, ALK5, etc.) a1 Incubate kinase with test compound (inhibitor) and ATP substrate start->a1 a2 Measure phosphorylation of a substrate peptide a1->a2 a3 Quantify signal (Caliper mobility shift or radiometric assay) a2->a3 a4 Calculate % inhibition and IC₅₀ values a3->a4 a5 Generate selectivity profile across the kinase panel a4->a5

Key Steps:

  • Kinase Panel: Utilize a panel of purified kinase domains, including BMP receptors (ALK2, ALK3, ALK6) and key off-targets (VEGFR2, ALK5) [3].
  • Inhibition Assay: Incubate each kinase with a serial dilution of this compound or DMH1 in the presence of ATP and a specific substrate peptide. The Caliper mobility shift assay, which separates phosphorylated and non-phosphorylated peptides based on charge and size, is a preferred non-radiometric method [3].
  • Data Analysis: Quantify the phosphorylation signal and determine the concentration at which the inhibitor reduces kinase activity by 50% (IC₅₀).
Cell-Based Reporter Assay

This assay assesses the functional inhibition of BMP signaling in a cellular context.

Workflow Overview:

G b1 Seed reporter cells (e.g., C2C12BRA cells) expressing constitutively active BMP receptors b2 Treat cells with compound dilution (this compound or DMH1) b1->b2 b3 Lyse cells and measure luciferase reporter activity b2->b3 b4 Normalize data and calculate IC₅₀ for inhibition of BMP-mediated transcription b3->b4

Key Steps:

  • Reporter Cell Line: Use a cell line like C2C12BRA, engineered to express a BMP-responsive luciferase reporter and a constitutively active BMP receptor (e.g., caALK2 or caALK3) [2].
  • Treatment and Readout: Treat cells with the inhibitor and measure luciferase activity, which is directly proportional to BMP pathway activity. DMH1 has been shown to have an IC₅₀ < 500 nM in such assays for ALK2 and ALK3 [2].
In Vivo Zebrafish Embryo Model

This model evaluates both efficacy and selectivity in a complex living system.

Key Steps:

  • Dorsoventral (DV) Patterning: Microinject this compound or DMH1 into zebrafish embryos. BMP signaling is crucial for ventral cell fate. Inhibition causes a dose-dependent dorsalization of the embryo [2].
  • Intersomitic Vessel (ISV) Formation: Assess "off-target" effects by observing ISV formation, which is dependent on VEGFR2 signaling. This compound disrupts ISV formation, while DMH1 does not, even at high concentrations (up to 50 µM), confirming its selectivity against VEGFR2 [2].

Troubleshooting Guide & FAQs

Q1: My BMP inhibitor is causing unexpected effects on blood vessel formation in my model. What could be the issue?

  • Likely Cause: This is a classic "off-target" effect of inhibiting VEGFR2. This compound is known to potently inhibit VEGFR2, which can confound experimental results related to angiogenesis [1] [2].
  • Solution: Switch to a more selective inhibitor like DMH1, which shows no activity against VEGFR2 even at high concentrations [2].

Q2: I am not seeing sufficient BMP pathway inhibition in my cell culture experiment with DMH1. What should I check?

  • Solution:
    • Confirm Solubility: DMH1 is typically dissolved in DMSO. The stock concentration should not exceed 16.6 mg/mL, and final DMSO concentration in culture should generally be ≤0.1% [2].
    • Verify Activity Against Receptor Subtype: DMH1 is potent against ALK2 and ALK3 but has very weak activity against ALK6 (>10 µM) [2]. Ensure your experimental system relies on ALK2/ALK3.
    • Check Pathway Readout: Use a positive control like a BMP ligand (e.g., BMP2/4) and confirm your downstream readout (e.g., phospho-Smad1/5/8 levels via Western blot) is working correctly [4] [5].

Q3: When should I use this compound over DMH1?

  • Use this compound for initial, broad-spectrum BMP pathway probing where some off-target effects may be tolerable, or when its activity against both BMP and VEGFR pathways is specifically desired.
  • Use DMH1 for experiments requiring high specificity for BMP type I receptors (especially ALK2 and ALK3), particularly when you need to rule out confounding effects from VEGFR2 or TGF-β (ALK5) inhibition [1] [6] [2].

References

Dorsomorphin: Mechanism & Experimental Considerations

Author: Smolecule Technical Support Team. Date: February 2026

What is Dorsomorphin? this compound, also known as Compound C, is a small molecule widely used in research to inhibit AMP-activated protein kinase (AMPK), a key cellular energy sensor [1] [2].

Primary Mechanism of Action: this compound functions as a competitive ATP inhibitor [3]. It binds to the ATP-binding site on the catalytic α-subunit of the AMPK complex, effectively blocking kinase activity. Structural studies confirm this binding stabilizes AMPK in a fully inactive state [3].

Key Considerations for Experimental Design:

  • AMPK-Independent Effects: this compound can have off-target effects. It has been reported to inhibit other kinases and influence cellular processes through pathways not related to AMPK inhibition [2].
  • Specificity Validation: Critical experiments should include complementary approaches to confirm that observed effects are due to AMPK inhibition, such as genetic knockdown (e.g., siRNA) of AMPK subunits [4].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges researchers face when using this compound.

Q1: How can I confirm that my experimental results are due to specific AMPK inhibition and not off-target effects?

This is a critical validation step. Relying solely on this compound can lead to misinterpretation.

Troubleshooting Guide:

  • Perform Rescue Experiments: Co-treat cells with a known AMPK activator (e.g., AICAR or metformin) alongside this compound. If the this compound-induced phenotype is reversed, it supports an AMPK-specific effect [1].
  • Use Genetic Validation: Knock down AMPK expression (e.g., using siRNA against PRKAA1/2) or use AMPK-knockout cell lines. If the phenotype mimics this compound treatment, it confirms the role of AMPK.
  • Employ a Second AMPK Inhibitor: Validate your findings with a structurally different AMPK inhibitor, such as BAY-3827. Consistent results across multiple inhibitors strengthen your conclusion [1].
  • Avoid Relying on a Single Assay: Do not depend solely on this compound or a single downstream readout (like p-ACC) to claim AMPK-specific inhibition.

Q2: I'm observing unexpected anti-inflammatory or pain-relief effects in my model. Is this related to this compound?

Yes, this is a documented off-target effect. This compound can exert influences independent of its action on AMPK.

Troubleshooting Guide:

  • Investigate Alternative Pathways: Evidence shows this compound can inhibit pro-inflammatory signaling pathways, including p38 MAPK and NF-κB, and reduce the expression of inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) [2].
  • Check Your Model: These effects have been specifically observed in inflammatory pain models, such as the mouse formalin test [2].
  • Do Not Assume AMPK Role: Do not automatically attribute anti-inflammatory effects to AMPK inhibition. The cited study suggests these effects may operate through an AMPK-independent mechanism [2].

Experimental Protocol: Validating this compound Effects on Primordial Follicle Activation

This protocol is based on a published study that demonstrated safe and effective activation of dormant follicles using this compound [1].

1. Tissue Collection and Preparation:

  • Isolate ovaries from juvenile mice or obtain human ovarian cortical tissue biopsies.
  • For mice, carefully remove the ovaries and place them in pre-warmed culture medium.
  • For human tissue, cut the cortical tissue into small chips (approximately 1-2 mm³) under sterile conditions.

2. In Vitro Culture with this compound:

  • Prepare culture medium supplemented with 10 µM this compound [1]. A DMSO vehicle control (e.g., 0.1%) is essential.
  • Culture mouse ovaries or human tissue chips for 2 weeks, changing the medium with fresh this compound every 2-3 days.
  • Maintain control tissues in parallel under identical conditions.

3. Assessment of Follicle Activation:

  • After culture, fix and section the tissues for histological analysis.
  • Count follicles at different stages based on morphology:
    • Primordial follicle: An oocyte surrounded by a single layer of flattened granulosa cells.
    • Primary follicle: An oocyte surrounded by a single layer of cuboidal granulosa cells.
    • Secondary follicle: An oocyte with two or more layers of granulosa cells.
  • Success is indicated by a significant decrease in the proportion of primordial follicles and a corresponding increase in primary and secondary follicles in the this compound-treated group compared to the control [1].

4. Quality and Safety Assessment:

  • To ensure this compound treatment does not compromise quality, perform assays for:
    • Apoptosis (e.g., TUNEL staining).
    • Reactive Oxygen Species (ROS) production.
    • Mitochondrial function (e.g., cytochrome c oxidase activity).
  • The referenced study found no detectable negative effects on these parameters [1].

Comparative Data on Small Molecule AMPK Modulators

The table below summarizes key compounds to help researchers select the right tool for their experiments.

Compound Name Primary Target/Action Common Working Concentration Key Advantages / Notes
This compound (Compound C) AMPK inhibitor (competitive ATP-binding) [3] 10 µM (in ovarian culture) [1] Well-characterized, but has known off-target effects; requires careful controls [2].
BAY-3827 AMPK inhibitor [1] (Refer to specific literature) Used for orthogonal validation of this compound's AMPK-specific effects [1].
Metformin Indirect AMPK activator (increases AMP:ATP ratio) [1] [5] (Varies by model and system) First-line diabetic drug; used as a control to oppose this compound effects [1].
A-769662 Direct AMPK activator (binds ADaM site) [3] [6] (Varies by model and system) Direct allosteric activator; useful for studying AMPK activation without altering cellular energy charge [3].

This compound Mechanisms and Experimental Workflow

To help visualize the core concepts and experimental planning, the following diagrams illustrate the mechanisms of this compound and a logical workflow for its use in one of its key applications.

G This compound This compound AMPK_Inactive Inactive AMPK This compound->AMPK_Inactive Binds ATP site OffTarget Off-Target Kinases/ Pathways (e.g., p38 MAPK) This compound->OffTarget Inhibits AMPK_Active Active AMPK (p-Thr172) AMPK_Active->this compound  Inhibition Substrate e.g., ACC, ULK1 AMPK_Active->Substrate Phosphorylates BiologicalEffect Biological Effect (e.g., Altered Metabolism) Substrate->BiologicalEffect OffTargetEffect Off-Target Effect (e.g., Anti-inflammation) OffTarget->OffTargetEffect

Diagram illustrating the dual mechanisms of this compound, showing both on-target AMPK inhibition and potential off-target effects that require experimental control.

G Start Start: Culture Murine Ovaries/ Human Ovarian Chips Treat Treat with 10µM this compound for 2 Weeks Start->Treat AssessActivation Assess Follicle Activation (Histological Staging) Treat->AssessActivation CheckQuality Check Oocyte Quality (ROS, Apoptosis, Mitochondria) AssessActivation->CheckQuality MatureOocytes Mature Oocytes (3D Alginate Culture) CheckQuality->MatureOocytes Result Result: Metaphase II Eggs with Polar Bodies MatureOocytes->Result

A workflow for using this compound to activate primordial follicles, based on a established protocol, culminating in the production of mature oocytes [1].

References

optimizing dorsomorphin concentration for specific assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dorsomorphin and Its Targets

This compound is a selective small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It functions by inhibiting BMP type I receptors (ALK1, ALK2, ALK3, ALK6), primarily through competitive binding at the ATP-binding site [1]. A key consideration for experimental optimization is its off-target effects, particularly the inhibition of the VEGF receptor VEGFR2/KDR and AMPK, which can confound results if not properly controlled [2].

Comparing this compound and Analogs

Selecting the right compound and concentration is crucial for experimental specificity. The table below summarizes the activity and selectivity of this compound and several key analogs.

Compound BMP Inhibition (Dorsalization EC₁₀₀, μM) VEGF Inhibition (ISV Disruption EC₅₀, μM) Cytotoxicity (EC₁₀₀, μM) Primary Use Case & Notes
This compound 2.5 [2] 5 [2] 20 [2] General, initial BMP pathway studies; be mindful of significant VEGFR2/AMPK off-target effects.
LDN-193189 3 [2] 20 [2] 20 [2] Potent BMP inhibition with slightly improved VEGF selectivity over this compound.
DMH1 0.2 [2] >50 (No effect) [2] >50 (No effect) [2] Highly selective BMP inhibition. Ideal for isolating BMP-specific effects, especially in angiogenesis studies.
DMH4 >50 (No effect) [2] 1 [2] >50 (No effect) [2] Selective VEGF inhibition. Useful as a control to separate VEGF from BMP effects.
SU5416 >50 (No effect) [2] 2 [2] 5 [2] Known VEGFR2 inhibitor; included for comparison.

Optimizing Concentration: A Workflow

Systematic optimization is key to defining the ideal this compound concentration for your specific cell type and assay. The following workflow, adaptable from a stem cell differentiation protocol, provides a robust strategy [3].

Detailed Protocol Steps
  • Establish a Signaling Baseline: Culture your cells without BMP stimulation or inhibitor. Quantify the baseline levels of phosphorylated SMAD1/5/8 and expression of BMP target genes like ID1 and ID3 using qPCR or western blot [3].
  • Confirm BMP Pathway Activity: Stimulate cells with recombinant BMP4 (a common concentration is 50 ng/mL) to activate the pathway. A significant increase in pSMAD1/5/8 and target gene expression confirms your system is responsive [3].
  • Perform a Dose-Response Curve: Treat BMP4-stimulated cells with a range of this compound concentrations. Effective concentrations often range from 0.1 µM to 10 µM [1] [3]. Include a positive control (BMP4 only, no inhibitor) and a negative control (no BMP4, no inhibitor). Measure the inhibition of pSMAD1/5/8 and down-regulation of ID1/ID3 to determine the IC₅₀ in your specific assay.
  • Correlate with Functional Assays: Test the effective concentrations from Step 3 in your phenotypic assay. For example, in stem cell differentiation, assess the expression of lineage-specific markers after several days of treatment [1] [3].
  • Verify Specificity with Controls: Use the highly selective BMP inhibitor DMH1 (see table above) as a control. If your phenotypic outcome is seen with both this compound and DMH1, it is likely a BMP-specific effect. If not, off-target effects (e.g., on VEGF) may be involved [2].

This compound's Mechanism of Action

The following diagram illustrates how this compound inhibits the BMP signaling pathway at the molecular level.

Frequently Asked Questions

Q1: My experiment involves angiogenesis. How can I ensure my results are due to BMP inhibition and not VEGF inhibition? A1: For angiogenesis studies, it is highly recommended to use DMH1 instead of this compound. DMH1 is a this compound analog that potently inhibits BMP signaling (Dorsalization EC₁₀₀ = 0.2 µM) but has no effect on VEGF signaling (ISV Disruption EC₅₀ >50 µM), allowing you to isolate the BMP-specific effects [2].

Q2: I am using this compound for stem cell differentiation. At what concentration should I start? A2: A common starting range is 0.5 µM to 2 µM [1]. However, the optimal concentration can vary significantly based on cell type, specific BMP ligands involved, and the desired differentiation outcome. It is crucial to perform a dose-response curve as outlined in the protocol above. For example, in one study, this compound treatment led to about a 30-fold increase in the number of cardiomyocytes derived from mouse embryonic stem cells [1].

Q3: Does the timing of this compound treatment matter? A3: Yes, timing can be critical. Studies in zebrafish embryos showed that earlier inhibition (1-2 hours post-fertilization) caused more profound developmental defects than later inhibition (6-8 hours post-fertilization) [1]. This indicates that the effects of BMP pathway inhibition are highly dependent on the developmental or differentiation stage. You should align your treatment timing with the biological process you are studying.

References

DMSO Solvent Control and Working Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Dorsomorphin is typically dissolved in DMSO to create a stock solution. The final concentration of DMSO in your experimental assays must be kept low (usually between 0.1% to 0.5%) to avoid cytotoxicity and non-specific effects on cells [1] [2]. Always include a solvent control group containing the same concentration of DMSO without this compound.

The table below summarizes typical working concentrations from research:

Biological System / Process Typical Working Concentration Key Findings / Effects Citation
Mouse ES Cell Cardiomyogenesis 2 µM Robustly induced cardiomyocyte differentiation; increased yield of spontaneously beating cardiomyocytes by 20-30 fold [1]. [1]
Zebrafish Embryo Dorsalization 5 µM Induced dorsalization, phenocopying defects seen in BMP signaling mutants [3]. [3]
Activation of Ovarian Primordial Follicles (Mouse/Human) 10 µM Promoted the activation of dormant primordial follicles into primary and secondary stages [4]. [4]
Human Dental Mesenchymal Cell Studies 20 µM Used to inhibit BMP-induced signaling and target gene expression in vitro [2]. [2]

Experimental Protocol: Inhibiting BMP Signaling in Cell Culture

This protocol outlines how to apply this compound to inhibit BMP signaling in mouse embryonic stem (ES) cells, based on the methodology that produced a robust cardiomyogenic effect [1].

Step 1: Prepare Stock Solution
  • Dissolve this compound powder in pure, sterile DMSO to create a concentrated stock solution (e.g., 1000-5000X of the final working concentration).
  • Example: To make a 10 mM stock, dissolve 4.72 mg of this compound (dihydrochloride, MW 472.41) in 1 mL of DMSO [5].
  • Aliquot and store the stock solution at -20°C or -80°C.
Step 2: Treat Cells with this compound
  • Initiate differentiation of mouse ES cells (e.g., by forming embryoid bodies).
  • Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 2 µM). Ensure the DMSO concentration is ≤0.5%.
  • Critical Timing: For robust cardiac induction, treatment is most effective when applied during the initial 24 hours of differentiation [1].
Step 3: Wash Out the Compound
  • After the treatment window (e.g., 24 hours), remove the medium containing this compound.
  • Wash the cells with fresh culture medium and continue culture with standard differentiation medium without the compound.

Troubleshooting Common Issues

  • Low Differentiation Efficiency: Verify the timing of this compound addition. The first 24 hours of differentiation are often critical [1]. Ensure your cell line is responsive to BMP inhibition.
  • Unexpected Cell Death/ Toxicity: Confirm that the final DMSO concentration in your culture medium does not exceed 0.5%. Test a range of this compound concentrations to find the optimal dose, as high concentrations (e.g., 20 µM) can be used in some systems but may be toxic to others [4] [2].
  • Lack of Phenotypic Effect: Check the stability of your stock solution. Verify the activity of your batch of this compound by performing a positive control experiment, such as assessing the inhibition of BMP-induced SMAD1/5/8 phosphorylation via Western blot [3] [2].

Experimental Workflow Diagram

The diagram below visualizes the key steps for a typical this compound treatment experiment.

G Start Start Experiment S1 Prepare this compound Stock Solution in DMSO Start->S1 S2 Initiate Cell Differentiation S1->S2 S3 Add this compound to Culture Medium (e.g., 2 µM) S2->S3 Day 0 S4 Incubate for Treatment Window S3->S4 Critical Step S5 Wash Out Compound & Change Medium S4->S5 e.g., Day 1 S6 Continue Culture & Analyze Results S5->S6 End End S6->End

References

dorsomorphin alternative selective BMP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BMP Inhibitors at a Glance

The following table summarizes the key characteristics of Dorsomorphin and its more selective alternative, DMH1.

Inhibitor Name Primary Target(s) Key Advantages & Specificity Commonly Used In Example of Experimental Use
This compound (DM) BMP Type I Receptors (ALK2, ALK3) [1] First-generation inhibitor; known for off-target effects on AMPK, VEGF, and PDGFR signaling [1]. Early cardiac differentiation in mESCs [1], zebrafish embryo studies [1]. Induced beating embryoid bodies in mESCs, though with delayed marker expression compared to DMH1 [1].
DMH1 BMP Type I Receptors (ALK2, ALK3). Highly selective for ALK2 (IC50: 107.9 nM) [2]. Next-generation, highly selective; no reported inhibition of VEGF, AMPK, or p38/MAPK pathways [2]. Organoid culture (intestinal), cancer research (NSCLC), directed differentiation of neurons [2]. ~50% reduction in tumor volume in A549 xenograft mouse models; promoted apoptosis and reduced invasion [2].

Troubleshooting Guide & FAQs

Here are answers to some frequently asked questions that users might encounter during their experiments.

FAQ 1: My experiment didn't work as expected. Could my BMP inhibitor have off-target effects?

Answer: This is a key consideration, especially with first-generation inhibitors like This compound. This compound is known to inhibit not only BMP receptors but also other kinases like AMPK and VEGFR2 (KDR) [1] [2]. These off-target effects can confound your results.

  • Solution: If specificity is a concern, switch to a more selective inhibitor like DMH1. DMH1 was specifically designed to overcome these limitations and does not significantly affect VEGF, AMPK, PDGFRβ, or ALK5 pathways [2]. Always include the appropriate controls to verify that your observed phenotype is due to BMP pathway inhibition.

FAQ 2: I am using this compound, but my phenotype does not look like classic BMP inhibition. Why?

Answer: Your findings might be accurate. A 2025 study on zebrafish embryos showed that a phenotype resembling BMP overactivation (ventralization) caused by TBBPA exposure could not be rescued by this compound co-treatment [3]. This suggests that the developmental disruption occurred through BMP-independent mechanisms.

  • Solution: This result highlights the importance of not relying solely on inhibitor phenotypes to implicate a pathway. Consider using multiple approaches, such as genetic knockdown or other small molecule inhibitors, to confirm the mechanism [3].

FAQ 3: What is a standard in vitro protocol for using DMH1 to inhibit BMP signaling?

Answer: A common and effective approach is detailed below.

  • Preparation: Prepare a stock solution of DMH1 in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [2].
  • Treatment: Apply DMH1 to your cell culture system. For initial tests in cancer cell lines or organoids, a concentration in the low micromolar range (e.g., 1-5 µM) is a typical starting point, but this should be optimized for your specific model [2].
  • Validation: To confirm BMP pathway inhibition, analyze the downstream effects 24-48 hours post-treatment. Key readouts include:
    • Western Blot: A significant reduction in levels of phosphorylated Smad1/5/8 (p-Smad1/5/8) [4] [2].
    • qPCR: Downregulation of BMP target genes like Id1, Id2, and Id3 [2].

Experimental Protocol: Inhibiting BMP in Immune Cells

The following methodology is adapted from a 2020 study that investigated the role of BMP signaling in experimental autoimmune encephalomyelitis (EAE) [4].

Objective: To inhibit the BMP signaling pathway in Jurkat cells (a human T-cell line) and assess efficacy by measuring phosphorylation of SMAD1/5.

Workflow:

Start Start: Culture Jurkat Cells SFM Switch to Serum-Free Medium Start->SFM Treatments Apply Treatments SFM->Treatments Lysis Cell Lysis (30 min post-treatment) Treatments->Lysis WB Western Blot Analysis Lysis->WB Readout Key Readout: p-SMAD1/5 levels WB->Readout

Step-by-Step Instructions:

  • Cell Culture: Maintain Jurkat cells in standard RPMI medium supplemented with 10% FBS and antibiotics [4].
  • Serum Starvation: Wash the cells with PBS and culture them in serum-free X-VIVO 15 medium for 3 hours. This step reduces background signaling from serum components [4].
  • Treatment: Apply your treatments to the cells for 30 minutes. Key conditions should include:
    • Negative Control: Serum-free medium only.
    • BMP Stimulation: Medium with recombinant BMP4 (e.g., 500 ng/mL).
    • Inhibitor Test: Medium with both BMP4 (500 ng/mL) and DMH1 (e.g., 40 µM) or this compound (e.g., 1 µM) [4].
    • Optional: Pre-incubate BMP4 with its antagonist Noggin for 1 hour before adding to cells as an alternative inhibition control.
  • Cell Lysis: After 30 minutes, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors [4].
  • Western Blot: Analyze the protein lysates by Western blot.
    • Probe for phospho-SMAD1/5 to directly assess BMP pathway activity.
    • Use an antibody for total SMAD1/5/9 as a loading control.
    • The expected result is that BMP4 alone increases p-SMAD1/5, while co-treatment with DMH1 or this compound should significantly reduce this phosphorylation [4].

BMP Signaling Pathway & Inhibitor Mechanism

To fully understand how these inhibitors work, it is helpful to visualize the BMP signaling cascade and the point at which they intervene.

BMP BMP Ligand RI Type I Receptor (ALK2, ALK3) BMP->RI RII Type II Receptor BMP->RII pSmad p-SMAD1/5/8 RI->pSmad RII->RI Phosphorylates Smad4 SMAD4 pSmad->Smad4 Complex p-SMAD/SMAD4 Complex Smad4->Complex Nucleus Nuclear Translocation & Target Gene Expression Complex->Nucleus Inhibitor DMH1/Dorsomorphin Inhibitor->RI Blocks

This diagram illustrates the core canonical BMP pathway [5]:

  • The BMP ligand binds to a receptor complex of Type II and Type I serine/threonine kinases.
  • The Type II receptor phosphorylates the Type I receptor.
  • The activated Type I receptor, which is the target of DMH1 and this compound, phosphorylates SMAD1/5/8 [1] [2].
  • Phosphorylated SMAD1/5/8 forms a complex with SMAD4.
  • This complex translocates to the nucleus to regulate the transcription of target genes (like Id1).

References

Technical Support Guide: Troubleshooting Dorsomorphin Nonspecific Developmental Defects

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Dorsomorphin Cause Nonspecific Developmental Defects? Understanding the Off-Target Mechanisms

This compound (also known as Compound C or BML-275) was originally identified as the first selective small-molecule inhibitor of BMP signaling through a zebrafish embryo screen, where it caused dorsalization phenotypes characteristic of BMP pathway inhibition [1] [2]. However, subsequent research revealed significant off-target effects that can complicate experimental interpretation, particularly in developmental models.

Table: Key Off-Target Activities of this compound

Target Pathway Mechanism of Inhibition Experimental Consequences
BMP Type I Receptors (Primary target) ATP-competitive inhibition of ALK2, ALK3, ALK6 receptors; blocks SMAD1/5/8 phosphorylation [1] [3] Dorsalization in zebrafish, inhibited osteogenic differentiation, altered iron homeostasis via hepcidin regulation [1]
AMPK ATP-competitive inhibitor of catalytic α subunit [4] Metabolic disturbances; but not responsible for dorsalization phenotypes [1]
VEGF Receptor-2 (KDR/Flk1) Inhibits VEGF-stimulated Flk1 phosphorylation [5] Disrupted intersomitic vessel formation in zebrafish, angiogenesis defects [5]
ABCG2 Transporter Binds ABCG2-binding pocket, inhibits drug efflux activity [6] Increases chemotherapeutic agent accumulation in cancer cells, potential MDR reversal [6]

The structural similarity of kinase ATP-binding pockets explains this compound's promiscuity. Its pyrazolo[1,5-a]pyrimidine core interacts with multiple kinases, and while it effectively inhibits BMP receptors (ALK2 IC₅₀ ~50 nM in cell-free systems [3]), it also potently inhibits VEGF signaling (EC₅₀ ~5 μM for ISV disruption in zebrafish [5]).

Which Selective BMP Inhibitors Are Available to Replace this compound?

Several this compound analogs with improved specificity profiles have been developed through structure-activity relationship studies:

Table: Selective BMP Inhibitors Compared to this compound

Compound Dorsalization EC₁₀₀ (μM) ISV Disruption EC₅₀ (μM) Toxicity EC₁₀₀ (μM) Key Characteristics
This compound 2.5 5 20 Parent compound with significant VEGF and AMPK off-target effects [5]
LDN-193189 3 20 20 Improved BMP selectivity but still shows VEGF inhibition at higher concentrations [5]
DMH1 0.2 >50 >50 Highly selective BMP inhibitor; no detectable VEGF or toxicity effects at tested concentrations [5] [7]
DMH2 0.1 >50 25 Ultra-potent BMP inhibition with minimal VEGF effects [5]
DMH3 1 >50 >50 Selective BMP inhibitor with good safety margin [5]

DMH1 has emerged as the most valuable tool compound for selective BMP inhibition without confounding VEGF effects. In zebrafish embryos, DMH1 dorsalizes the embryonic axis (EC₁₀₀ = 0.2 μM) without disrupting intersomitic vessel formation, clearly demonstrating that BMP signaling is not required for angiogenic processes [5]. For mammalian cell culture, DMH1 also shows superior specificity in promoting cardiomyocyte differentiation without the off-target effects observed with this compound [7].

How to Troubleshoot this compound-Specific Experimental Problems: Practical Strategies

Problem 1: Vascular Development Defects in Zebrafish Models
  • Root Cause: Inhibition of VEGF receptor-2 (KDR/Flk1) at concentrations >5 μM [5]
  • Solution:
    • Use concentrations ≤1 μM if this compound is essential
    • Switch to DMH1 (0.1-0.5 μM) for specific BMP inhibition
    • Validate findings with genetic BMP pathway manipulation
  • Experimental Evidence: this compound completely inhibits intersomitic vessel formation at 10 μM in Tg(fli:1a:EGFP)y1 transgenic zebrafish [5]
Problem 2: Metabolic or Energy Stress Phenotypes
  • Root Cause: AMPK inhibition (Ki = 10-20 μM [1])
  • Solution:
    • Test structurally unrelated AMPK inhibitors (C75, Ara-A) as controls [1]
    • Use AMPK morpholino knockdown to confirm AMPK-independent phenotypes [1]
    • Employ DMH1 which doesn't share this off-target effect [5]
Problem 3: Variable Dorsalization Severity in Zebrafish Embryos
  • Root Cause: Concentration and timing dependence of BMP inhibition [1] [3]
  • Solution:
    • Standardize treatment windows: 1-2 hpf for severe dorsalization, 6-8 hpf for mild dorsalization [1]
    • Use precise concentration ranges: 2.5-5 μM for consistent effects [1]
    • Include phenotypic markers: ventral tail fin loss (mild), ectopic tail appendages (severe) [1]
Problem 4: Cell Line-Specific Variable Responses
  • Root Cause: Differential pathway utilization in different cell types [3]
  • Solution:
    • Confirm BMP pathway inhibition by monitoring SMAD1/5/8 phosphorylation [1]
    • Test TGF-β-mediated SMAD2/3 phosphorylation to exclude TGF-β pathway effects [3]
    • Use multiple BMP-responsive reporter assays (BRE-Luc) [1]

G This compound Treatment This compound Treatment Observe Developmental Defects Observe Developmental Defects This compound Treatment->Observe Developmental Defects Test Specific BMP Inhibition Test Specific BMP Inhibition Observe Developmental Defects->Test Specific BMP Inhibition Step 1 Test VEGF Pathway Inhibition Test VEGF Pathway Inhibition Observe Developmental Defects->Test VEGF Pathway Inhibition Step 2 Test AMPK Inhibition Test AMPK Inhibition Observe Developmental Defects->Test AMPK Inhibition Step 3 BMP-Specific Phenotype BMP-Specific Phenotype Test Specific BMP Inhibition->BMP-Specific Phenotype Yes Mixed BMP/VEGF Phenotype Mixed BMP/VEGF Phenotype Test VEGF Pathway Inhibition->Mixed BMP/VEGF Phenotype Yes Metabolic Phenotypes Metabolic Phenotypes Test AMPK Inhibition->Metabolic Phenotypes Yes Optimize Concentration (<1 µM) Optimize Concentration (<1 µM) BMP-Specific Phenotype->Optimize Concentration (<1 µM) Use DMH1 (0.1-0.5 µM) Use DMH1 (0.1-0.5 µM) Mixed BMP/VEGF Phenotype->Use DMH1 (0.1-0.5 µM) Include AMPK Controls Include AMPK Controls Metabolic Phenotypes->Include AMPK Controls

Troubleshooting workflow for identifying and resolving this compound off-target effects

Recommended Experimental Protocols for Clean BMP Inhibition

Validating BMP-Specific Phenotypes in Zebrafish

Cell-Based BMP Inhibition Assay

Key Recommendations for Technical Support Staff

  • Always recommend DMH1 over this compound for new studies investigating BMP-specific phenotypes
  • For existing this compound data, re-evaluate conclusions considering VEGF inhibition at concentrations >5 μM
  • In developmental studies, include detailed timing and concentration documentation as effects are highly dependent on both parameters
  • For in vivo studies, consider the emerging role of this compound in modulating ABCG2-mediated drug transport when studying chemotherapeutic combinations [6]

References

dorsomorphin cell viability assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Dorsomorphin & Cell Viability

Here are answers to some frequently asked questions about working with this compound in cell-based assays.

Question Answer & Key Troubleshooting Tips
What are the primary mechanisms by which this compound affects cell viability? This compound has multiple, cell-type-dependent mechanisms. It can induce apoptosis by inhibiting HSF1 and its downstream heat shock proteins (HSPs), which are crucial for cell survival under stress [1]. Simultaneously, it inhibits BMP and TGF-β1/Smad signaling, disrupting pathways that regulate cell growth, differentiation, and the epithelial-mesenchymal transition (EMT), ultimately suppressing invasion and metastasis [2] [3] [4].

| Which assays are recommended for a comprehensive viability assessment? | A multi-parametric approach is recommended to distinguish specific biological effects from general toxicity.

  • CellTiter-Glo (CTG): Measures ATP levels as a direct indicator of metabolically active cells [5].
  • m-MPI Assay: Quantifies mitochondrial membrane potential (MMP) to detect early mitochondrial toxicity [5].
  • LDH Assay: Measures lactate dehydrogenase release from damaged cells, indicating loss of plasma membrane integrity [5]. | | At what concentration does this compound typically become toxic? | Toxicity is cell line-dependent. In human pluripotent stem cells (hPSCs), impaired mitochondrial function (decreased MMP) can begin at concentrations as low as 11 µM, with toxicity increasing at higher doses [5]. Always perform a dose-response curve (e.g., 1-100 µM) for your specific cell model. | | How does this compound compare to LDN-193189 in terms of cytotoxicity? | While both are BMP inhibitors, they have different toxicity profiles. In hPSCs, LDN-193189 caused significantly higher cell damage than this compound at similar concentrations, as measured by LDH release [5]. If this compound shows toxicity, LDN-193189 may not be a suitable alternative. | | The effects of this compound in my experiment are inconsistent. What could be wrong? | - Half-life in Media: The compound may degrade over time. Replenish it if experiments are longer than 24 hours.
  • DMSO Concentration: Ensure the final solvent concentration is consistent and non-toxic (typically ≤0.1%).
  • Cell Density: Cell seeding density can dramatically influence the compound's effect and the assay readout; optimize this parameter [5]. |

Detailed Experimental Protocols

Here are standardized methodologies for key viability and mechanistic assays cited in the literature.

Multi-Parametric Viability Assessment in 384-Well Plates

This high-throughput protocol allows for multiple readouts from the same cell culture plate [5].

  • Cell Preparation: Seed hPSCs (e.g., H9 or LiPSC-GR1.1) in vitronectin-coated 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in Essential 8 (E8) medium. For other cell lines, adjust the coating substrate and medium accordingly.
  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, then dilute in culture medium to achieve the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is the same in all wells (e.g., 0.1%).
  • Assay Execution (Sequentially):
    • CellTiter-Glo (CTG) Assay: Add an equal volume of CTG reagent to the well, mix, incubate in the dark for 10 minutes, and measure luminescence. Luminescence is proportional to the amount of ATP present.
    • m-MPI Assay: After the CTG reading, add m-MPI dye to the wells, incubate for 30-60 minutes, and measure fluorescence (Ex/Em ~550nm/590nm). A decrease in signal indicates loss of mitochondrial membrane potential.
    • LDH Assay: Collect a small volume of culture supernatant from each well. Mix with the LDH assay reagent, incubate for 30 minutes, and measure absorbance at ~490nm. An increase in signal indicates greater cell membrane damage.
Investigating Mechanism via Western Blotting

This protocol can be used to confirm the inhibition of key signaling pathways by this compound [2].

  • Cell Treatment: Culture your cells (e.g., DU145, PC-3) and treat with this compound at IC50 or other relevant concentrations for 24 hours.
  • Protein Extraction and Analysis: Lyse cells using M-PER mammalian protein extraction reagent. Determine protein concentration with a BCA assay. Separate proteins (20-40 µg per lane) by SDS-PAGE (10% gel) and transfer to a PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key targets overnight at 4°C. Key targets include:
    • BMP Pathway: p-SMAD1/5/8, total SMAD1/5/8.
    • HSF1 Pathway: HSF1, HSP70, HSP90.
    • Other Pathways: p-SMAD2/3, TGF-β1, JAK2/p-JAK2, STAT3/p-STAT3.
    • Loading Controls: GAPDH or β-actin.
  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate. Analyze band intensity with software like ImageJ.

Signaling Pathways & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G BMP BMP Ligand BMPR BMP Type I Receptor (ALK2, ALK3, ALK6) BMP->BMPR pSMAD p-SMAD1/5/8 BMPR->pSMAD Phosphorylation Target Gene\nTranscription Target Gene Transcription pSMAD->Target Gene\nTranscription HSF1_cyt HSF1 (Cytoplasm) HSF1_nuc HSF1 (Nucleus) HSF1_cyt->HSF1_nuc Nuclear Translocation HSP HSP70/90 Transcription HSF1_nuc->HSP Cell Survival Cell Survival HSP->Cell Survival Apoptosis Induced Apoptosis Viability Reduced Cell Viability This compound This compound This compound->BMPR Inhibits This compound->HSF1_cyt Inhibits Nuclear Translocation Cellular Stress Cellular Stress Cellular Stress->HSF1_cyt Nuclear Translocation Inhibited Pathway Inhibited Pathway Inhibited Pathway->Apoptosis Inhibited Pathway->Viability

Diagram 1: Key Signaling Pathways Targeted by this compound. This compound (blue) simultaneously inhibits the BMP pathway and HSF1-mediated stress response, leading to reduced cell viability and induced apoptosis (green) [2] [1] [3].

G Start Plate Cells (Optimize Density/Coating) Treat Treat with this compound (Serially Diluted) Start->Treat Assays Parallel/Sequential Assays Treat->Assays CTG CellTiter-Glo (ATP / Viability) Assays->CTG mMPI m-MPI Assay (Mitochondrial Health) Assays->mMPI LDH LDH Release Assay (Membrane Integrity) Assays->LDH Analysis Multi-Parametric Data Analysis CTG->Analysis mMPI->Analysis LDH->Analysis End Interpret Mechanism & Toxicity Profile Analysis->End

Diagram 2: Workflow for Multi-Parametric Viability Assessment. This workflow outlines the steps for a comprehensive evaluation of this compound's effects, from cell plating and treatment to multi-assay analysis [5].

References

Dorsomorphin vs. LDN-193189: Potency and Specificity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Dorsomorphin LDN-193189
Primary Target BMP type I receptors (ALK2, ALK3, ALK6), ActRIIA, AMPK [1] [2] BMP type I receptors (ALK2, ALK3) [3] [2]
IC50 for ALK2 Not precisely quantified, but significantly higher than LDN-193189 [2] 5 nM [3]
IC50 for ALK3 Not precisely quantified, but significantly higher than LDN-193189 [2] 30 nM [3]
Specificity Lower; known to inhibit AMPK, VEGFR, and PDGFR [2] Higher; a derivative designed for improved specificity to BMP receptors [2]
Key Experimental Findings Inhibits GDF8-induced Smad2/3 signaling; suppresses DKK-1 in breast cancer cells; inhibits EMT in prostate cancer cells [1] [4] [5] More effectively inhibits BMP-induced Smad and non-Smad (p38, Akt) pathways; promotes definitive endoderm differentiation in stem cells [6] [2]

Detailed Experimental Evidence and Protocols

The data in the table is supported by several key studies that provide insight into the experimental approaches used to compare these inhibitors.

  • In Vitro Signaling Pathway Inhibition: A direct side-by-side comparison in C2C12 myoblast cells demonstrated that both this compound and LDN-193189 inhibit BMP-mediated phosphorylation of Smad1/5/8, p38, and Akt. However, the study concluded that LDN-193189 achieves this inhibition more efficiently than this compound [2].

    • Protocol Summary: C2C12 cells were starved in serum-free DMEM for 5 hours, pre-treated with either inhibitor for 30 minutes, and then stimulated with BMP2, BMP6, or GDF5. Protein lysates were analyzed by Western blot using antibodies against phosphorylated Smad1/5/8, p38, and Akt [2].
  • Structural and Binding Studies: Research has provided a molecular basis for this compound's activity, showing it binds not only to type I receptors but also directly to the type II receptor ActRIIA. The co-crystal structure of this compound bound to ActRIIA was determined, confirming this mechanism [1]. LDN-193189, sharing a similar core structure, was developed to have a higher affinity and specificity for the BMP type I receptors [2].

  • Application in Stem Cell Differentiation: A 2024 study designed a highly efficient, growth factor-free system for differentiating human pluripotent stem cells into definitive endoderm. This system used LDN-193189 as one of the four key components, identifying it as the most potent and reproducible small-molecule inducer for this process after high-throughput screening of 735 compounds [6].

Research Considerations

When planning your experiments, it's crucial to consider the broader context of these inhibitors' effects.

  • Critical In Vivo Finding: While LDN-193189 is a potent tool for in vitro studies, one investigation into breast cancer bone metastasis reported a surprising result. Systemic treatment with LDN-193189 in a mouse model significantly enhanced metastasis development [7]. This highlights that the biological effects can be highly context-dependent and that in vitro potency does not always translate directly to predictable in vivo outcomes.

  • Pathway Context: The following diagram illustrates the key signaling pathways these inhibitors affect, which will help in designing your experiments and interpreting results.

G BMP BMP Ligand TypeII Type II Receptor (ActRIIA/B) BMP->TypeII Binds TypeI Type I Receptor (ALK2/3/6) TypeII->TypeI Trans-phosphorylates Smad Smad1/5/8 Pathway TypeI->Smad Activates NonSmad Non-Smad Pathways (p38, ERK, Akt) TypeI->NonSmad Activates TargetGenes Target Gene Expression Smad->TargetGenes NonSmad->TargetGenes Inhibitors Inhibitors: This compound & LDN-193189 Inhibitors->TypeII this compound also binds Inhibitors->TypeI Binds ATP site

References

Selectivity and Key Characteristics of Dorsomorphin vs. DMH1

Author: Smolecule Technical Support Team. Date: February 2026

The primary distinction between Dorsomorphin and DMH1 lies in their selectivity for Bone Morphogenetic Protein (BMP) pathways. The following table summarizes their core characteristics and profiles.

Feature This compound DMH1
Primary Target BMP Type I Receptors (ALK2, ALK3, ALK6) and AMPK [1] Highly selective for BMP Type I Receptors (particularly ALK2) [1] [2]
Key Off-Target Activity Inhibits AMP-activated protein kinase (AMPK) [1] No significant inhibition of AMPK, VEGFR2, or other kinases tested [1]
Selectivity Rationale Original compound with broad kinase inhibitory activity [1] Structurally engineered analogue of this compound designed to eliminate AMPK and VEGFR2 inhibition [1]

| Primary Research Applications | - Early studies on BMP signaling

  • AMPK-related research [1] | - Neural differentiation of stem cells via dual-SMAD inhibition [1]
  • Inhibition of vascular calcification [3] [4]
  • Neuropathic pain and demyelination research [5]
  • Neuroinflammation and Parkinson's disease models [6] |

The improved selectivity of DMH1 makes it particularly valuable for experiments where specifically inhibiting the BMP pathway is critical, without the confounding effects of AMPK modulation [1].

Experimental Data and Protocol Context

To provide context for the data in the table above, here are summaries of key experimental methodologies and findings from the literature.

  • In Vitro Kinase Assay: This is the fundamental method for establishing selectivity. DMH1 was tested against a panel of over 300 kinases. The results confirmed its potent inhibition of BMP receptors (ALK2) and a clean profile against AMPK, VEGFR2, and other closely related kinases, which are primary off-targets of this compound [1].
  • Neural Differentiation of hiPSCs (Dual-SMAD Inhibition):
    • Protocol: Human induced pluripotent stem cells (hiPSCs) are treated with a combination of a TGF-β pathway inhibitor (like SB431542) and a BMP inhibitor (either DMH1 at 0.5 μM or recombinant Noggin). The efficiency of neural conversion is then assessed over 7 days by measuring the downregulation of pluripotency markers (OCT4, NANOG) and the upregulation of neural precursor markers (PAX6, SOX1) using immunostaining and qRT-PCR [1].
    • Findings: DMH1 was as effective as the natural protein Noggin in inducing neural precursor cells. The study also highlighted that the concentration of the BMP inhibitor (DMH1 or Noggin) can selectively modulate the expression of specific neural markers like SOX1, allowing for control over the resulting neuronal lineage [1].
  • Inhibition of Vascular Calcification:
    • Protocol: Human aortic smooth muscle cells (SMCs) are cultured in a calcification medium with high inorganic phosphate (3.0 mM Pi) for 7 days, with or without DMH1. Calcification is visualized with Alizarin Red S staining and quantified via calcium assay. Markers of osteogenic differentiation (osterix, alkaline phosphatase) and SMC identity (smooth muscle myosin heavy chain) are analyzed by Western blot [3] [4].
    • Findings: DMH1 significantly reduced phosphate-induced calcium deposition and prevented the osteogenic transformation of vascular SMCs. This effect was linked to the inhibition of the BMP/Smad1/5/8 signaling pathway [3] [4].
  • Neuroinflammation in Parkinson's Disease Models:
    • Protocol: A Parkinson's disease mouse model (induced by MPTP) is used. Single-nuclear RNA sequencing (snRNA-seq) analysis of the substantia nigra revealed enhanced BMP signaling in astrocytes. The functional role of this pathway was then investigated by inhibiting BMP signaling [6].
    • Findings: Inhibition of BMP signaling in astrocytes reduced the expression of neuroinflammatory factors (Nlrp3, IL-1β, TNF-α), alleviated the loss of dopaminergic neurons, and improved motor function in the PD model [6].

BMP Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core BMP signaling pathway and the specific points where this compound and DMH1 act. This visual should help clarify their mechanistic role.

G BMP_Ligand BMP Ligand Type_II_Rec Type II Receptor BMP_Ligand->Type_II_Rec Binds ALK2_3_6 Type I Receptors (ALK2, ALK3, ALK6) Type_II_Rec->ALK2_3_6 Phosphorylates R_Smads R-Smads (Smad1/5/8) ALK2_3_6->R_Smads Phosphorylates Co_Smad Co-Smad (Smad4) R_Smads->Co_Smad Complexes with Target_Genes Target Gene Transcription Co_Smad->Target_Genes This compound This compound This compound->ALK2_3_6 Inhibits DMH1 DMH1 DMH1->ALK2_3_6 Inhibits Inhibitors

Figure 1: Mechanism of BMP Pathway Inhibition. This diagram outlines the core BMP signaling cascade, from ligand binding to target gene transcription. Both this compound and DMH1 act by inhibiting the kinase activity of the Type I receptors (ALK2, ALK3, ALK6), thereby preventing the phosphorylation of downstream R-Smads. DMH1 is a structurally engineered analogue designed for greater specificity against these receptors, particularly ALK2, while minimizing off-target effects.

Key Insights for Researchers

  • Application Dictates Choice: For studies where the specific, isolated inhibition of the BMP pathway is paramount, DMH1 is the superior tool compound due to its clean selectivity profile. If your research involves AMPK signaling, the off-target activity of this compound could be a confounding variable [1].
  • Concentration Sensitivity: In differentiation protocols like neural induction, the concentration of the BMP inhibitor (whether DMH1 or Noggin) can be a critical variable. It's not just about on/off inhibition; fine-tuning the concentration can help steer specific lineage decisions, such as the level of SOX1 expression [1].
  • Emerging Therapeutic Potential: The research highlights DMH1's potential beyond basic science. Its efficacy in models of vascular calcification [3] [4], trigeminal neuralgia [5], and Parkinson's disease [6] suggests it could be a promising starting point for developing therapies for these conditions.

References

Dorsomorphin's Inhibition of BMP Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pathway Type Specific Pathway Measured Effect of Dorsomorphin Experimental Context (Ligand)
Canonical (Smad) Smad1/5/8 phosphorylation Inhibited [1] BMP2, BMP6, GDF5 stimulation in C2C12 cells [1]
Non-Smad p38 MAPK activation Inhibited [1] BMP2, BMP6, GDF5 stimulation in C2C12 cells [1]
Non-Smad ERK1/2 MAPK activation Inhibited [1] BMP2, BMP6, GDF5 stimulation in C2C12 cells [1]
Non-Smad Akt/PKB activation Inhibited [1] BMP2 stimulation in C2C12 cells [1]

Mechanism of Action & Selectivity

This compound functions as an ATP-competitive inhibitor that binds the kinase domains of BMP type I receptors (ALK2, ALK3, and ALK6), thereby blocking their activity [1]. This initial inhibition of the receptor complex prevents the downstream activation of both Smad and non-Smad pathways [1].

However, a critical point for researchers is its lack of specificity. This compound is also a well-known inhibitor of AMP-activated protein kinase (AMPK) and can affect receptor tyrosine kinases for PDGF and VEGF [1] [2]. This means observed phenotypic changes in experiments cannot be automatically attributed solely to BMP pathway inhibition.

To address this, more selective analogs like LDN-193189 and DMH-1 were developed. LDN-193189 inhibits the same BMP pathways but with higher specificity and potency, allowing for use at lower concentrations [1] [2]. DMH-1 is noted for its high selectivity for BMP type I receptors, making it a superior choice for isolating BMP-mediated effects [2] [3].

Key Experimental Evidence & Protocol

The foundational data on this compound's inhibition of both Smad and non-Smad pathways comes from a study using the murine mesenchymal precursor cell line C2C12, a common model for BMP signaling and osteogenic differentiation [1].

Key Experimental Methodology:

  • Cell Line: C2C12 cells [1]
  • Stimulation: Treated with BMP ligands (e.g., 5 nM BMP2, 1 nM BMP6, 10 nM GDF5) [1]
  • Inhibitor Treatment: Cells were pre-incubated with this compound (or vehicle/DMSO control) for 30 minutes prior to BMP stimulation [1]
  • Detection Method: Protein lysates were subjected to Western blotting [1]
  • Key Assayed Antibodies:
    • Smad Pathway: Phospho-Smad1/5/8 (to measure canonical pathway activation) [1]
    • Non-Smad Pathways: Phospho-p38, Phospho-ERK1/2, Phospho-Akt (to measure non-canonical pathway activation) [1]
    • Loading controls: GAPDH or β-tubulin [1]

Visualizing this compound's Broad Inhibition

The following diagram illustrates how this compound acts at the receptor level to inhibit both branches of BMP signaling, based on the experimental findings from C2C12 cells [1].

G cluster_paths Pathways Inhibited by this compound BMP BMP Ligand Receptor BMP Type I Receptor (ALK2, ALK3, ALK6) BMP->Receptor SmadPath Smad Pathway (Smad1/5/8 phosphorylation) Receptor->SmadPath Activates NonSmadPath Non-Smad Pathways (p38, ERK, Akt activation) Receptor->NonSmadPath Activates DM This compound (DM) DM->Receptor Inhibits Inhibition Pathway Inhibition DM->Inhibition Inhibition->SmadPath Leads to Inhibition->NonSmadPath Leads to

Key Considerations for Experimental Design

  • Specificity is a Major Caveat: Given this compound's known "off-target" effects on AMPK, PDGFR, and VEGFR, any experimental design using it should include controls to confirm that observed phenotypes are due to BMP inhibition [1] [2].
  • Use More Selective Inhibitors for Validation: To conclusively link results to BMP pathway inhibition, follow up key findings with a more selective inhibitor like DMH-1 or LDN-193189 [1] [2] [3].
  • Pathway Interdependence: Be aware that the activation of Smad and non-Smad pathways can be interconnected. The mode of receptor assembly (pre-formed complexes vs. ligand-induced complexes) can influence which pathway is preferentially activated [2].

References

dorsomorphin compared to recombinant BMP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMP Signaling and Inhibition

Bone Morphogenetic Proteins (BMPs) are a subgroup of the TGF-β superfamily that play critical roles in embryogenesis, cell fate determination, and tissue homeostasis [1] [2]. They signal through a heterotetrameric complex of type I (e.g., ALK2, ALK3, ALK6) and type II serine/threonine kinase receptors. This activates canonical SMAD signaling (via SMAD1/5/8) and non-canonical pathways like p38 MAPK [1] [2]. Inhibition of this pathway is a valuable tool in research and has therapeutic potential. The two primary classes of inhibitors are:

  • Small Molecule Inhibitors: Such as dorsomorphin, which target the intracellular kinase domains of BMP receptors [1] [3].
  • Recombinant Protein Inhibitors: Such as Noggin, Chordin, and Follistatin, which are extracellular ligand traps that sequester BMPs and prevent receptor binding [1] [4].

Mechanism of Action: A Side-by-Side Comparison

The following table outlines the fundamental differences in how these two classes of inhibitors function.

Feature Small Molecule Inhibitor (this compound) Recombinant Protein Inhibitors (e.g., Noggin)
Target Intracellular ATP-binding pocket of BMP type I receptors (ALK2, ALK3, ALK6) [1] [4] Extracellular BMP ligands (e.g., BMP-2, BMP-4, BMP-7) [1]
Mechanism Competitive inhibition of receptor kinase activity, preventing SMAD1/5/8 phosphorylation [1] [4] Sequestration of BMP ligands in the extracellular space, blocking receptor activation [1]
Primary Effect Inhibits canonical BMP-SMAD signaling; can spare non-canonical pathways like BMP-induced p38 MAPK [1] [4] Prevents all downstream signaling initiated by the bound ligand
Specificity Preferentially inhibits BMP over TGF-β/Activin pathways [1]. Also known to inhibit AMPK [3]. Specificity depends on the protein; Noggin binds BMP-2, BMP-4, and BMP-7, but not BMP-9 [1].

To visually summarize the BMP signaling pathway and the points of inhibition for these two agents, please refer to the following diagram:

G cluster_extracellular Extracellular Space cluster_plasma_membrane Plasma Membrane cluster_intracellular Intracellular Space BMP BMP Ligand Dimer ReceptorComplex BMP Receptor Complex (Type I & Type II) BMP->ReceptorComplex Binds Noggin Recombinant Inhibitor (e.g., Noggin) Noggin->BMP Sequesters pSMAD p-SMAD1/5/8 ReceptorComplex->pSMAD Phosphorylates SMAD4 SMAD4 pSMAD->SMAD4 Binds Complex p-SMAD1/5/8 / SMAD4 Complex SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription Translocates to Nucleus This compound This compound This compound->ReceptorComplex Inhibits

Experimental & Therapeutic Applications

Both inhibitor types are powerful tools, but their optimal use depends on the specific research or therapeutic context.

Application / Effect Small Molecule Inhibitor (this compound) Recombinant Protein Inhibitors
In Vitro Cell Fate Control Promotes cardiomyocyte differentiation from mouse ES cells [4]; enhances myogenic differentiation in skeletal muscle tissue engineering [5] Used to maintain pluripotency in stem cell cultures by blocking BMP-induced differentiation [1]
In Vivo Phenotype Induces dorsalized axis in zebrafish embryos (phenocopies BMP mutants) [1] [3] Induces dorsalized phenotypes; used to study embryonic patterning [1]
Therapeutic Potential Inhibits hepcidin expression, increasing serum iron [3]; attenuates ectopic ossification [1] [4] and vascular calcification [6] Gene transfer of Noggin effectively inhibits ectopic bone formation in animal models [1] [4]
Pharmacokinetics Suitable for systemic administration due to small molecule properties [1] [4] More suited for local/long-term blockade (e.g., via gene transfer or Fc-fusion proteins) [1] [4]

Quantitative Data and Practical Considerations

For laboratory planning, the quantitative data and practical considerations are summarized below.

Parameter Small Molecule Inhibitor (this compound) Recombinant Protein Inhibitors
Potency (IC₅₀) Varies by receptor: ~0.2 µM (ALK3), ~0.5 µM (ALK6), ~1 µM (ALK2) in cells [1]. ~5-50 nM for ALK2 in cell-free assay [1] [4] Binding affinity is typically in the nanomolar to picomolar range, requiring empirical determination for specific BMP-ligand pairs [7]
Solubility & Handling DMSO solution, stable stock solutions at -20°C [8] Aqueous buffer, requires refrigeration or freezing; stability varies [9]
Cost & Production Cost-effective for large-scale or long-term in vivo studies [1] High production cost in CHO cells; yield can be low due to ligand endocytosis [9]
Key Advantages Temporal control, cell-permeable, cost-effective for systemic use [1] High specificity and potency for target ligands, genetically encodable [1]
Key Limitations Known off-target effects (e.g., AMPK inhibition) [3] [8]; derivatives like DMH1 developed for higher specificity [6] Large size limits tissue penetration; short half-life in vivo; not suitable for systemic inhibition without advanced delivery systems [1]

How to Choose: A Decision Guide

Your choice between a small molecule and a recombinant inhibitor should be guided by your experimental question:

  • Use a small molecule inhibitor (like this compound or DMH1) when:

    • You need temporal control (e.g., adding the inhibitor at a specific time point in a differentiation protocol) [1] [4].
    • Your experiment requires systemic inhibition in an animal model [1].
    • Cell permeability is essential to target intracellular kinases.
    • Cost-effectiveness is a major concern for large-scale screens.
  • Use a recombinant protein inhibitor (like Noggin) when:

    • High specificity for a particular subset of BMP ligands is required, and off-target kinase inhibition is a concern [1].
    • You are working with stem cell cultures to maintain pluripotency, a well-established application [1].
    • You can apply it locally or use gene transfer methods for long-term expression in vivo [1] [4].

Example Experimental Protocol

The following workflow, based on the original zebrafish screen that discovered this compound, illustrates a phenotype-based in vivo application [1] [3]:

G Start Array zebrafish embryos in 96-well plates A1 Add compound (1-8 hours post-fertilization) Start->A1 A2 Incubate and observe phenotypes at 24-48 h.p.f. A1->A2 A3 Identify dorsalized phenotypes (e.g., absent ventral fin) A2->A3 A4 Validate with molecular markers (e.g., expanded pax2.1, reduced eve1) A3->A4 A5 Confirm BMP pathway inhibition (e.g., via SMAD1/5/8 phosphorylation in mammalian cells) A4->A5

Key Steps:

  • Treatment: Zebrafish embryos are arrayed and exposed to the inhibitor (this compound) starting between 1 to 8 hours post-fertilization (h.p.f.). Earlier addition leads to more severe dorsalization [3].
  • Phenotypic Analysis: Embryos are assessed for dorsalization defects, such as reduction of ventral tail fin or more profound disruptions of tail structures, which phenocopy genetic BMP mutants [1] [3].
  • Molecular Validation: Phenotypes are confirmed by in situ hybridization showing expansion of dorsal markers (e.g., pax2.1, krox20) and reduction of ventral markers (e.g., eve1) [3].
  • Mechanistic Confirmation: Inhibition of the BMP pathway is validated in mammalian cells by measuring reduced phosphorylation of SMAD1/5/8 via western blot [1] [3].

References

Comprehensive Comparison of Dorsomorphin vs. SU5416 as VEGF Signaling Inhibitors in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGF Signaling Inhibitors

The study of angiogenesis—the formation of new blood vessels from pre-existing vasculature—has profound implications for understanding development and treating diseases such as cancer, diabetic retinopathy, and pulmonary hypertension. Central to this process is vascular endothelial growth factor (VEGF) signaling through its primary receptor VEGFR2 (also known as Flk1/KDR), which represents a critical regulatory node for therapeutic intervention. Within this research landscape, both dorsomorphin and SU5416 have emerged as valuable pharmacological tools for probing VEGF signaling pathways, albeit with markedly different selectivity profiles. This compound was initially identified as a selective BMP pathway inhibitor through a zebrafish embryonic dorsoventral axis screening assay, while SU5416 was specifically developed as a potent VEGFR2 inhibitor. However, subsequent research has revealed that this compound possesses significant "off-target" activity against VEGFR2, complicating its use in angiogenesis studies and necessitating careful comparison with more selective inhibitors like SU5416. This comparative guide examines the experimental evidence distinguishing these compounds to assist researchers in selecting appropriate inhibitors for their specific applications.

Compound Profiles and Basic Characteristics

This compound (also known as Compound C) was first identified in a zebrafish-based chemical screen for compounds that perturb dorsoventral patterning, a process regulated by bone morphogenetic protein (BMP) signaling. It was initially characterized as a selective small molecule inhibitor of BMP type I receptors ALK2, ALK3, and ALK6, with an apparent dissociation constant (Kd) of approximately 142nM for ALK2 [1]. Structurally, this compound features a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core, which serves as a ATP-competitive kinase inhibitor scaffold. Beyond its intended BMP inhibitory activity, this compound was subsequently found to inhibit multiple kinase pathways including AMP-activated protein kinase (AMPK) and VEGFR2, with significant implications for its use in angiogenesis research.

SU5416, in contrast, was specifically developed as a potent and selective inhibitor of VEGFR2 (Flk1/KDR) through structure-based drug design approaches. Its biochemical scaffold is based on a 3-substituted indolin-2-one core, optimized for binding to the ATP pocket of VEGFR2 with high affinity while minimizing interaction with unrelated kinases. SU5416 demonstrates nanomolar potency against purified VEGFR2 kinase and effectively blocks VEGF-stimulated angiogenesis in multiple model systems. Unlike this compound, SU5416 does not significantly inhibit BMP signaling pathways at concentrations that fully suppress VEGFR2 activity, making it a more selective tool for dissecting VEGF-specific phenomena.

Mechanisms of Action and Signaling Pathways

Table 1: Key Signaling Pathways Affected by this compound and SU5416

Pathway Component This compound SU5416 Biological Consequences
VEGFR2 (Flk1/KDR) Inhibits phosphorylation and activation [2] Potently inhibits phosphorylation and activation [1] Blocks angiogenesis, disrupts intersegmental vessel formation
BMP Type I Receptors Inhibits ALK2, ALK3, ALK6 [2] No significant inhibition [1] Dorsalizes embryonic axis, affects dorsoventral patterning
Downstream VEGF Signaling Reduces VEGF-induced phospho-ERK1/2 and VEGF target gene transcription [2] Blocks VEGF-mediated ERK activation [1] Suppresses endothelial cell proliferation and migration
AMPK Inhibits activation [1] No significant inhibition Alters cellular energy metabolism, potential cardiotoxicity
PDGFR-β Inhibits [2] Minimal inhibition at VEGF-inhibitory concentrations May affect pericyte recruitment and vessel stabilization

The VEGF signaling pathway begins when VEGF ligands bind to VEGFR2, prompting receptor dimerization and autophosphorylation of intracellular tyrosine residues. This activated receptor complex initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK pathway that promotes endothelial cell proliferation and the PI3K-AKT pathway that enhances cell survival. SU5416 specifically targets the ATP-binding site of VEGFR2, preventing receptor autophosphorylation and subsequent activation of these pro-angiogenic signaling cascades. In contrast, this compound's inhibition of VEGF signaling occurs through a similar mechanism but with lower specificity, as it simultaneously disrupts BMP signaling pathways that utilize distinct receptor complexes and downstream Smad effectors (Smad1/5/8).

VEGF_BMP_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGF_Signaling VEGF_Signaling VEGFR2->VEGF_Signaling Activates Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis BMP BMP BMPR BMPR BMP->BMPR Binds BMP_Signaling BMP_Signaling BMPR->BMP_Signaling Activates Dorsalization Dorsalization BMP_Signaling->Dorsalization SU5416 SU5416 SU5416->VEGFR2 Inhibits Dorsomorphin_BMP Dorsomorphin_BMP Dorsomorphin_BMP->BMPR Inhibits Dorsomorphin_VEGF Dorsomorphin_VEGF Dorsomorphin_VEGF->VEGFR2 Inhibits

Visualization of VEGF and BMP Signaling Pathways and Inhibitor Mechanisms. The diagram illustrates the distinct signaling cascades regulated by VEGF and BMP ligands, their respective receptors, and downstream biological processes. Inhibition points for SU5416 (specific VEGFR2 blockade) and this compound (dual VEGFR2 and BMP receptor inhibition) are highlighted, demonstrating their different selectivity profiles.

The interplay between BMP and VEGF pathways adds complexity to interpreting this compound's effects. While both pathways contribute to vascular development, studies using selective BMP inhibitors like DMH1 (a this compound analog) demonstrated that BMP inhibition alone does not disrupt intersegmental vessel formation in zebrafish [1]. This finding indicates that this compound's anti-angiogenic effects stem primarily from VEGFR2 inhibition rather than BMP pathway blockade. The cross-talk between signaling pathways underscores the importance of using selective inhibitors like SU5416 when specifically investigating VEGF-mediated angiogenesis, while dual inhibitors like this compound may be useful when simultaneous modulation of multiple pathways is desired.

Quantitative Comparison of Inhibitor Potency and Selectivity

Table 2: Experimental Potency and Selectivity Profiles in Model Systems

Parameter This compound SU5416 Experimental Context
VEGFR2 Inhibition (EC₅₀) 5 μM [1] 2 μM [1] Zebrafish ISV formation
BMP Inhibition (EC₁₀₀) 2.5 μM [1] No effect at >50 μM [1] Zebrafish dorsalization
Toxicity (EC₁₀₀) 20 μM [1] 5 μM [1] Zebrafish embryonic lethality
Cellular VEGFR2 Phosphorylation Inhibition Significant at 2.5-10 μM [2] Potent inhibition at ~1 μM [1] Cultured endothelial cells
Selective BMP:VEGF Inhibition Ratio ~1:2 [1] >25:1 (VEGF selective) [1] Calculated from in vivo EC values
Effect on VEGF Target Genes Reduces transcription [2] Blocks expression [1] Endothelial cell QPCR

When examining in vivo potency in zebrafish models, this compound completely disrupts intersegmental vessel (ISV) formation at 10μM, with an EC₅₀ of approximately 5μM [1]. In the same model system, SU5416 demonstrates slightly greater potency against VEGF signaling with an EC₅₀ of 2μM for ISV disruption [1]. For BMP pathway inhibition, this compound induces severe dorsalization of zebrafish embryos with an EC₁₀₀ of 2.5μM, while SU5416 shows no dorsalizing effects even at concentrations exceeding 50μM [1]. This quantitative data reveals this compound's dual targeting capability with relatively balanced activity against both BMP and VEGF pathways, whereas SU5416 maintains exceptional specificity for VEGF signaling.

The therapeutic index (ratio between toxic and therapeutic concentrations) also differs substantially between these compounds. This compound causes nonspecific toxicity or embryonic lethality in zebrafish at 20μM, approximately 4-fold above its EC₅₀ for ISV disruption [1]. In comparison, SU5416 exhibits toxicity at 5μM, only 2.5-fold above its VEGF-inhibitory EC₅₀ [1]. This narrower window suggests that SU5416 requires more precise dosing in experimental settings. Importantly, structural analogs of this compound developed through structure-activity relationship studies, such as DMH1, demonstrate that BMP selectivity can be achieved while eliminating VEGF inhibitory activity, with DMH1 showing potent dorsalization (EC₁₀₀ = 0.2μM) without ISV disruption even at 50μM [1].

Experimental Protocols and Methodologies

Zebrafish Angiogenesis Assay

The zebrafish intersegmental vessel formation assay provides a robust in vivo model for quantifying anti-angiogenic activity of small molecule inhibitors [2] [1]. The standard protocol utilizes transgenic Tg(fli1a:egfp)y1 zebrafish embryos with fluorescently tagged endothelial cells:

  • Embryo collection: Maintain adult zebrafish under standard laboratory conditions (28.5°C, 14/10 light/dark cycle) and collect embryos natural spawning.
  • Compound exposure: At 12 hours post fertilization (hpf) - after dorsoventral patterning is established - expose embryos to inhibitors dissolved in DMSO (0.1-100μM range) or vehicle control.
  • Image acquisition: At 48 hpf, anesthetize embryos with tricaine and visualize intersegmental vessels using confocal microscopy.
  • Quantitative analysis: Score ISV formation defects by counting completely formed vessels between somites; calculate EC₅₀ values based on concentration-dependent inhibition.

This method directly revealed that this compound treatment beginning at 12 hpf potently inhibited ISV formation in a dose-dependent manner, with complete inhibition observed at 10μM [1]. The temporal specificity of this treatment window enables researchers to distinguish vascular effects from earlier developmental patterning defects.

Endothelial Cell Signaling Analysis

Human pulmonary artery endothelial cells (HPAECs) or bovine aortic endothelial cells serve as relevant in vitro systems for elucidating molecular mechanisms [2] [1]:

  • Cell culture: Maintain HPAECs in EGM-2 medium and passage at 80-90% confluence; serum-starve in M199/0.1% FBS for 16 hours before experiments.
  • Compound pretreatment: Incubate cells with inhibitors (this compound 2.5-10μM, LDN193189 1μM, SU5416 1μM, or DMSO vehicle) for 30 minutes.
  • Stimulation: Treat with VEGF (25ng/mL) for 10 minutes or BMP6 (50ng/mL) for 1 hour.
  • Western blotting: Prepare cell lysates, separate proteins by SDS-PAGE, and immunoblot for phospho-VEGFR2 (Y1175), phospho-ERK1/2, phospho-Smad1/5, and total proteins as loading controls.
  • Gene expression analysis: Extract RNA after 90-minute VEGF stimulation, perform quantitative RT-PCR for VEGF target genes.

This approach demonstrated that this compound inhibits VEGF-induced VEGFR2 phosphorylation and subsequent ERK1/2 activation in endothelial cells, while the analog LDN193189 (at BMP-inhibitory concentrations) does not affect VEGF signaling [2]. The complementary nature of these in vivo and in vitro methods provides comprehensive assessment of inhibitor specificity and mechanism.

Research Applications and Practical Considerations

The different selectivity profiles of this compound and SU5416 dictate their appropriate research applications. SU5416 represents the superior choice for studies focused specifically on VEGF-dependent processes, including physiological and pathological angiogenesis, vascular permeability, and endothelial cell biology. Its clean target profile minimizes confounding interpretations from off-target effects. SU5416 has been particularly valuable in establishing the necessary role of VEGF signaling in developmental angiogenesis, as demonstrated by the complete inhibition of intersegmental vessel formation in zebrafish models [1].

This compound, despite its off-target effects, remains useful in specific research contexts. Its dual BMP/VEGF inhibition proves advantageous when investigating processes coordinated by both pathways, such as certain aspects of vascular development, heterotopic ossification, or tumor microenvironment interactions. Additionally, this compound serves as a valuable chemical tool for probing the cross-talk between signaling pathways and has facilitated the development of more selective analogs through structure-activity relationship studies [1]. When using this compound in angiogenesis research, appropriate controls including selective BMP inhibitors like DMH1 or LDN193189 are essential to distinguish VEGF-specific effects from BMP-mediated phenomena.

For researchers requiring exclusive BMP pathway inhibition without VEGF confounding effects, the this compound analog DMH1 provides an excellent alternative, demonstrating potent BMP inhibition (dorsalization EC₁₀₀ = 0.2μM) with no detectable anti-angiogenic activity even at 50μM [1]. Conversely, when highly selective VEGF inhibition is desired, SU5416 remains a well-validated tool, though researchers should be mindful of its relatively narrow therapeutic window compared to more recently developed selective VEGF inhibitors.

Conclusion and Research Recommendations

The comparative analysis of this compound and SU5416 reveals a complex landscape of kinase inhibitor specificity with important implications for experimental design and data interpretation. While both compounds inhibit VEGF signaling and disrupt angiogenesis in zebrafish models, they achieve these effects through distinct selectivity profiles: SU5416 as a relatively selective VEGFR2 inhibitor and this compound as a multi-kinase inhibitor affecting both VEGF and BMP pathways. Research findings generated using this compound, particularly in vascular biology contexts, must be interpreted with caution and validated with more selective inhibitors.

For researchers designing studies of angiogenesis or VEGF signaling, the following evidence-based recommendations emerge:

  • For specific VEGF inhibition: SU5416 provides greater specificity and is preferred for most VEGF-focused studies, though its narrower therapeutic window requires careful dose optimization.
  • For dual pathway inhibition: this compound offers coordinated BMP and VEGF pathway blockade, which may be desirable for modeling certain disease states or developmental processes.
  • For appropriate controls: Studies using this compound should include selective BMP inhibitors (e.g., LDN193189, DMH1) to distinguish VEGF-specific effects from BMP-mediated phenomena.
  • For in vivo applications: Zebrafish models provide a valuable vertebrate system for simultaneously assessing compound efficacy, selectivity, and toxicity during lead optimization.

References

Comparative Selectivity of Dorsomorphin Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles in vivo efficacy and selectivity data for Dorsomorphin and its analogs from a zebrafish model study, which assessed effects on BMP signaling (measured by dorsalization) and VEGF signaling (measured by intersomitic vessel disruption) [1].

Compound R1 R2 BMP Inhibition (Dorsalization EC₁₀₀, μM) VEGF Inhibition (ISV Disruption EC₅₀, μM) Toxicity (EC₁₀₀, μM)
This compound (DM) - - 2.5 5 20
LDN-193189 - - 3 20 20
6K1 - - 1 5 20
91E - - 2 2 5
DMH1 - - 0.2 No (>50) No (>50)
DMH2 - - 0.1 No (>50) 25
DMH3 - - 1 No (>50) No (>50)
DMH4 - - No (>50) 1 No (>50)
SU5146 (Control) - - No 2 5

From this data, you can see that DMH1, DMH2, and DMH3 demonstrate high selectivity for BMP signaling over VEGF signaling. DMH1, in particular, stands out for its potent BMP inhibition (EC₁₀₀ = 0.2 μM) and no observed off-target toxicity or anti-angiogenic effects at tested concentrations [1].

Detailed Experimental Protocols

Here are the methodologies behind the key data, which you can include in your guide as standard operating procedures.

In Vivo Zebrafish Phenotypic Screening

This protocol was used to generate the data in the table above and allows for simultaneous assessment of efficacy and selectivity in a live vertebrate organism [1].

  • Objective: To identify compounds that selectively inhibit BMP signaling (causing dorsalization) without inhibiting VEGF signaling (which disrupts blood vessel formation) and to evaluate general toxicity.
  • Procedure:
    • Compound Administration: Test compounds are added to the water of transgenic zebrafish embryos at 3 hours post-fertilization (hpf), a key stage for embryonic patterning.
    • Phenotype Assessment:
      • BMP Inhibition (Dorsalization): Embryos are observed for dorsalization phenotypes. The EC₁₀₀ is the concentration at which 100% of embryos are severely dorsalized.
      • VEGF Inhibition (Angiogenesis): In a separate assay, compounds are added at 12 hpf (after dorsoventral axis formation). At 48 hpf, intersomitic vessel (ISV) formation is visualized in live embryos. The EC₅₀ is the concentration that inhibits 50% of ISVs.
      • Toxicity: Embryos are monitored for early lethality, developmental delay, or non-specific defects. The EC₁₀₀ is the concentration causing 100% embryonic lethality or severe developmental delay.
  • Key Data Interpretation: Compounds like DMH1 that cause dorsalization at low concentrations but do not disrupt ISV formation even at high concentrations (e.g., >50 µM) are considered highly selective BMP inhibitors [1].
FUSION-Based Screening for AMPK Inhibitors

This is a more complex, gene expression-based screen used to identify novel inhibitors, such as 5'-hydroxy-staurosporine, from compound libraries [2].

  • Objective: To identify small molecule inhibitors of a target protein (e.g., AMPK) by comparing their gene expression signatures to those of known inhibitors or genetic depletion.
  • Procedure:
    • Reference Signature Generation: A gene expression signature is first established for a known condition, such as treatment with this compound (Compound C) or siRNA-mediated depletion of an AMPK subunit.
    • Library Screening: A library of compounds (e.g., 1,186 natural product fractions) is tested, and a gene expression signature is generated for each.
    • Computational Clustering: Unsupervised hierarchical clustering and similarity metrics (Euclidean distance, Pearson correlation) are used to identify library compounds whose gene expression signatures cluster with the reference signature.
    • Validation: Hit compounds are validated for their ability to decrease phosphorylation of AMPK downstream targets (e.g., ACC, RAPTOR) and for selective toxicity toward cancer cells.
  • Key Data Interpretation: Compounds that cluster with the reference inhibitor and recapitulate its phenotypic effects are high-priority hits for further development [2].
Cell-Based Viability and Selectivity Profiling

This is a standard in vitro method to confirm a compound's activity and selective toxicity, often used as a secondary screen [3] [2].

  • Objective: To determine if a candidate inhibitor shows preferential toxicity toward specific cell types (e.g., cancer cells vs. non-transformed cells).
  • Procedure:
    • Cell Culture: A panel of cell lines is used, including target cancer cells (e.g., HCT116, SW480 colon cancer cells) and non-transformed control cells (e.g., Human Colon Epithelial Cells - HCECs).
    • Compound Treatment: Cells are treated with a range of concentrations of the test compound.
    • Viability Assay: After an incubation period (e.g., 72 hours), cell viability is measured using an assay like XTT or Alamar Blue.
    • Selectivity Assessment: Dose-response curves are generated, and IC₅₀ values are calculated. A lower IC₅₀ in cancer cells compared to normal cells indicates selective toxicity.
  • Key Data Interpretation: A successful candidate, like 5'-hydroxy-staurosporine, will show notably higher potency in killing human colon cancer cells than non-transformed colon epithelial cells [2].

Experimental Workflow Diagrams

The following diagrams outline the logical flow of the two primary screening methodologies discussed.

zebrafish_workflow title In Vivo Zebrafish Screening Workflow start Compound Library step1 Administer Compound to Zebrafish Embryos (3 hpf) start->step1 step3 Administer Compound to Zebrafish Embryos (12 hpf) start->step3 step2 Assess Dorsalization (BMP Inhibition Phenotype) step1->step2 step6 Calculate EC Values for All Endpoints step2->step6 EC₁₀₀ step4 Assess ISV Formation (VEGF Inhibition Phenotype) step3->step4 step4->step6 EC₅₀ step5 Monitor for General Toxicity & Lethality step5->step6 EC₁₀₀ end Identify Selective & Potent Leads (e.g., DMH1, DMH2) step6->end

fusion_workflow title FUSION-Based Screening Workflow start Natural Product or Compound Library step2 Screen Compound Library & Generate Expression Signatures start->step2 step1 Generate Reference Signature (e.g., this compound treatment, AMPK gene knockdown) step3 FUSION Analysis: Hierarchical Clustering & Similarity Scoring step1->step3 step2->step3 step4 Identify Hit Compounds that Cluster with Reference step3->step4 step5 Biochemical Validation: In Vitro Kinase Assay, Western Blot (p-ACC, p-RAPTOR) step4->step5 step6 Functional Validation: Selective Cell Viability Assay step5->step6 end Confirm Novel Inhibitor (e.g., 5'-hydroxy-staurosporine) step6->end

Key Takeaways for Your Guide

When presenting this information to researchers, you may wish to highlight these core principles:

  • Phenotypic In Vivo Screening is Powerful: The zebrafish model successfully differentiated between multi-target (this compound) and highly selective (DMH1) compounds early in the screening process by integrating bioavailability and complex biology [1].
  • Selectivity is Quantifiable: The use of distinct phenotypic endpoints (dorsalization vs. ISV disruption) and their respective EC values provides a clear, quantitative framework for comparing analog selectivity [1].
  • Multiple Pathways Exist for Discovery: The contrast between the target-agnostic FUSION screen [2] and the more directed SAR study [1] shows that effective inhibitors can be discovered through both novel identification and rational optimization of a known scaffold.

References

dorsomorphin in vivo vs in vitro efficacy

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro vs. In Vivo Efficacy Overview

Model System Key Findings on Efficacy Effective Concentration/Dose Primary Signaling Pathway Targeted Reference
In Vitro
Cell-based BMP assay Inhibited constitutively active ALK2-induced transcription; IC₅₀ ~0.2 µM IC₅₀: ~0.2 µM (for ALK2) BMP (SMAD1/5/8) [1] [2]
Cell-free kinase assay Inhibited recombinant ALK2 kinase activity; IC₅₀ ~50 nM IC₅₀: ~50 nM BMP (Receptor Kinase) [2]
Prostate cancer cells (DU145, PC-3) Inhibited invasion, infiltration, and EMT Specific concentrations not listed TGF-β/Smad, JAK2/STAT3, Shh [3]
Colorectal cancer cells Reversed ABCG2-mediated multidrug resistance 0.3 µM, 1 µM ABCG2 Transporter [4]
Uveal melanoma cells Decreased cell viability Low doses (specific IC₅₀ values provided) AMPK [5]
Mouse ovarian culture Promoted activation of primordial follicles 10 µM AMPK / Wnt / FOXO [6]
In Vivo
Zebrafish embryos Induced dorsalization, phenocopying BMP mutants ≥5 µM (added to water) BMP (Developmental Patterning) [1] [2]
Mouse formalin test Relieved inflammatory pain; dose-dependent effect 1-10 mg/kg (i.p.) p38 MAPK / c-fos (AMPK-independent) [7]
Mouse iron homeostasis Blocked hepatic SMAD phosphorylation, increased serum iron 10 mg/kg (i.p.) BMP (SMAD1/5/8) [1]
Mouse xenograft (B16-F1) Inhibited tumor growth Not specified in results Cell cycle, Angiogenesis [7]
Rat spinal cord injury Improved motor function after iPSC-derived neuron transplant Used for in vitro differentiation BMP (Neural Differentiation) [8]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a summary of key methodologies from the cited literature.

  • In Vitro BMP Signaling Inhibition (Cell-Based)

    • Assay Type: BRE-Luc reporter assay in transfected cells.
    • Method: Cells are treated with dorsomorphin and stimulated with BMP ligands or constitutively active BMP Type I receptors (e.g., ALK2). Luciferase activity is measured to quantify BMP pathway transcriptional activity. IC₅₀ values are calculated from dose-response curves [1] [2].
  • In Vivo Inflammatory Pain Model (Mouse Formalin Test)

    • Model: KM mice receive a subcutaneous formalin injection into the plantar surface of a hind paw.
    • Dosing: this compound is administered intraperitoneally (1-10 mg/kg) 30 minutes before the formalin challenge.
    • Readout: Nociceptive behavior (time spent licking/biting the injected paw) is recorded in two phases: Phase I (0-10 min, neurogenic) and Phase II (11-30 min, inflammatory). Efficacy is determined by a significant reduction in licking time, particularly in Phase II [7].
  • In Vivo Zebrafish Dorsalization Assay

    • Model: Wild-type zebrafish embryos.
    • Dosing: Embryos are arrayed in 96-well plates and incubated in water containing this compound (≥5 µM) starting at 1-8 hours post-fertilization (h.p.f.).
    • Readout: Embryos are assessed visually at 24 and 48 h.p.f. for dorsalization phenotypes (e.g., expansion of dorsal structures, absent ventral fin). The severity of the phenotype is a direct indicator of BMP signaling inhibition [1] [2].

Mechanisms of Action and Signaling Pathways

This compound's effects are mediated through multiple pathways. The following diagram synthesizes its primary mechanisms as reported in the search results.

G cluster_targets Primary Molecular Targets cluster_pathways Affected Signaling Pathways & Cellular Processes This compound This compound BMP_Receptors BMP Type I Receptors (ALK2, ALK3, ALK6) This compound->BMP_Receptors AMPK AMP-activated Protein Kinase (AMPK) This compound->AMPK ABCG2 ABCG2 Transporter This compound->ABCG2 BMP_SMAD Inhibition of SMAD1/5/8 Phosphorylation BMP_Receptors->BMP_SMAD AMPK_Signaling Inhibition of AMPK Signaling AMPK->AMPK_Signaling MDR Reversal of Multi-Drug Resistance in Cancer ABCG2->MDR Osteogenic_Diff Inhibition of Osteogenic Differentiation BMP_SMAD->Osteogenic_Diff Hepcidin Regulation of Hepcidin & Iron Homeostasis BMP_SMAD->Hepcidin EMT Suppression of Epithelial- Mesenchymal Transition (EMT) AMPK_Signaling->EMT p38_cFos Inhibition of p38 MAPK/ c-Fos (In Vivo Pain)

Critical Experimental Considerations

When evaluating this compound's efficacy, it is crucial to account for the following factors, as they significantly influence the interpretation of results.

  • Multi-Target Inhibition: While initially characterized as an AMPK inhibitor, this compound is a potent inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) [1] [2]. Many of its observed effects, especially in development and iron metabolism, are attributed to BMP pathway blockade. Researchers must use appropriate controls, such as structurally unrelated AMPK inhibitors, to confirm the mechanism behind an observed phenotype [1].

  • Context-Dependent Outcomes: this compound's effect can vary dramatically based on the biological system. For instance, it inhibits cancer cell growth in uveal melanoma and prostate cancer models [3] [5] but promotes the activation of dormant follicles in ovarian tissue [6]. The specific cellular context and signaling environment are key determinants of the outcome.

  • Off-Target Effects at High Concentrations: Although nanomolar to low micromolar concentrations are sufficient for BMP receptor inhibition, higher concentrations can affect other kinases [2]. Dose-response experiments and careful concentration selection are essential for establishing specificity.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

399.20591044 Da

Monoisotopic Mass

399.20591044 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10K52CIC1Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Dorsomorphin

Dates

Last modified: 08-15-2023
1: Valizadeh-Arshad Z, Shahbazi E, Hashemizadeh S, Moradmand A, Jangkhah M, Kiani S. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301. Cell J. 2018 Jan;19(4):545-551. doi: 10.22074/cellj.2018.4232. Epub 2017 Nov 4. PubMed PMID: 29105388; PubMed Central PMCID: PMC5672092.
2: Łabuzek K, Liber S, Gabryel B, Bułdak Ł, Okopień B. Erratum to: Ambivalent effects of compound C (dorsomorphin) on inflammatory response in LPS-stimulated rat primary microglial cultures. Naunyn Schmiedebergs Arch Pharmacol. 2017 Mar;390(3):327-328. doi: 10.1007/s00210-017-1348-5. PubMed PMID: 28160017.
3: Lin T, Wang XL, Zettervall SL, Cai Y, Guzman RJ. Dorsomorphin homologue 1, a highly selective small-molecule bone morphogenetic protein inhibitor, suppresses medial artery calcification. J Vasc Surg. 2017 Aug;66(2):586-593. doi: 10.1016/j.jvs.2016.03.462. Epub 2016 Jun 30. PubMed PMID: 27374065; PubMed Central PMCID: PMC5201454.
4: Madhu V, Dighe AS, Cui Q, Deal DN. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells. Stem Cells Int. 2016;2016:1035374. doi: 10.1155/2016/1035374. Epub 2015 Dec 20. PubMed PMID: 26798350; PubMed Central PMCID: PMC4699250.
5: Horbelt D, Boergermann JH, Chaikuad A, Alfano I, Williams E, Lukonin I, Timmel T, Bullock AN, Knaus P. Small molecules dorsomorphin and LDN-193189 inhibit myostatin/GDF8 signaling and promote functional myoblast differentiation. J Biol Chem. 2015 Feb 6;290(6):3390-404. doi: 10.1074/jbc.M114.604397. Epub 2014 Nov 3. PubMed PMID: 25368322; PubMed Central PMCID: PMC4319009.
6: Ali JL, Lagasse BJ, Minuk AJ, Love AJ, Moraya AI, Lam L, Arthur G, Gibson SB, Morrison LC, Werbowetski-Ogilvie TE, Fu Y, Nachtigal MW. Differential cellular responses induced by dorsomorphin and LDN-193189 in chemotherapy-sensitive and chemotherapy-resistant human epithelial ovarian cancer cells. Int J Cancer. 2015 Mar 1;136(5):E455-69. doi: 10.1002/ijc.29220. Epub 2014 Sep 26. PubMed PMID: 25227893.
7: Garulli C, Kalogris C, Pietrella L, Bartolacci C, Andreani C, Falconi M, Marchini C, Amici A. Dorsomorphin reverses the mesenchymal phenotype of breast cancer initiating cells by inhibition of bone morphogenetic protein signaling. Cell Signal. 2014 Feb;26(2):352-62. doi: 10.1016/j.cellsig.2013.11.022. Epub 2013 Nov 23. PubMed PMID: 24280125.
8: Wong TT, Collodi P. Dorsomorphin promotes survival and germline competence of zebrafish spermatogonial stem cells in culture. PLoS One. 2013 Aug 1;8(8):e71332. doi: 10.1371/journal.pone.0071332. Print 2013. PubMed PMID: 23936500; PubMed Central PMCID: PMC3731312.
9: Engers DW, Frist AY, Lindsley CW, Hong CC, Hopkins CR. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorg Med Chem Lett. 2013 Jun 1;23(11):3248-52. doi: 10.1016/j.bmcl.2013.03.113. Epub 2013 Apr 11. PubMed PMID: 23639540; PubMed Central PMCID: PMC3677712.
10: Karthikeyan K, Mahat MY, Chandrasekaran S, Gopal K, Franklin PX, Sivakumar BJ, Singh G, Narayanan S, Gopalan B, Khan AA. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS. Biomed Chromatogr. 2013 Aug;27(8):1018-26. doi: 10.1002/bmc.2899. Epub 2013 Mar 21. PubMed PMID: 23526253.
11: Kudo TA, Kanetaka H, Mizuno K, Ryu Y, Miyamoto Y, Nunome S, Zhang Y, Kano M, Shimizu Y, Hayashi H. Dorsomorphin stimulates neurite outgrowth in PC12 cells via activation of a protein kinase A-dependent MEK-ERK1/2 signaling pathway. Genes Cells. 2011 Nov;16(11):1121-32. doi: 10.1111/j.1365-2443.2011.01556.x. Epub 2011 Oct 12. PubMed PMID: 21988724.
12: Gonzalez R, Lee JW, Snyder EY, Schultz PG. Dorsomorphin promotes human embryonic stem cell self-renewal. Angew Chem Int Ed Engl. 2011 Apr 4;50(15):3439-41. doi: 10.1002/anie.201005659. Epub 2011 Mar 7. PubMed PMID: 21384475.
13: Boergermann JH, Kopf J, Yu PB, Knaus P. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. Int J Biochem Cell Biol. 2010 Nov;42(11):1802-7. doi: 10.1016/j.biocel.2010.07.018. Epub 2010 Aug 5. PubMed PMID: 20691279.
14: Hao J, Ho JN, Lewis JA, Karim KA, Daniels RN, Gentry PR, Hopkins CR, Lindsley CW, Hong CC. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. ACS Chem Biol. 2010 Feb 19;5(2):245-53. doi: 10.1021/cb9002865. PubMed PMID: 20020776; PubMed Central PMCID: PMC2825290.
15: Suenaga M, Matsui T, Funaba M. BMP Inhibition with dorsomorphin limits adipogenic potential of preadipocytes. J Vet Med Sci. 2010 Mar;72(3):373-7. Epub 2009 Dec 8. PubMed PMID: 19996563.
16: Labuzek K, Liber S, Gabryel B, Bułdak L, Okopień B. Ambivalent effects of compound C (dorsomorphin) on inflammatory response in LPS-stimulated rat primary microglial cultures. Naunyn Schmiedebergs Arch Pharmacol. 2010 Jan;381(1):41-57. doi: 10.1007/s00210-009-0472-2. Epub 2009 Nov 26. Erratum in: Naunyn Schmiedebergs Arch Pharmacol. 2017 Feb 4;:. Naunyn Schmiedebergs Arch Pharmacol. 2017 Mar;390(3):327-328. PubMed PMID: 19940979.
17: Hao J, Daleo MA, Murphy CK, Yu PB, Ho JN, Hu J, Peterson RT, Hatzopoulos AK, Hong CC. Dorsomorphin, a selective small molecule inhibitor of BMP signaling, promotes cardiomyogenesis in embryonic stem cells. PLoS One. 2008 Aug 6;3(8):e2904. doi: 10.1371/journal.pone.0002904. PubMed PMID: 18682835; PubMed Central PMCID: PMC2483414.
18: Yu PB, Hong CC, Sachidanandan C, Babitt JL, Deng DY, Hoyng SA, Lin HY, Bloch KD, Peterson RT. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nat Chem Biol. 2008 Jan;4(1):33-41. Epub 2007 Nov 18. PubMed PMID: 18026094; PubMed Central PMCID: PMC2727650.

Explore Compound Types